Vinyl ether
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
ethenoxyethene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O/c1-3-5-4-2/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKIQEUNHZKYBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O | |
| Record name | DIVINYL ETHER, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/635 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
9003-19-4 | |
| Record name | Vinyl ether homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID5074555 | |
| Record name | Ethene, 1,1'-oxybis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
70.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Divinyl ether, stabilized appears as a clear colorless liquid with a characteristic odor. Less dense than water. Vapors heavier than air. Toxic by inhalation., Colorless liquid; [CAMEO] | |
| Record name | DIVINYL ETHER, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/635 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Vinyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21985 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Flash Point |
less than -22 °F (NFPA, 2010) | |
| Record name | DIVINYL ETHER, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/635 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
109-93-3, 9003-19-4 | |
| Record name | DIVINYL ETHER, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/635 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Vinyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vinyl ether [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109933 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vinyl ether | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13690 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ethene, 1,1'-oxybis-, homopolymer | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethene, 1,1'-oxybis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Divinyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.383 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethene, 1,1'-oxybis-,homopolymer | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Vinyl ether | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H2T044E11 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Versatility of Vinyl Ethers in Organic Synthesis: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Vinyl ethers are a class of highly valuable reagents in organic synthesis, prized for the electron-rich nature of their carbon-carbon double bond. This inherent reactivity makes them versatile building blocks for a wide array of chemical transformations, including electrophilic additions, cycloadditions, and rearrangements. Their utility is further underscored by their role in the synthesis of complex molecules, polymers, and active pharmaceutical ingredients. This in-depth technical guide provides a thorough examination of the core reaction mechanisms of vinyl ethers, complete with detailed experimental protocols, quantitative data, and visual diagrams to facilitate a deeper understanding and practical application in a research and development setting.
Core Reaction Mechanisms of Vinyl Ethers
The reactivity of vinyl ethers is dominated by the polarization of the double bond due to the electron-donating oxygen atom, which renders the β-carbon susceptible to electrophilic attack. This electronic feature is the foundation for the three major classes of reactions that vinyl ethers undergo:
-
Electrophilic Addition Reactions: The electron-rich double bond readily reacts with a variety of electrophiles. A classic example is the acid-catalyzed hydrolysis.
-
Cycloaddition Reactions: Vinyl ethers are excellent partners in various cycloaddition reactions, including [4+2] (Diels-Alder) and [2+2] cycloadditions, enabling the construction of cyclic systems.
-
Rearrangement Reactions: Allyl vinyl ethers, in particular, are known to undergo sigmatropic rearrangements, most notably the Claisen rearrangement, to form new carbon-carbon bonds with high stereocontrol.
Electrophilic Addition: Acid-Catalyzed Hydrolysis
The acid-catalyzed hydrolysis of vinyl ethers is a fundamental reaction that proceeds via a rate-determining protonation of the β-carbon to form a resonance-stabilized carbocation.[1][2] This intermediate is then rapidly trapped by water to form a hemiacetal, which subsequently decomposes to an aldehyde or ketone and an alcohol.[1]
Reaction Mechanism
The generally accepted mechanism for the acid-catalyzed hydrolysis of a vinyl ether involves three key steps:[1]
-
Protonation: The this compound is protonated at the β-carbon by a hydronium ion, leading to the formation of a resonance-stabilized oxocarbenium ion.
-
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the carbocation.
-
Deprotonation and Decomposition: The resulting hemiacetal is unstable and rapidly decomposes to yield an aldehyde and an alcohol.
Experimental Protocol: Acid-Catalyzed Hydration of Ethyl this compound
While detailed preparative protocols for simple acid-catalyzed hydration are less common due to the reaction's primary use in mechanistic studies, the following is a representative procedure adapted from kinetic studies.[3]
Materials:
-
Ethyl this compound
-
Hydrochloric acid (0.1 M aqueous solution)
-
Deuterium oxide (for NMR analysis if desired)
-
Sodium bicarbonate (saturated aqueous solution)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, cool the hydrochloric acid solution to 0 °C in an ice bath.
-
Slowly add ethyl this compound (1 equivalent) to the stirred acidic solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically rapid.
-
Once the reaction is complete, neutralize the mixture by the careful addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to afford crude acetaldehyde (B116499) and ethanol.
Quantitative Data: Due to the volatility of acetaldehyde, precise isolation and yield determination for this specific preparative reaction are challenging and not widely reported. The reaction is, however, known to proceed to completion.
[4+2] Cycloaddition: Diels-Alder Reaction
Vinyl ethers, as electron-rich dienophiles, readily participate in inverse-electron-demand Diels-Alder reactions. However, they can also react with electron-deficient dienes in normal-demand Diels-Alder reactions. The use of Lewis acids can significantly accelerate these reactions and enhance their stereoselectivity.[4][5][6]
Reaction Mechanism
The Diels-Alder reaction is a concerted, pericyclic reaction that proceeds through a cyclic transition state. The stereochemistry of the reactants is retained in the product.
Experimental Protocol: Diels-Alder Reaction of Cyclopentadiene (B3395910) and Maleic Anhydride (B1165640) (Representative Protocol)
While a specific protocol for a this compound in a preparative Diels-Alder reaction with detailed yield was not found in the immediate search, the following is a standard and reliable procedure for a classic Diels-Alder reaction that can be adapted.[5]
Materials:
-
Maleic anhydride (2 g)
-
Ethyl acetate (B1210297) (8 mL)
-
Hexane (B92381) or petroleum ether (8 mL)
-
Freshly cracked cyclopentadiene (2 mL)
Procedure:
-
In a 50-mL Erlenmeyer flask, dissolve maleic anhydride in ethyl acetate by warming on a hot plate.
-
Add hexane or petroleum ether and then cool the solution in an ice bath.
-
Add freshly cracked cyclopentadiene to the maleic anhydride solution and swirl to mix.
-
Allow the product to crystallize from the solution.
-
Heat the mixture on the hot plate to redissolve the product and then allow it to recrystallize slowly.
-
Collect the product by suction filtration, wash with cold hexane, and air dry.
Quantitative Data: This reaction is known to proceed in high yield, often exceeding 90%.
| Reactant 1 | Reactant 2 | Product | Yield | Reference |
| Cyclopentadiene | Maleic Anhydride | cis-Norbornene-5,6-endo-dicarboxylic anhydride | >90% | [5] |
[2+2] Cycloaddition with Ketenes
Vinyl ethers undergo [2+2] cycloaddition reactions with ketenes to form cyclobutanones. These reactions are thermally allowed and proceed through a concerted mechanism. Dichloroketene (B1203229), being highly electrophilic, is a particularly reactive partner for this transformation.[7]
Reaction Mechanism
The [2+2] cycloaddition of a ketene (B1206846) with a this compound is a concerted process that leads to the formation of a four-membered ring.
Experimental Protocol: Synthesis of 2,2-Dichloro-3-ethoxycyclobutanone
The following protocol is based on the general procedure for the [2+2] cycloaddition of dichloroketene with alkenes.[7]
Materials:
-
Trichloroacetyl chloride
-
Activated zinc powder
-
Ethyl this compound
-
Anhydrous diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer under a nitrogen atmosphere, place activated zinc powder (2 equivalents) and anhydrous diethyl ether.
-
A solution of trichloroacetyl chloride (1 equivalent) and ethyl this compound (1.2 equivalents) in anhydrous diethyl ether is added dropwise to the stirred suspension of zinc at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring at room temperature for 2 hours.
-
Filter the reaction mixture through a pad of Celite to remove excess zinc and zinc salts.
-
Wash the filtrate with a saturated sodium bicarbonate solution, then with water, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield 2,2-dichloro-3-ethoxycyclobutanone.
Quantitative Data:
| Reactant 1 | Reactant 2 | Product | Yield | Reference |
| Dichloroketene (from trichloroacetyl chloride and Zn) | Ynamide | 3-Amino-4,4-dichlorocyclobutenone | 88% | [7] |
Note: The yield is for a related reaction with an ynamide, as a specific yield for the reaction with ethyl this compound was not immediately available in the searched literature.
4.[8][8]-Sigmatropic Rearrangement: The Claisen Rearrangement
The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction where an allyl this compound rearranges upon heating to a γ,δ-unsaturated carbonyl compound.[8] This reaction is a concerted, pericyclic process that proceeds through a chair-like transition state, often with high stereoselectivity.[8]
Reaction Mechanism
The Claisen rearrangement involves the concerted movement of six electrons in a six-membered ring transition state.
Experimental Protocol: Iridium-Catalyzed One-Pot Synthesis of γ,δ-Unsaturated Carbonyl Compounds via Claisen Rearrangement
This protocol describes a modern, iridium-catalyzed approach for the in-situ formation of an allyl this compound followed by its Claisen rearrangement.
Materials:
-
trans-2-Methyl-3-phenyl-2-propen-1-ol
-
Isopropenyl acetate
-
[IrCl(cod)]₂ (di-μ-chlorobis(1,5-cyclooctadiene)diiridium(I))
-
Cesium carbonate (Cs₂CO₃)
-
Toluene (anhydrous)
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add [IrCl(cod)]₂ (0.01 equivalents) and Cs₂CO₃ (0.1 equivalents).
-
Add anhydrous toluene, followed by trans-2-methyl-3-phenyl-2-propen-1-ol (1 equivalent) and isopropenyl acetate (2 equivalents).
-
Heat the reaction mixture at 100 °C for 3 hours.
-
After this period, increase the temperature to 140 °C and continue heating for 15 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to afford the γ,δ-unsaturated ketone.
Quantitative Data:
| Allylic Alcohol | Vinyl Acetate Derivative | Product | Yield | Reference |
| trans-2-Methyl-3-phenyl-2-propen-1-ol | Isopropenyl acetate | 5-Methyl-4-phenyl-5-hexen-2-one | 83% |
Enantioselective Claisen Rearrangement
The Claisen rearrangement can be rendered enantioselective by using chiral catalysts, typically Lewis acids.[9][10][11]
Quantitative Data for Enantioselective Claisen Rearrangement:
| Substrate | Catalyst | Yield (%) | ee (%) | Reference |
| (Z)-2-Alkoxycarbonyl-substituted allyl this compound | --INVALID-LINK--₂(SbF₆)₂ | 94 | 99 | [9] |
| Allyl 2-naphthyl ether derivative | Cu(OTf)₂ with chiral ligand | up to 95 | up to 91 | [10] |
Experimental Workflows
A general workflow for conducting and analyzing the reactions described in this guide is depicted below. This workflow emphasizes the key stages from reaction setup to product characterization.
Conclusion
Vinyl ethers are undeniably powerful and versatile intermediates in the arsenal (B13267) of the modern organic chemist. Their unique electronic properties allow for a diverse range of transformations, providing access to a wide variety of molecular architectures. This guide has provided an in-depth look at the core reaction mechanisms of vinyl ethers, supported by detailed experimental protocols and quantitative data. By understanding these fundamental principles and practical methodologies, researchers, scientists, and drug development professionals can more effectively harness the synthetic potential of vinyl ethers in their pursuit of novel molecules and materials. The continued development of catalytic and stereoselective methods for this compound reactions promises to further expand their utility in complex chemical synthesis.
References
- 1. reagent.co.uk [reagent.co.uk]
- 2. scispace.com [scispace.com]
- 3. The hydrolysis of ethyl this compound. Part I. Reaction mechanism - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. Lewis acid-promoted Diels-Alder reactions of vinylheteroaromatics - American Chemical Society [acs.digitellinc.com]
- 7. [2+2] Cycloaddition of ketenes with ynamides. A general method for the synthesis of 3-aminocyclobutenone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to Present Quantitative & Qualitative Data in Reports | ClearPoint Strategy Blog [clearpointstrategy.com]
- 9. Presenting the Results of Quantitative Analysis – Social Data Analysis [pressbooks.ric.edu]
- 10. medium.com [medium.com]
- 11. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
A Technical Guide to the Chemical Properties of Vinyl Ethers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinyl ethers, or enol ethers, are a class of organic compounds characterized by an ether linkage to a vinyl group (C=C-O-R). The defining feature of their chemistry is the electron-rich nature of the carbon-carbon double bond, a consequence of the electron-donating resonance effect from the adjacent oxygen atom. This electronic property imparts unique reactivity, making them highly valuable as monomers in polymer synthesis, as intermediates in organic reactions, and as protecting groups in the synthesis of complex molecules.[1][2] Their diverse chemical behavior has led to significant industrial and research applications, from the production of adhesives and coatings to their use in specialized reactions like cycloadditions and rearrangements.[3][4] This guide provides an in-depth exploration of the core chemical properties, reactivity, and quantitative data associated with vinyl ethers, tailored for a professional scientific audience.
Core Chemical Properties and Reactivity
The reactivity of vinyl ethers is dominated by the high electron density of the π-bond. The oxygen atom's lone pairs participate in resonance, delocalizing electron density onto the β-carbon of the vinyl group. This makes the β-carbon highly susceptible to attack by electrophiles.
Key Reactivity Features:
-
High Nucleophilicity: The electron-rich double bond readily reacts with a wide range of electrophiles.
-
Susceptibility to Cationic Polymerization: Vinyl ethers are classic monomers for cationic polymerization, as the propagating species is a resonance-stabilized carbocation. They are generally considered non-homo-polymerizable via radical pathways, although recent advances in controlled radical polymerization have challenged this notion.[5]
-
Hydrolytic Instability: They are sensitive to acidic conditions, undergoing rapid hydrolysis to form an aldehyde or ketone and an alcohol.[6]
-
Versatility in Cycloadditions: As electron-rich alkenes, they are excellent dienophiles in Diels-Alder reactions.[1][2]
Physicochemical and Spectroscopic Data
Quantitative data provides a precise understanding of the physical and electronic structure of vinyl ethers.
Physical Properties
The physical properties of vinyl ethers vary with the nature of the alkyl or aryl substituent. Below is a summary of data for representative vinyl ether compounds.
| Property | 2-(Vinyloxy)ethanol | Dithis compound |
| Molecular Formula | C₄H₈O₂ | C₄H₆O |
| Molecular Weight | 88.11 g/mol | 70.09 g/mol |
| CAS Number | 764-48-7 | 109-93-3 |
| Density | 0.982 g/mL at 25 °C | ~0.77 g/mL |
| Boiling Point | 143 °C | 28.3 °C |
| Flash Point | 48.9 °C | < -30 °C |
| Refractive Index (n₂₀/D) | 1.436 | - |
| pKa | 14.20 ± 0.10 | - |
| logP | -0.27 | - |
Spectroscopic Data
Spectroscopic analysis is critical for the identification and characterization of vinyl ethers.
Table 2.1: ¹H NMR Data for Ethyl this compound (CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| =CH-O | 6.43 | dd | 14.4 (trans), 6.8 (cis) |
| =CH₂ (trans to O) | 4.14 | dd | 14.4 (trans), 1.6 (gem) |
| =CH₂ (cis to O) | 3.95 | dd | 6.8 (cis), 1.6 (gem) |
| -O-CH₂- | 3.72 | q | 7.2 |
| -CH₃ | 1.27 | t | 7.2 |
Source:[10]
Table 2.2: ¹³C NMR Data for Alkyl Vinyl Ethers
| Compound | α-Carbon (C=C-O) (δ, ppm) | β-Carbon (=CH₂) (δ, ppm) |
| Ethyl this compound | 151.8 | 86.2 |
| Methyl this compound | 152.7 | 84.1 |
| t-Butyl this compound | 150.1 | 89.2 |
The chemical shifts in ¹³C NMR are indicative of the electronic environment. As the alkyl group (R) becomes more electron-donating, the α-carbon is shielded (shifts to a higher field) while the β-carbon is deshielded (shifts to a lower field), reflecting a decrease in the contribution of the resonance form CH₂⁻-CH=O⁺-R.[11]
Table 2.3: Characteristic IR Absorption Frequencies
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=C Stretch (Vinyl) | ~1620 - 1640 | Medium to Strong |
| =C-H Stretch | ~3080 - 3140 | Medium |
| C-O-C Stretch (Asymmetric) | ~1200 - 1225 | Strong |
Source: Based on data from[12]
Key Chemical Reactions and Mechanisms
Acid-Catalyzed Hydrolysis
Vinyl ethers are readily hydrolyzed under acidic conditions. The generally accepted mechanism involves a rate-determining proton transfer to the β-carbon, followed by rapid hydration of the resulting resonance-stabilized alkoxycarbocation to form a hemiacetal, which then quickly decomposes.[6][13][14]
Caption: Mechanism of acid-catalyzed this compound hydrolysis.
-
Preparation: Prepare a stock solution of the this compound in a deuterated solvent (e.g., D₂O with a compatible co-solvent if needed, like acetone-d₆).
-
Initiation: Acquire an initial ¹H NMR spectrum (t=0). Add a catalytic amount of a strong acid (e.g., DCl in D₂O).
-
Monitoring: Acquire spectra at regular time intervals.
-
Analysis: Monitor the disappearance of the characteristic vinyl proton signals (typically δ 4.0-6.5 ppm) and the appearance of the aldehyde proton signal (δ ~9-10 ppm) or other product signals.
-
Kinetics: Integrate the relevant peaks to determine the concentration of reactant and product over time, allowing for the calculation of the reaction rate constant. A control experiment can confirm that the final carbonyl product does not exchange its oxygen with the solvent under the reaction conditions.[13]
Cationic Polymerization
Cationic polymerization is the most significant reaction of vinyl ethers, leading to poly(vinyl ethers).[3] The process is highly sensitive to reaction conditions, but modern methods allow for living/controlled polymerization, yielding polymers with predictable molecular weights and narrow dispersities.[15][16]
Caption: Workflow for controlled cationic polymerization of vinyl ethers.
This protocol is adapted from methodologies that allow for polymerization under ambient conditions.[15]
-
Reagents: Use isobutyl this compound (IBVE) filtered through a plug of basic alumina. Use a suitable initiator such as pyrylium-based Photo-Cleavable Chain-Transfer Agent (PCCP) and a hydrogen bond donor (HBD) catalyst like thiophosphoramide.[15]
-
Setup: In a vial under ambient atmosphere, add the PCCP initiator and the HBD catalyst.
-
Polymerization: Add the purified IBVE monomer to the vial. The reaction can be run at temperatures ranging from -10 °C to room temperature.
-
Quenching: After a designated time (e.g., 1 hour), quench the reaction by adding a mixture of methanol and triethylamine.
-
Analysis: Determine monomer conversion, number-average molecular weight (Mn), and dispersity (Đ) using ¹H NMR spectroscopy and gel permeation chromatography (GPC), respectively. This system can produce poly(vinyl ethers) with molar masses exceeding 50 kg/mol with excellent control.[15]
[4+2] Cycloaddition (Diels-Alder Reaction)
The electron-rich nature of the this compound double bond makes it an excellent dienophile for [4+2] cycloaddition reactions with electron-poor dienes. This reaction is a powerful tool for constructing six-membered rings.[1][2]
Caption: Logical relationship in a Diels-Alder reaction involving a this compound.
Synthesis of Vinyl Ethers
While numerous methods exist, transition metal-catalyzed transetherification has become a prominent and efficient route for synthesizing functionalized vinyl ethers.[2][4]
Experimental Protocol: Palladium-Catalyzed Synthesis of 2-(vinyloxymethyl)furan
This protocol is based on the transetherification of ethyl this compound (EVE).[1]
-
Catalyst Preparation: In a flask, dissolve palladium(II) acetate (B1210297) (e.g., 2 mol%) in dichloromethane. Separately, dissolve a ligand such as 1,10-phenanthroline (B135089) (e.g., 1.5 equivalents relative to Pd) in dichloromethane. Add the ligand solution dropwise to the palladium solution and stir at room temperature for 30 minutes to generate the catalyst in situ.
-
Reaction Mixture: In a separate flask, prepare a solution of the alcohol (e.g., 2-(hydroxymethyl)furan, 1 equivalent) and a large excess of ethyl this compound (e.g., 12 equivalents) in dichloromethane.
-
Reaction: Add the alcohol/EVE solution to the catalyst solution.
-
Incubation: Stir the reaction mixture at room temperature for 24 hours.
-
Workup and Purification: After the reaction, concentrate the mixture under reduced pressure. Purify the crude product using column chromatography on silica (B1680970) gel to isolate the desired functionalized this compound. Yields can reach up to 75%.[1]
Conclusion
The chemical properties of vinyl ethers are fundamentally dictated by the electron-donating oxygen atom, which activates the vinyl group towards electrophilic attack. This inherent reactivity makes them indispensable building blocks in polymer science and organic synthesis. A thorough understanding of their reaction mechanisms, supported by quantitative spectroscopic and physical data, is crucial for their effective application in research and development. The protocols and data presented in this guide offer a robust foundation for professionals seeking to harness the synthetic potential of this versatile class of compounds.
References
- 1. Synthesis and characterization of novel functional vinyl ethers that bear various groups [comptes-rendus.academie-sciences.fr]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. fiveable.me [fiveable.me]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. This compound | C4H6O | CID 8024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound (CAS 109-93-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. hnl18_sln.html [ursula.chem.yale.edu]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. The hydrolysis of ethyl this compound. Part I. Reaction mechanism - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 15. Hydrogen Bond Donor-Catalyzed Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Vinyl Ether as a Monomer for Chain-Growth Polymers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinyl ethers, a class of organic compounds with the general structure R-O-CH=CH₂, are highly reactive monomers that readily undergo chain-growth polymerization. Due to the electron-donating nature of the ether oxygen, the double bond is electron-rich, making vinyl ethers particularly susceptible to cationic polymerization. This process allows for the synthesis of polyvinyl ethers (PVEs), a versatile class of polymers with applications ranging from pressure-sensitive adhesives and lubricants to biocompatible materials for drug delivery. This technical guide provides a comprehensive overview of the cationic polymerization of vinyl ethers, including detailed mechanistic insights, experimental protocols, and quantitative data for the synthesis of well-defined PVEs.
Mechanism of Cationic Polymerization of Vinyl Ethers
The cationic polymerization of vinyl ethers proceeds via a chain-growth mechanism involving a carbocationic active center. The process can be divided into three main stages: initiation, propagation, and termination.[1]
Initiation: The polymerization is initiated by a cationic species, which can be generated from a variety of initiators, typically a combination of a proton source (like a vinyl ether-HCl adduct) and a Lewis acid co-initiator (e.g., SnCl₄, EtAlCl₂), or a strong organocatalyst.[2] The initiator protonates the this compound monomer, forming a carbocation.
Propagation: The newly formed carbocation then attacks the double bond of another this compound monomer in a nucleophilic manner. This process repeats, leading to the growth of the polymer chain. The stability of the propagating carbocation is crucial for achieving a controlled polymerization and is influenced by factors such as the solvent, temperature, and the nature of the counter-ion.
Termination and Chain Transfer: Termination of the growing polymer chain can occur through various mechanisms, including reaction with impurities, recombination with the counter-ion, or chain transfer to the monomer, solvent, or polymer. These events are often undesirable as they can lead to polymers with broad molecular weight distributions. In living cationic polymerization, termination and chain transfer reactions are significantly suppressed, allowing for the synthesis of polymers with controlled molecular weights and narrow polydispersity.
A simplified logical diagram illustrating the key steps in the cationic polymerization of a this compound is presented below.
Quantitative Data on this compound Polymerization
The following tables summarize quantitative data from various cationic polymerization experiments of different vinyl ethers, highlighting the influence of reaction conditions on the resulting polymer properties.
Table 1: Living Cationic Polymerization of Isobutyl this compound (IBVE)
| Initiating System | [Monomer]₀ (M) | [Initiator]₀ (mM) | [Lewis Acid]₀ (mM) | Solvent | Temp (°C) | Time | Mₙ (kDa) | PDI (Mₙ/Mₙ) | Reference |
| IBVE-HCl / SnCl₄ | 0.76 | 4.0 | 5.0 | Toluene (B28343) | -30 | 5 sec | 18.2 | 1.08 | [2] |
| IBVE-HCl / SnCl₄ | 0.76 | 4.0 | 5.0 | Toluene | 0 | 5 sec | 19.5 | 1.12 | [2] |
| IBVE-HCl / EtAlCl₂ | 0.76 | 4.0 | 5.0 | Toluene | -78 | < 1 min | 25.0 | 1.80 | [2] |
| AgClO₄ / Ph₂CHBr / Me₂S | 0.38 | 10 | - | CH₂Cl₂ | -23 | 2 h | 12.4 | 1.15 |
Table 2: Cationic Polymerization of Ethyl this compound (EVE)
| Initiating System | [Monomer]₀ (M) | [Initiator]₀ (μM) | Ligand | Solvent | Temp (°C) | Time (h) | Mₙ (kDa) | PDI (Mₙ/Mₙ) | Reference |
| Bi(OTf)₃ | 0.25 | 5 | - | Toluene | 23 | 6 | 17.3 | 1.13 | [3] |
| Sc(OTf)₃ | 0.25 | 5 | - | Toluene | 23 | 6 | 20.1 | 1.25 | [3] |
| Bi(OTf)₃ | 0.1 | 5 | L1 | Toluene | -78 | 8 | 22.5 | 1.10 | [3] |
Table 3: Organocatalyzed Cationic Polymerization of Various Vinyl Ethers
| Monomer | [Monomer]₀ (M) | [PCCP-H]₀ (mM) | [HBD 4] (mol%) | Solvent | Temp (°C) | Time (h) | Mₙ (kDa) | PDI (Mₙ/Mₙ) | Reference |
| IBVE | Neat | 7.0 | 0.16 | - | 25 | 1 | 45.2 | 1.11 | [4] |
| nBVE | Neat | 7.0 | 0.16 | - | 25 | 1 | 43.8 | 1.15 | [4] |
| EVE | Neat | 7.0 | 0.16 | - | 25 | 1 | 31.5 | 1.13 | [4] |
| CyVE | 2:1 in Toluene | 7.0 | 0.33 | Toluene | -10 | 1 | 38.9 | 1.25 | [4] |
Experimental Protocols
General Considerations
All polymerizations should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent premature termination by moisture. Glassware should be thoroughly dried in an oven and cooled under vacuum or inert gas. Monomers and solvents are typically purified by distillation over appropriate drying agents (e.g., calcium hydride for vinyl ethers, sodium/benzophenone for toluene).
Experimental Workflow for Living Cationic Polymerization of IBVE
The following diagram outlines a typical experimental workflow for the living cationic polymerization of isobutyl this compound (IBVE).
Detailed Protocol for Living Cationic Polymerization of Isobutyl this compound (IBVE) with IBVE-HCl/SnCl₄
This protocol is adapted from the work of Kamigaito and Sawamoto.[2]
Materials:
-
Isobutyl this compound (IBVE), distilled twice over calcium hydride.
-
Toluene, dried by passing through a solvent purification column.
-
Tin(IV) chloride (SnCl₄), solution in heptane.
-
IBVE-HCl adduct, prepared by the addition of HCl to IBVE.
-
Methanol, anhydrous.
Procedure:
-
A baked glass tube equipped with a magnetic stirrer is charged with toluene (e.g., 10 mL) and cooled to the desired temperature (e.g., -30 °C) in a cryostat.
-
Purified IBVE (e.g., 0.76 M) is added to the cooled solvent.
-
The IBVE-HCl adduct (e.g., 4.0 mM) is then added to the reaction mixture.
-
Polymerization is initiated by the rapid addition of the SnCl₄ solution (e.g., 5.0 mM).
-
The reaction is allowed to proceed for the desired time (e.g., 5 seconds to several minutes).
-
The polymerization is terminated by the addition of a small amount of pre-chilled methanol.
-
The polymer is isolated by precipitation into a large volume of methanol, filtered, and dried under vacuum to a constant weight.
Characterization
The resulting polyvinyl ethers are typically characterized by the following methods:
-
Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ) of the polymer.[5] This technique separates polymer chains based on their hydrodynamic volume in solution.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the polymer, determine the monomer conversion, and in some cases, analyze the tacticity (stereochemistry) of the polymer chain.[6]
Conclusion
The chain-growth polymerization of vinyl ethers, particularly through living cationic methods, offers a powerful and versatile platform for the synthesis of well-defined polyvinyl ethers. By carefully controlling reaction parameters such as the choice of initiator, Lewis acid, solvent, and temperature, it is possible to produce polymers with predictable molecular weights, narrow molecular weight distributions, and specific end-group functionalities. These well-defined polymers are of significant interest for a variety of advanced applications in materials science and drug development. Recent advances in organocatalyzed and photoinitiated polymerizations are further expanding the scope and utility of this important class of monomers.
References
- 1. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. main.spsj.or.jp [main.spsj.or.jp]
- 3. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(this compound)s - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrogen Bond Donor-Catalyzed Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPC-NMR Analysis for Polymer Characterisation [intertek.com]
- 6. rsc.org [rsc.org]
A Technical Guide to the Discovery and History of Vinyl Ether Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the seminal discoveries and evolving methodologies in the synthesis of vinyl ethers, a class of compounds essential in organic synthesis, polymer science, and drug development. From early observations to industrially significant processes and modern catalytic systems, this document provides a comprehensive overview, including detailed experimental protocols for foundational methods, quantitative data for comparative analysis, and diagrams illustrating key chemical pathways and workflows.
Historical Overview and Key Discoveries
The journey of vinyl ether synthesis begins in the late 19th century, with early academic preparations paving the way for large-scale industrial methods in the 1930s. The timeline below highlights the pivotal moments in its history.
Diagram 1.0: Historical Timeline of this compound Synthesis
Theoretical Underpinnings of Vinyl Ether Reactivity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Vinyl ethers are a versatile class of organic compounds characterized by an ether linkage to a vinyl group. Their unique electronic structure, arising from the interaction between the oxygen lone pairs and the carbon-carbon double bond, imparts a rich and varied reactivity. This guide delves into the theoretical studies that have elucidated the reaction mechanisms and reactivity trends of vinyl ethers, providing a foundational understanding for their application in research and development. The content herein is supported by computational data and established experimental protocols.
Electronic Structure and Reactivity
The reactivity of vinyl ethers is fundamentally governed by the electron-donating character of the alkoxy group, which increases the electron density of the double bond through resonance. This makes the β-carbon of the vinyl group particularly susceptible to electrophilic attack. Theoretical studies, primarily using Density Functional Theory (DFT), have quantified the impact of substituents on the electronic properties and reactivity of vinyl ethers.
Key Reaction Classes: A Theoretical Perspective
Vinyl ethers participate in a wide array of chemical transformations. The following sections explore the theoretical basis for their reactivity in several key reaction classes.
Living cationic polymerization of vinyl ethers is a cornerstone of their application, allowing for the synthesis of well-defined polymers. Theoretical studies have been instrumental in understanding the stability of the propagating carbocationic species, which is crucial for suppressing chain transfer and termination reactions. DFT calculations have been employed to model the active center and investigate the roles of initiators, co-initiators, and solvents in stabilizing the propagating chain end.[1]
The acid-catalyzed hydrolysis of vinyl ethers is a classic example of their reactivity towards electrophiles. The reaction proceeds via a rate-determining proton transfer to the β-carbon of the vinyl group, forming a resonance-stabilized carbocation intermediate.[2][3] This is followed by the rapid addition of water and subsequent decomposition of the hemiacetal to an aldehyde and an alcohol.
Kinetic studies have revealed that the reaction is first-order in both the vinyl ether and the hydronium ion.[2] The Brønsted relation for the hydrolysis of 4-methoxy-1,2-dihydronaphthalene, for instance, shows a Brønsted exponent (α) of 0.70, indicating a significant degree of proton transfer in the transition state.[3]
Vinyl ethers are valuable partners in cycloaddition reactions, particularly the Diels-Alder reaction, due to their electron-rich nature. DFT calculations have been used to study the regio- and stereoselectivity of these reactions. For instance, in the Diels-Alder reaction of methyl this compound with o-quinone methides, theoretical calculations at the B3LYP/6-31G(d,p) level of theory show a preference for the ortho attack mode.[4] The reactivity and selectivity are enhanced by electron-releasing substituents on the this compound.[4]
While less common than their cationic counterparts, radical reactions of vinyl ethers are also of significant interest. Theoretical calculations have been used to determine the thermochemistry of this compound radicals, providing essential data for understanding their stability and reaction pathways in processes like combustion and atmospheric chemistry.[1][5] For example, enthalpies of formation, entropies, and heat capacities have been calculated for various this compound radicals using DFT.[5]
Quantitative Theoretical Data
Computational chemistry provides valuable quantitative data that complements experimental findings. The following tables summarize key theoretical data for various this compound reactions.
| Reaction | Substrate | Computational Method | Activation Energy (kcal/mol) | Reference |
| Keto-Enol Tautomerization | Vinyl Alcohol | Not Specified | 55.9 | |
| Diels-Alder with o-Quinone Methide (ortho) | Methyl this compound | B3LYP/6-31G(d,p) | Lower than meta | [4] |
| CI-Initiated Oxidation | Methyl this compound | MPWB1K/6-311++G(3df,2p) | See original reference | [6] |
| Thermal Degradation of Poly(vinyl ethers) | Various | Ozawa–Flynn–Wall, KAS | See original reference |
| Thermochemical Property | Species | Computational Method | Value (kcal/mol) | Reference |
| Enthalpy of Formation | Vinyl Alcohol Radicals | B3LYP/6-31G(d,p) | Various | [1][5] |
| Bond Dissociation Energy | Methyl this compound | B3LYP/6-31G(d,p) | Various | [1] |
Experimental Protocols
The theoretical understanding of this compound reactivity is grounded in experimental observation. Below are representative experimental protocols for key reactions.
This protocol describes the aqueous cationic polymerization of vinyl ethers initiated by an alcohol/B(C6F5)3/Et2O system.
Materials:
-
This compound monomer (e.g., isobutyl this compound - IBVE)
-
Initiator (e.g., Cumyl alcohol - CumOH)
-
Co-initiator: Tris(pentafluorophenyl)borane (B(C6F5)3)
-
Diethyl ether (Et2O)
-
Water (deionized)
-
Optional: NaCl, n-hexane, toluene, surfactant (e.g., NP-40)
Suspension Polymerization Procedure:
-
In a glass culture tube, add 3 mL of water, 1 mL of the this compound monomer, and the initiator (e.g., 0.034 g CumOH).
-
If required, add co-solvents (n-hexane, toluene) or salt (NaCl).
-
Immerse the reactor in an ethanol/water bath to bring it to the desired polymerization temperature (e.g., 20 °C) for 20 minutes.
-
In a separate beaker, mix the co-initiator (e.g., 0.128 g B(C6F5)3), 2 mL of water, and diethyl ether and bring to the same temperature.
-
Add the co-initiator solution to the reactor to start the polymerization.
Emulsion Polymerization Procedure:
-
To a reactor with mechanical stirring, add 3 mL of water, a surfactant, 1 mL of the monomer, and the initiator.
-
Follow the same temperature equilibration procedure as for suspension polymerization.
-
Prepare and add the co-initiator solution as described above to initiate the polymerization.
Computational Method for Mechanistic Investigation:
-
Geometry optimizations and vibrational frequency calculations can be performed using Density Functional Theory (DFT) with the BP86 functional and a 6-31G* basis set to model the active center and investigate the interactions between the initiator and co-initiator.[1]
This protocol details the synthesis of functionalized vinyl ethers via a palladium-catalyzed transetherification reaction.[7]
Materials:
-
Alcohol (e.g., tetraethylene glycol)
-
Ethyl this compound (EVE)
-
Palladium(II) acetate (B1210297)
-
Dichloromethane (CH2Cl2)
Procedure:
-
Prepare the catalytic solution by dissolving palladium(II) acetate (e.g., 44.90 mg) and 1,10-phenanthroline (e.g., 54.06 mg) in 2 mL of dichloromethane.
-
In a separate flask, dissolve the alcohol (e.g., 2.00 g of tetraethylene glycol) and a large excess of ethyl this compound (e.g., 8.65 g) in 2.5 mL of dichloromethane.
-
Add the alcohol/EVE solution to the catalytic solution.
-
Allow the reaction to proceed at room temperature for 24 hours.
-
Monitor the reaction conversion by taking an aliquot and analyzing it by 1H NMR.
-
Upon completion, purify the product using appropriate methods (e.g., chromatography).[7]
This protocol outlines a general procedure for studying the kinetics of acid-catalyzed this compound hydrolysis.[2][3]
Materials:
-
This compound (e.g., ethyl this compound, 4-methoxy-1,2-dihydronaphthalene)
-
Aqueous acidic solutions (e.g., perchloric acid) or buffer solutions (e.g., carboxylic acids)
-
Deuterated solvents (e.g., D2O) for isotope effect studies
-
Spectrophotometer or NMR spectrometer
Procedure:
-
Prepare stock solutions of the this compound in a suitable solvent.
-
Prepare a series of aqueous acidic or buffer solutions of known concentrations.
-
Initiate the reaction by adding a small volume of the this compound stock solution to the temperature-equilibrated acidic/buffer solution.
-
Monitor the progress of the reaction by following the disappearance of the this compound or the appearance of the aldehyde product. This can be done spectrophotometrically by monitoring the absorbance at a characteristic wavelength or by 1H NMR spectroscopy.
-
Determine the pseudo-first-order rate constant (k_obs) from the exponential decay of the reactant concentration or the exponential increase of the product concentration.
-
To determine the catalytic coefficient for the hydronium ion or the general acid, plot k_obs against the concentration of the acid catalyst.
Mechanistic Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways for several important reactions of vinyl ethers.
Caption: Mechanism of acid-catalyzed this compound hydrolysis.
References
- 1. Thermodynamic properties (enthalpy, bond energy, entropy, and heat capacity) and internal rotor potentials of vinyl alcohol, methyl this compound, and their corresponding radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The hydrolysis of ethyl this compound. Part I. Reaction mechanism - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. "Thermochemistry of vinyl alcohol and this compound radical and kinetic a" by Chol-han Kim [digitalcommons.njit.edu]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and characterization of novel functional vinyl ethers that bear various groups [comptes-rendus.academie-sciences.fr]
The Versatility of Vinyl Ethers: A Technical Guide for Organic Chemists
Introduction
Vinyl ethers, a class of organic compounds characterized by an ether linkage to a vinyl group, have emerged as indispensable building blocks in modern organic synthesis. Their unique electronic properties, arising from the oxygen atom's lone pair delocalizing into the π-system of the double bond, render them electron-rich alkenes. This inherent reactivity makes them valuable substrates in a wide array of chemical transformations, enabling the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the synthesis, reactivity, and applications of vinyl ethers, tailored for researchers, scientists, and professionals in drug development. We will delve into key reactions, providing detailed experimental protocols, quantitative data, and mechanistic insights through pathway visualizations.
Synthesis of Vinyl Ethers
The efficient synthesis of vinyl ethers is crucial for their application as building blocks. Several methods have been developed, with transition metal-catalyzed reactions being particularly prominent.
Palladium-Catalyzed Transetherification
A widely used method for the synthesis of functionalized vinyl ethers is the palladium-catalyzed transetherification of alcohols with a vinyl ether, such as ethyl this compound (EVE). This method is advantageous due to its mild reaction conditions and tolerance of various functional groups.[1][2]
Experimental Protocol: Synthesis of 2-(Vinyloxymethyl)furan [3]
-
Catalyst Preparation: In a flask, palladium(II) acetate (B1210297) (91.00 mg, 4.00 x 10⁻⁴ mol) is dissolved in 2 mL of dichloromethane (B109758). A solution of 1,10-phenanthroline (B135089) (110.20 mg, 6.00 x 10⁻⁴ mol) in 2 mL of dichloromethane is then added dropwise. The mixture is stirred at room temperature for 30 minutes to generate the palladium catalyst in situ.
-
Reaction: A solution of 2-(hydroxymethyl)furan (2.00 g, 0.02 mol) and ethyl this compound (17.30 g, 0.24 mol) in 5 mL of dichloromethane is added to the catalyst solution.
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 24 hours.
-
Work-up and Purification: The reaction progress can be monitored by taking a small sample and removing the excess EVE under vacuum. Upon completion, 50 mL of distilled water is added, and the solution is extracted with dichloromethane (2 x 50 mL). The combined organic layers are dried over sodium sulfate, filtered, and the solvent is evaporated under vacuum to yield the product.
| Alcohol Substrate | Catalyst Loading (mol%) | Solvent | Time (h) | Conversion (%) | Yield (%) | Reference |
| 2-(Hydroxymethyl)furan | 2 | Dichloromethane | 24 | 69 | 59 | [3] |
| 3,4,5-Trimethoxybenzyl alcohol | 2 | Dichloromethane | 24 | 82 | 75 | [3] |
| Tetraethylene glycol | 2 | Dichloromethane | 24 | 75 | - | [3] |
Table 1: Palladium-Catalyzed Synthesis of Functionalized Vinyl Ethers.
Iridium-Catalyzed Vinylation of Alcohols
An alternative powerful method for the synthesis of vinyl ethers involves the iridium-catalyzed reaction of alcohols with vinyl acetate.[4][5] This protocol is particularly useful for a broad range of alcohols, including primary, secondary, and tertiary alcohols, as well as phenols.
Experimental Protocol: Synthesis of 1-Methoxy-4-vinyloxybenzene [5]
-
Reaction Setup: A 100-mL, two-necked round-bottomed flask is fitted with a magnetic stir bar, a reflux condenser connected to an argon/vacuum line, and a rubber septum. The glassware is flame-dried under vacuum and flushed with argon.
-
Reagents: Di-μ-chloro-bis(1,5-cyclooctadiene)diiridium(I) ([Ir(cod)Cl]₂, 0.34 g, 0.5 mmol) and sodium carbonate (3.18 g, 30 mmol) are added to the flask. The flask is evacuated and backfilled with argon. Toluene (50 mL), p-methoxyphenol (6.21 g, 50 mmol), and vinyl acetate (8.61 g, 100 mmol) are successively added.
-
Reaction Conditions: The flask is placed in a preheated oil bath at 100°C and stirred.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure. The crude product is purified by silica (B1680970) gel column chromatography (eluent: hexanes/EtOAc, 4:1) to afford 1-methoxy-4-vinyloxybenzene.
| Alcohol Substrate | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| p-Methoxyphenol | [Ir(cod)Cl]₂ | Na₂CO₃ | Toluene | 100 | - | 91 | [5] |
| 1-Adamantanol | [Ir(cod)Cl]₂ | Na₂CO₃ | Toluene | 100 | - | 91 | [5] |
| Phenol | [Ir(cod)Cl]₂ | Na₂CO₃ | Toluene | 100 | - | 98 | [5] |
Table 2: Iridium-Catalyzed Synthesis of Vinyl Ethers from Alcohols and Vinyl Acetate.
Key Reactions of Vinyl Ethers
The electron-rich nature of the double bond in vinyl ethers dictates their reactivity, making them excellent partners in a variety of important organic reactions.
####[6][6]-Sigmatropic Rearrangements: The Claisen Rearrangement
The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction involving the[6][6]-sigmatropic rearrangement of an allyl this compound to a γ,δ-unsaturated carbonyl compound.[7][8][9] This reaction is thermally induced and proceeds through a concerted, pericyclic mechanism.[7]
Experimental Protocol: Claisen Rearrangement of Allyl this compound
-
Starting Material Preparation: Allyl this compound can be prepared from the corresponding allyl alcohol through various methods, including mercury(II)-catalyzed exchange with ethyl this compound.
-
Reaction Conditions: The neat allyl this compound is sealed in a thick-walled glass tube under vacuum. The tube is then heated in an oil bath or a furnace at a temperature typically ranging from 150 to 200°C. The progress of the reaction can be monitored by GC or NMR spectroscopy.
-
Purification: After the reaction is complete, the product, a γ,δ-unsaturated aldehyde or ketone, can be purified by distillation.
The Claisen rearrangement is highly stereospecific, with the stereochemistry of the starting material influencing the stereochemistry of the product. The reaction generally proceeds through a chair-like transition state.[8]
Cycloaddition Reactions
Vinyl ethers are excellent dienophiles in Diels-Alder reactions and can also participate in other cycloaddition reactions such as [2+2] cycloadditions.
As electron-rich dienophiles, vinyl ethers readily react with electron-deficient dienes in [4+2] cycloaddition reactions to form six-membered rings. Organocatalysis has emerged as a powerful tool for achieving high enantioselectivity in these reactions.[10][11]
Experimental Protocol: Organocatalytic Diels-Alder Reaction [10]
-
Reaction Setup: To a solution of the α,β-unsaturated ketone (dienophile) in a suitable solvent (e.g., methanol-water mixture), the diene and the organocatalyst (e.g., a chiral secondary amine salt) are added.
-
Reaction Conditions: The reaction is typically stirred at room temperature.
-
Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified by silica gel chromatography.
| Dienophile | Diene | Catalyst | Solvent | Time (h) | endo:exo | ee (%) | Yield (%) | Reference |
| 4-Hexen-3-one | Cyclopentadiene | Chiral Imidazolidinone | - | 22 | 25:1 | 90 | 89 | [10] |
| Ethyl vinyl ketone | 1-Amino-3-siloxy-1,3-butadiene | Chiral Imidazolidinone | - | - | >100:1 | 98 | 91 | [10] |
Table 3: Enantioselective Organocatalytic Diels-Alder Reactions.
Vinyl ethers undergo [2+2] cycloaddition reactions with ketenes to form cyclobutanone (B123998) derivatives. The regioselectivity of this reaction is governed by the electronic properties of the reactants, with the more electron-rich carbon of the this compound attacking the central carbon of the ketene.[12] The stereochemistry of the alkene is retained in the product.[12]
Asymmetric Hydroarylation
The iridium-catalyzed asymmetric hydroarylation of vinyl ethers with aromatic compounds containing a directing group is a highly efficient method for the synthesis of chiral α-arylated ethers.[6][13][14]
Experimental Protocol: Asymmetric Hydroarylation of n-Butyl this compound with 2-Phenylimidazole [13]
-
Reaction Setup: In a glovebox, [Ir(OH)(cod)]₂ (2.5 mol%), and (R,R)-QuinoxP* (6 mol%) are placed in a screw-capped vial. THF is added, and the mixture is stirred at room temperature for 10 minutes. 2-Phenylimidazole and n-butyl this compound are then added.
-
Reaction Conditions: The vial is sealed and heated at 50°C for 20 hours.
-
Work-up and Purification: The reaction mixture is concentrated, and the residue is purified by silica gel chromatography.
| Aromatic Substrate | This compound | Ligand | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 2-Phenylimidazole | n-Butyl this compound | (R,R)-QuinoxP | THF | 20 | 97 | 93 | [13] |
| 2-Phenylimidazole | Benzyl this compound | (R,R)-QuinoxP | THF | 20 | 96 | 93 | [13] |
| 2-(p-Bromophenyl)imidazole | n-Butyl this compound | (R,R)-QuinoxP* | THF | 20 | 86 | 95 | [13] |
Table 4: Iridium-Catalyzed Asymmetric Hydroarylation of Vinyl Ethers.
Vinyl Ethers as Protecting Groups
The vinyl group can serve as an efficient and base-resistant protecting group for alcohols.[15][16] The protection is typically achieved through vinylation with reagents like calcium carbide, and deprotection is readily accomplished under mild acidic conditions.[15][17]
Experimental Protocol: Protection of a Primary Alcohol (e.g., d-Glucal) [18][19]
-
Reaction: To a stirred solution of the alcohol (1 equivalent) in anhydrous dichloromethane at 0°C under an argon atmosphere, ethyl this compound (6-8 equivalents) and pyridinium (B92312) p-toluenesulfonate (PPTS) (0.10 equivalents) are added.
-
Reaction Conditions: The reaction mixture is stirred for about 20 hours at room temperature.
-
Work-up: The mixture is diluted with dichloromethane, washed with water, dried over MgSO₄, filtered, and concentrated in vacuo.
Experimental Protocol: Deprotection of a this compound [18]
-
Reaction: The this compound is dissolved in a mixture of deuterated methanol (B129727) (MeOH-d₄) and 10% (v/v) deuterated acetic acid (CD₃COOD).
-
Reaction Conditions: The mixture is heated to 50°C for 0.75–2 hours. The reaction can be monitored directly by NMR.
Conclusion
Vinyl ethers are remarkably versatile and powerful building blocks in organic chemistry. Their synthesis has been refined through the development of efficient transition metal-catalyzed methods, and their rich reactivity has been harnessed in a multitude of classic and modern organic reactions. From constructing complex ring systems via cycloadditions and sigmatropic rearrangements to enabling stereoselective transformations and serving as robust protecting groups, vinyl ethers offer a broad and valuable toolbox for the synthetic chemist. The detailed protocols and data presented in this guide are intended to facilitate their broader application in academic research and industrial drug development, paving the way for the discovery and synthesis of novel and complex molecules.
References
- 1. Collection - Iridium-Catalyzed Branch-Selective Hydroarylation of Vinyl Ethers via CâH Bond Activation - Journal of the American Chemical Society - Figshare [figshare.com]
- 2. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 3. Synthesis and characterization of novel functional vinyl ethers that bear various groups [comptes-rendus.academie-sciences.fr]
- 4. orgsyn.org [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Asymmetric hydroarylation of vinyl ethers catalyzed by a hydroxoiridium complex: azoles as effective directing groups - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 8. Claisen Rearrangement [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 14. Asymmetric hydroarylation of vinyl ethers catalyzed by a hydroxoiridium complex: azoles as effective directing groups. | Semantic Scholar [semanticscholar.org]
- 15. Examining the vinyl moiety as a protecting group for hydroxyl (–OH) functionality under basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 17. rsc.org [rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. MOP and EE Protecting Groups in Synthesis of α- or β-Naphthyl-C-Glycosides from Glycals - PMC [pmc.ncbi.nlm.nih.gov]
The Electron-Rich Nature of the Vinyl Ether Double Bond: A Technical Guide for Researchers
Abstract
Vinyl ethers are a versatile class of organic compounds characterized by a highly reactive carbon-carbon double bond directly attached to an oxygen atom. This structural motif imparts a unique electron-rich character to the double bond, making it exceptionally susceptible to electrophilic attack and a valuable building block in a myriad of chemical transformations. This in-depth technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the fundamental principles governing the reactivity of the vinyl ether double bond. The guide delves into the electronic properties, spectroscopic signatures, and characteristic reactions of vinyl ethers, with a particular focus on their applications in polymerization and organic synthesis. Quantitative data are summarized in structured tables for ease of comparison, and detailed experimental protocols for key reactions are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying concepts.
Introduction
The remarkable reactivity of vinyl ethers stems from the resonance interaction between the lone pair of electrons on the oxygen atom and the π-system of the double bond. This delocalization of electron density significantly increases the nucleophilicity of the β-carbon, rendering it highly susceptible to attack by electrophiles. This electron-donating nature of the alkoxy group is the cornerstone of this compound chemistry and is responsible for their facile participation in a wide range of reactions, including cationic polymerization, electrophilic additions, and cycloadditions.[1] This guide will explore these facets in detail, providing both theoretical understanding and practical guidance for leveraging the unique properties of vinyl ethers in research and development.
Electronic Properties and Reactivity
The electron-donating resonance effect of the alkoxy group in vinyl ethers fundamentally influences their reactivity. This effect outweighs the inductive electron-withdrawing effect of the oxygen atom, leading to a net increase in electron density at the double bond.
Resonance and Inductive Effects
The resonance structures of a simple this compound, such as methyl this compound, illustrate the delocalization of electron density:
CH₂=CH-O-CH₃ ↔ ⁻CH₂-CH=O⁺-CH₃
This resonance contribution, although the minor contributor to the overall hybrid, effectively explains the enhanced nucleophilicity of the β-carbon. The inductive effect of the electronegative oxygen atom, which pulls electron density away from the double bond, is also present but is subordinate to the powerful resonance donation.
Comparative Reactivity
The electron-rich nature of vinyl ethers makes them significantly more reactive towards electrophiles than their non-oxygenated counterparts, such as simple alkenes. For instance, the rate of acid-catalyzed hydration of vinyl ethers is many orders of magnitude faster than that of ethylene. This heightened reactivity is also evident in their propensity to undergo cationic polymerization, a reaction that is not readily accessible for less electron-rich alkenes under similar conditions. The reactivity of various alkyl vinyl ethers generally follows the order of the inductive effects of the alkyl group: tert-butyl > isopropyl > ethyl ≈ n-butyl ≈ isobutyl.[2]
Spectroscopic Characterization
The unique electronic structure of vinyl ethers gives rise to characteristic spectroscopic signatures in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
NMR Spectroscopy
In ¹H NMR spectra, the protons on the vinyl group of vinyl ethers exhibit characteristic chemical shifts. The terminal protons (on the β-carbon) are typically found in the upfield region of the vinyl proton spectrum, reflecting the increased electron density at this position. For example, in the ¹H NMR spectrum of ethyl this compound, the vinyl protons appear at approximately 3.95 ppm, 4.14 ppm, and 6.43 ppm.[3]
In ¹³C NMR spectra, the β-carbon of the vinyl group is significantly shielded (shifted to a lower ppm value) compared to the α-carbon, a direct consequence of the increased electron density from resonance. For ethyl this compound, the β-carbon appears around 86.2 ppm, while the α-carbon is at approximately 151.8 ppm.[3]
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for Vinyl Ethers
| This compound | Solvent | ¹H NMR (β-protons) | ¹H NMR (α-proton) | ¹³C NMR (β-carbon) | ¹³C NMR (α-carbon) | Reference |
| Ethyl this compound | CDCl₃ | ~3.95, ~4.14 | ~6.43 | ~86.2 | ~151.8 | [3] |
| n-Butyl this compound | CDCl₃ | ~3.98, ~4.17 | ~6.47 | ~86.4 | ~152.0 | [4] |
| 2-(Vinyloxymethyl) furan | CDCl₃ | ~4.11, ~4.34 | ~6.50 | ~87.7 | ~151.1 | [5] |
IR Spectroscopy
The IR spectra of vinyl ethers are characterized by a strong C=C stretching vibration that is typically found at a lower frequency (around 1620-1640 cm⁻¹) compared to non-conjugated alkenes. This shift to lower wavenumber is due to the decreased double bond character resulting from the resonance donation of the oxygen lone pair. A strong C-O stretching band is also observed in the region of 1200-1250 cm⁻¹.[4]
Table 2: Characteristic IR Absorption Frequencies (cm⁻¹) for Vinyl Ethers
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| =C-H stretch | 3080-3140 | Medium |
| C=C stretch | 1620-1640 | Strong |
| =C-H bend | 810-910 | Strong |
| C-O stretch | 1200-1250 | Strong |
Key Reactions and Mechanisms
The electron-rich double bond of vinyl ethers dictates their participation in a variety of important chemical transformations.
Acid-Catalyzed Hydrolysis
Vinyl ethers undergo rapid hydrolysis in the presence of acid to yield an aldehyde and an alcohol. This reaction proceeds via a mechanism involving the rate-determining protonation of the β-carbon to form a resonance-stabilized carbocation intermediate.[6]
Caption: Mechanism of acid-catalyzed hydrolysis of a this compound.
Cationic Polymerization
The high reactivity of vinyl ethers towards electrophiles makes them ideal monomers for cationic polymerization. This process is typically initiated by a Lewis acid or a protic acid, which generates a carbocation that propagates by adding to subsequent monomer units. Living cationic polymerization techniques have been developed to produce poly(this compound)s with well-defined molecular weights and narrow dispersities.[7]
Caption: General scheme of cationic polymerization of a this compound.
Cycloaddition Reactions
The electron-rich double bond of vinyl ethers makes them excellent dienophiles in Diels-Alder reactions and partners in other cycloaddition reactions. They readily react with electron-deficient dienes to form substituted cyclohexene (B86901) derivatives.[5] Vinyl ethers also participate in [2+2] cycloadditions with ketenes.[8]
Experimental Protocols
Synthesis of n-Butyl this compound via Transetherification
This protocol describes the synthesis of n-butyl this compound from n-butanol and ethyl this compound using a palladium catalyst.
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
n-Butanol
-
Ethyl this compound (EVE)
-
Dichloromethane (B109758) (anhydrous)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (Schlenk flask, condenser)
-
Magnetic stirrer
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve palladium(II) acetate (0.02 mmol, 1 mol%) in 2 mL of anhydrous dichloromethane.
-
To this solution, add a solution of 1,10-phenanthroline (0.03 mmol, 1.5 mol%) in 2 mL of anhydrous dichloromethane dropwise. Stir the mixture for 15 minutes to generate the catalyst in situ.
-
To the catalyst solution, add n-butanol (2.0 mmol, 1 equivalent) followed by an excess of ethyl this compound (e.g., 12 equivalents, 24.0 mmol).
-
Fit the flask with a reflux condenser and stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, remove the solvent and excess ethyl this compound under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain pure n-butyl this compound.
Cationic Polymerization of Isobutyl this compound (IBVE)
This protocol outlines a typical procedure for the cationic polymerization of IBVE.
Materials:
-
Isobutyl this compound (IBVE), freshly distilled from calcium hydride
-
Toluene (B28343) (anhydrous)
-
Initiator solution (e.g., a solution of a Lewis acid like SnCl₄ in a non-coordinating solvent)
-
Methanol (for quenching)
-
Nitrogen or Argon gas supply
-
Dry glassware
Procedure:
-
Under an inert atmosphere, add anhydrous toluene to a dry reaction flask equipped with a magnetic stir bar.
-
Cool the flask to the desired reaction temperature (e.g., 0 °C or -78 °C) in an appropriate cooling bath.
-
Add the freshly distilled isobutyl this compound to the cooled solvent.
-
Initiate the polymerization by adding the initiator solution dropwise to the stirred monomer solution.
-
Allow the polymerization to proceed for the desired time. The reaction is often very fast.
-
Quench the polymerization by adding a small amount of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.
Applications in Drug Development
The unique properties of vinyl ethers and their corresponding polymers have found significant applications in the field of drug development. The acid-labile nature of the this compound linkage is particularly useful for creating pH-sensitive drug delivery systems.[9][10] Polymers containing this compound moieties can be designed to be stable at physiological pH but degrade in the acidic microenvironment of tumors or endosomes, leading to targeted drug release.[10]
Caption: Workflow for developing a this compound-based drug delivery system.
Conclusion
The electron-rich nature of the this compound double bond, a consequence of the powerful resonance donation from the adjacent oxygen atom, is the defining characteristic of this functional group. This electronic feature imparts high reactivity towards electrophiles, making vinyl ethers valuable substrates in a wide array of chemical transformations, most notably cationic polymerization and cycloaddition reactions. Their unique reactivity profile, coupled with their characteristic spectroscopic signatures, makes them indispensable tools for synthetic chemists. The continued exploration of this compound chemistry, particularly in the realm of polymer science and medicinal chemistry, promises to unlock new and innovative applications for these versatile molecules.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Hetero-Diels-Alder Cycloaddition Reaction of Vinyl Ethers Enables Selective Fluorescent Labeling of Plasmalogens in Human Plasma Lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. Ethyl this compound(109-92-2) 1H NMR spectrum [chemicalbook.com]
- 6. Synthesis and characterization of novel functional vinyl ethers that bear various groups [comptes-rendus.academie-sciences.fr]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(this compound)s - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06181K [pubs.rsc.org]
An In-depth Technical Guide to the Cationic Polymerization of Vinyl Ethers
For Researchers, Scientists, and Drug Development Professionals
The cationic polymerization of vinyl ethers stands as a cornerstone of polymer chemistry, offering a versatile platform for the synthesis of well-defined polymers with a wide array of applications, from advanced materials to pharmaceuticals. This guide provides a comprehensive overview of the core principles, experimental protocols, and recent advancements in this field, with a focus on providing actionable data and clear visual representations of the underlying mechanisms.
Core Principles of Cationic Polymerization of Vinyl Ethers
Cationic polymerization is a chain-growth polymerization that proceeds via a propagating carbocationic active center.[1] Vinyl ethers are particularly well-suited for this type of polymerization due to the electron-donating nature of the ether oxygen, which stabilizes the positive charge on the growing chain.[1][2] The overall process can be broken down into three key stages: initiation, propagation, and termination/chain transfer.[1]
Mechanism
Initiation: The polymerization is initiated by a cationic species, typically generated from a protonic acid or a Lewis acid in the presence of a proton source (co-initiator).[1] The initiator adds to the vinyl ether monomer, creating a carbocationic active center.
Propagation: The carbocationic chain end then adds to another monomer molecule in a repetitive fashion, leading to the growth of the polymer chain.[1] This step is typically very fast.
Termination and Chain Transfer: The growth of the polymer chain can be halted by termination, where the active center is destroyed, or by chain transfer, where the active center is transferred to another molecule (monomer, solvent, or counter-ion), terminating one chain and initiating another.[1][2] These events are often undesirable as they can lead to polymers with broad molecular weight distributions.
A general overview of the cationic polymerization mechanism is depicted below.
Living Cationic Polymerization: A Paradigm Shift
A significant breakthrough in the field was the development of living cationic polymerization, which allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions (low dispersity, Đ).[2] This is achieved by minimizing or eliminating termination and chain transfer reactions.[2] The first living cationic polymerization of alkyl vinyl ethers was reported in 1984.[3]
Several strategies have been developed to achieve living cationic polymerization of vinyl ethers, primarily by stabilizing the propagating carbocation. This can be done by:
-
Stabilization by a counteranion: Judicious matching of the carbocation stability and the nucleophilicity of the counteranion is crucial.[4][5]
-
Stabilization by an added base: The addition of a Lewis base can reversibly coordinate to the growing chain end, preventing side reactions.[4][5]
The development of user-friendly initiator systems that can be used under ambient conditions, without the need for extensive purification of reagents, represents a significant advancement in making this powerful technique more accessible.[6][7]
Initiator Systems: The Key to Control
The choice of the initiator system is paramount in controlling the outcome of the polymerization. A wide variety of systems have been developed, each with its own advantages and limitations.
Lewis Acid-Based Systems
Lewis acids, such as SnCl4, TiCl4, and EtAlCl2, are commonly used as co-initiators in combination with a proton source, such as water or an alcohol, or a carbocation precursor like an HCl-adduct of a this compound.
| Initiator System | Monomer | Solvent | Temp. (°C) | M_n (kDa) | Đ (M_w/M_n) | Reference |
| IBVE-HCl/SnCl_4 | IBVE | Toluene | -30 | 18.0 | 1.28 | [8] |
| IBVE-HCl/SnCl_4 | IBVE | Toluene | -78 | 17.7 | 1.07 | [8] |
| IBVE-HCl/TiCl_4 | IBVE | Toluene | -78 | - | broad | [8] |
| IBVE-HCl/EtAlCl_2 | IBVE | Toluene | -78 | - | broad | [8] |
Table 1: Comparison of Lewis acid-based initiator systems for the polymerization of isobutyl this compound (IBVE).
Protonic Acid-Based Systems
Protonic acids, such as trifluoromethanesulfonic acid (CF_3SO_3H), can directly initiate the polymerization. The addition of salts or Lewis bases can help to control the polymerization.
| Initiator System | Monomer | Solvent | Temp. (°C) | M_n (kDa) | Đ (M_w/M_n) | Reference |
| CF_3SO_3H/nBu_4NCl | IPVE | CH_2Cl_2 | -40 | - | - | [9] |
| CF_3SO_3H/nBu_4NBr | IPVE | CH_2Cl_2 | -40 | - | - | [9] |
| CF_3SO_3H/nBu_4NI | IPVE | CH_2Cl_2 | -40 | - | - | [9] |
Table 2: Protonic acid-based initiator systems for the polymerization of isopropyl this compound (IPVE).
Organocatalytic Systems
The development of metal-free organocatalysts for cationic polymerization is a growing area of interest. Strong organic acids have been shown to be effective initiators, often under mild reaction conditions.[10]
| Initiator System | Monomer | Solvent | Temp. (°C) | M_n (kDa) | Đ (M_w/M_n) | Reference |
| PCCP | IBVE | CH_2Cl_2 | RT | - | narrow | [1] |
Table 3: Example of an organocatalytic system for the polymerization of isobutyl this compound (IBVE). PCCP: 1,2,3,4,5-pentacarbo-methoxycyclopentadiene.
Photocatalytic Systems
Photocatalysis offers temporal control over the polymerization, allowing the reaction to be started and stopped by switching a light source on and off.[11]
| Initiator System | Monomer | Solvent | Temp. (°C) | M_n (kDa) | Đ (M_w/M_n) | Reference |
| Mn_2(CO)10/Alkyl Bromide/Diphenyliodonium | Vinyl Ethers | - | RT | - | narrow |
Table 4: Example of a photocatalytic system for the living cationic polymerization of vinyl ethers.
Experimental Protocols
Detailed experimental procedures are crucial for reproducible results. Below are representative protocols for the living cationic polymerization of vinyl ethers using different initiator systems.
Protocol 1: Living Cationic Polymerization of Isobutyl this compound (IBVE) using an IBVE-HCl/SnCl_4 Initiating System
Materials:
-
Isobutyl this compound (IBVE), distilled twice over calcium hydride.
-
Toluene, dried by passing through solvent purification columns.
-
SnCl_4 (solution in heptane).
-
IBVE-HCl adduct, prepared from the addition reaction of IBVE with HCl.
Procedure:
-
A glass tube is baked and dried under a stream of dry nitrogen.
-
Toluene is added to the tube via a dry syringe.
-
The desired amounts of IBVE-HCl adduct and SnCl_4 solution are added to the tube.
-
The solution is cooled to the desired temperature (e.g., -30 °C or -78 °C).
-
IBVE is added to initiate the polymerization.
-
The reaction is quenched by adding a pre-chilled methanol (B129727)/ammonia (B1221849) solution.
-
The polymer is recovered by precipitation in methanol and dried under vacuum.
The following diagram illustrates the workflow for this experimental protocol.
Protocol 2: Living Cationic Polymerization of Isopropyl this compound (IPVE) using a CF_3SO_3H/nBu_4NX System
Materials:
-
Isopropyl this compound (IPVE), washed with 10% aqueous sodium hydroxide, then water, and distilled twice over calcium hydride.
-
Dichloromethane (B109758) (CH_2Cl_2), dried.
-
Tetrabutylammonium halides (nBu_4NCl, nBu_4NBr, nBu_4NI).
-
Trifluoromethanesulfonic acid (CF_3SO_3H).
Procedure:
-
A glass tube equipped with a three-way stopcock is dried with a heat gun under dry nitrogen.
-
Diluted solutions of nBu_4NX in dichloromethane and CF_3SO_3H in dichloromethane are added to the tube using dry syringes.
-
The polymerization is started by the addition of IPVE at -40 °C.
-
After the desired time, the reaction is terminated with pre-chilled methanol or ethanol (B145695) containing a small amount of aqueous ammonia solution.
-
The quenched mixture is washed with water, and the volatiles are removed under reduced pressure.
-
The resulting polymer is dried under vacuum.[9]
Stereoselective Cationic Polymerization
Controlling the stereochemistry of the polymer backbone (tacticity) can have a profound impact on the material properties.[12][13] For example, isotactic poly(isobutyl this compound) is a semi-crystalline thermoplastic, while the atactic form is an amorphous, tacky material.[7]
Recent breakthroughs have enabled catalyst-controlled stereoselective cationic polymerization of vinyl ethers.[12] This is achieved by using chiral counterions that bias the facial addition of the incoming monomer to the propagating chain end.[12]
The following diagram illustrates the concept of catalyst-controlled stereoselective polymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and characterization of novel functional vinyl ethers that bear various groups [comptes-rendus.academie-sciences.fr]
- 3. pubs.acs.org [pubs.acs.org]
- 4. oipub.com [oipub.com]
- 5. researchgate.net [researchgate.net]
- 6. User-friendly cationic polymerization of vinyl ethers - American Chemical Society [acs.digitellinc.com]
- 7. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(this compound)s - PMC [pmc.ncbi.nlm.nih.gov]
- 8. main.spsj.or.jp [main.spsj.or.jp]
- 9. Selective poly(this compound) upcycling via photooxidative degradation with visible light - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05613A [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. par.nsf.gov [par.nsf.gov]
- 13. Catalyst-controlled stereoselective cationic polymerization of vinyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
Core Principles of Vinyl Ether Hydrolysis: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the fundamental principles governing the hydrolysis of vinyl ethers. Tailored for researchers, scientists, and professionals in drug development, this document details the reaction mechanism, kinetics, influencing factors, and experimental protocols pertinent to this significant chemical transformation. The acid-labile nature of the vinyl ether linkage makes it a critical component in the design of pH-sensitive drug delivery systems and other advanced applications.
The Mechanism of Acid-Catalyzed this compound Hydrolysis
The hydrolysis of vinyl ethers is predominantly catalyzed by acids and proceeds through a well-established multi-step mechanism. The generally accepted pathway involves a rate-determining proton transfer, followed by rapid hydration and subsequent decomposition of an unstable intermediate.[1]
The key steps are as follows:
-
Protonation: The reaction is initiated by the protonation of the β-carbon of the this compound's double bond by a hydronium ion or other acidic species. This step is the slowest and therefore the rate-determining step of the overall reaction.[1] This leads to the formation of a resonance-stabilized carbocation intermediate.
-
Hydration: A water molecule acts as a nucleophile and rapidly attacks the carbocationic center of the intermediate. This results in the formation of a protonated hemiacetal.
-
Deprotonation and Decomposition: The protonated hemiacetal quickly loses a proton to a water molecule, forming an unstable hemiacetal. This hemiacetal then rapidly decomposes to yield an aldehyde or a ketone and an alcohol.
This mechanism is consistently supported by kinetic data, including solvent isotope effects. For instance, the hydrolysis of dithis compound shows a kinetic isotope effect (kH/kD) of 3.0, which is indicative of a rate-determining proton transfer.[2] Similarly, studies on ethyl this compound have established the reaction as first-order in both the this compound and the hydronium ion, and it exhibits general acid catalysis.
Kinetics of this compound Hydrolysis
The rate of this compound hydrolysis is significantly influenced by the structure of the this compound, particularly by the substituents at the α- and β-positions of the vinyl group. Electron-donating groups at the α-position stabilize the carbocation intermediate, thereby increasing the reaction rate. Conversely, electron-withdrawing groups destabilize the intermediate and decrease the hydrolysis rate.
The following table summarizes the second-order rate constants for the acid-catalyzed hydrolysis of various vinyl ethers, illustrating the impact of substituent effects.
| This compound | Substituents | Second-Order Rate Constant (kH, M⁻¹s⁻¹) | Relative Rate |
| Methyl this compound | α-H, β-H | 0.760 | 1 |
| Ethyl this compound | α-H, β-H | Not specified | - |
| Methyl propenyl ether | α-CH₃, β-H | 276 | 363 |
| α-Phenyl methyl this compound | α-C₆H₅, β-H | 53.2 | 70 |
| α-Methoxy methyl this compound | α-OCH₃, β-H | High | Dramatically increased |
| Methyl α-methoxyacrylate | α-CO₂CH₃, β-OCH₃ | Low | Very slow |
Data sourced from a study on acid-cleavable this compound linkages and their hydrolysis rates.[1]
Factors Influencing Hydrolysis
Several factors can influence the rate and outcome of this compound hydrolysis:
-
pH: As an acid-catalyzed reaction, the rate of hydrolysis is highly dependent on the pH of the solution. Lower pH values, corresponding to higher concentrations of acid catalysts, lead to faster hydrolysis rates. This pH sensitivity is a key feature exploited in the design of drug delivery systems that release their payload in the acidic microenvironments of tumors or endosomes.[1]
-
Temperature: Like most chemical reactions, the rate of this compound hydrolysis increases with temperature.
-
Solvent: The polarity and composition of the solvent can influence the stability of the transition state and the intermediates, thereby affecting the reaction rate. Solvent isotope studies in H₂O-D₂O mixtures have been instrumental in elucidating the reaction mechanism.[3]
-
Substituent Effects: As detailed in the kinetics section, the electronic and steric properties of substituents on the this compound moiety have a profound impact on the hydrolysis rate.[1]
Applications in Drug Development
The acid-labile nature of vinyl ethers makes them highly valuable as chemical linkers in advanced drug delivery systems.[4] Polymers containing this compound linkages can be designed to be stable at physiological pH (around 7.4) but to degrade and release an encapsulated drug in more acidic environments, such as those found in tumor tissues or within cellular compartments like endosomes and lysosomes.[1] This targeted drug release mechanism can enhance the therapeutic efficacy of a drug while minimizing its systemic side effects.[4]
Experimental Protocols
General Protocol for Monitoring this compound Hydrolysis via UV-Vis Spectrophotometry
This protocol outlines a general method for determining the rate of acid-catalyzed this compound hydrolysis by monitoring the formation of the resulting aldehyde or ketone product, which often has a distinct UV absorbance profile from the parent this compound.
Materials:
-
This compound substrate
-
Aqueous buffer solutions of desired pH (e.g., acetate, phosphate)
-
Strong acid (e.g., HCl, HClO₄) for reactions in unbuffered acidic solutions
-
Organic solvent (if needed to dissolve the substrate, e.g., acetonitrile, dioxane)
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of the this compound substrate in a suitable organic solvent (e.g., 10-100 mM in acetonitrile).
-
Prepare a series of aqueous buffer solutions with known pH values. The ionic strength should be kept constant across different buffer concentrations by adding a salt like NaCl or KCl.
-
-
Kinetic Measurement:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) of the aldehyde or ketone product. If the product's λ_max is unknown, it should be determined experimentally.
-
Equilibrate a quartz cuvette containing the appropriate aqueous buffer or acidic solution in the thermostatted cell holder of the spectrophotometer to the desired reaction temperature (e.g., 25 °C).
-
Initiate the reaction by injecting a small aliquot of the this compound stock solution into the cuvette. The final concentration of the organic solvent should be kept low (e.g., <1% v/v) to minimize its effect on the reaction.
-
Immediately start monitoring the change in absorbance at the predetermined wavelength over time. The data should be collected until the reaction is complete or for a sufficient duration to determine the initial rate.
-
-
Data Analysis:
-
The observed first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential equation: A_t = A_∞ - (A_∞ - A_₀)e^(-k_obs*t), where A_t is the absorbance at time t, A_₀ is the initial absorbance, and A_∞ is the absorbance at the end of the reaction.
-
For acid-catalyzed reactions, the second-order rate constant (k_H) can be obtained from the slope of a plot of k_obs versus the concentration of the acid catalyst (e.g., [H₃O⁺]).
-
Visualizations
Caption: Mechanism of acid-catalyzed this compound hydrolysis.
Caption: Experimental workflow for kinetic analysis.
References
The Role of Vinyl Ethers in Diels-Alder Reactions: A Technical Guide
The Diels-Alder reaction stands as one of the most powerful transformations in organic synthesis, enabling the stereocontrolled formation of six-membered rings with up to four new chiral centers in a single step.[1] This [4+2] cycloaddition between a conjugated diene and a dienophile is fundamental to the synthesis of complex molecules, from natural products to novel materials.[1][2] Vinyl ethers, a class of compounds featuring an ether group attached to a vinyl group, play a unique and crucial role as dienophiles in this reaction.[3] Their electron-rich nature dictates their reactivity and provides a versatile handle for synthetic chemists to control reaction outcomes.
This technical guide provides an in-depth exploration of the function of vinyl ethers in Diels-Alder reactions, focusing on their reactivity, the influence of catalysis, stereo- and regiochemical control, and practical applications.
Core Principles: Reactivity and Electron Demand
In a typical Diels-Alder reaction, the rate is accelerated when the diene is electron-rich and the dienophile is electron-poor.[4] Vinyl ethers, due to the electron-donating resonance effect of the adjacent oxygen atom, are considered electron-rich alkenes.[3][5] This characteristic means they react most efficiently with electron-deficient dienes in what is known as an inverse-electron-demand Diels-Alder reaction.
However, the most common and synthetically powerful application of vinyl ethers is in normal-electron-demand Diels-Alder reactions, which is achieved through the use of Lewis acid catalysts.[1][6]
The Role of Lewis Acid Catalysis
Lewis acids are a cornerstone in modulating the reactivity of vinyl ethers in Diels-Alder reactions. By coordinating to the oxygen atom of the vinyl ether, a Lewis acid strongly withdraws electron density, which accomplishes several critical goals:
-
Activation of the Dienophile : The coordination of the Lewis acid lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the this compound.[6] This reduces the HOMO-LUMO energy gap between the diene and the dienophile, thereby accelerating the reaction rate.[6]
-
Enhanced Selectivity : Lewis acid catalysis leads to more organized transition states, resulting in higher yields, diastereoselectivities, and regioselectivities compared to their thermal counterparts.[1]
-
Milder Reaction Conditions : Catalyzed reactions can often proceed at lower temperatures and with faster reaction times.[1]
Common Lewis acids employed for this purpose include stannic chloride (SnCl₄), ferric chloride (FeCl₃), aluminum chloride (AlCl₃), and calcium triflate (Ca(OTf)₂).[6][7] The choice of catalyst can significantly impact reaction efficiency and outcome.
Caption: Lewis acid activation of a this compound dienophile.
Regioselectivity
When an unsymmetrical this compound reacts with an unsymmetrical diene, the formation of different regioisomers is possible.[8] The outcome is governed by Frontier Molecular Orbital (FMO) theory, which predicts that the reaction proceeds by pairing the atoms with the largest coefficients in the diene's HOMO and the dienophile's LUMO.[9]
In Lewis acid-catalyzed reactions of 1-substituted dienes with vinyl ethers, the "ortho" product is typically favored. For 2-substituted dienes, the "para" product is generally the major isomer.[8] This predictable regioselectivity is a significant advantage in synthetic planning.
Caption: FMO control of regioselectivity for a 'para' adduct.
Stereoselectivity
The Diels-Alder reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product.[10] Furthermore, the reaction exhibits stereoselectivity in how the diene and dienophile approach each other, leading to either endo or exo products.[9]
For many Diels-Alder reactions, the endo product is kinetically favored due to "secondary orbital overlap," an attractive interaction between the p-orbitals of the activating group on the dienophile and the p-orbitals of the diene at the C2 and C3 positions.[9] This stabilizing interaction lowers the energy of the endo transition state relative to the exo transition state. Alkyl substitution on the diene can further influence this preference.[11]
Quantitative Data from Catalyzed Reactions
The effectiveness of Lewis acid catalysis is evident in the high yields and selectivities achieved. The data below summarizes results for reactions involving vinyl ethers and various dienes, highlighting the impact of the catalyst.
| Diene | Dienophile | Catalyst (equiv.) | Conditions | Product | Yield (%) | Reference |
| 2-Diethylphosphoryloxy-1,3-butadiene | Methyl vinyl ketone | SnCl₄ (0.5) | Ether, 0°C, 15 min | para-adduct | 93 | [7] |
| 2-Diethylphosphoryloxy-1,3-butadiene | Ethyl vinyl ketone | SnCl₄ (0.5) | Ether, 0°C, 20 min | para-adduct | 95 | [7] |
| trans-2-Diethylphosphoryloxy-1,3-pentadiene | Methyl vinyl ketone | SnCl₄ (0.5) | Ether, -30°C, 4h | Single regio- and stereoisomer | 81 | [7] |
| trans-2-Diethylphosphoryloxy-1,3-pentadiene | trans-3-Penten-2-one | SnCl₄ (0.5) | Ether, 0°C, 3h | Single adduct | 72 | [7] |
| 1,3-Cyclopentadiene | Acrolein | Ca(OTf)₂ (0.2) | CH₂Cl₂, RT, 2h | endo-adduct | 98 | [6] |
Note: While acrolein and vinyl ketones are not strictly vinyl ethers, their behavior under Lewis acid catalysis is analogous and demonstrates the principle effectively as shown in the cited literature.[1][7]
Experimental Protocols
The following is a representative protocol for a Lewis acid-catalyzed Diels-Alder reaction, synthesized from common laboratory procedures.[7][12][13]
Reaction: Stannic Chloride-Catalyzed Diels-Alder of a Diene with a this compound Derivative.
Materials:
-
Diene (e.g., trans-2-diethylphosphoryloxy-1,3-pentadiene) (1.0 equiv)
-
Dienophile (e.g., Methyl vinyl ketone) (1.2 equiv)
-
Lewis Acid (Stannic chloride, SnCl₄, 1.0 M solution in CH₂Cl₂) (0.5 equiv)
-
Anhydrous solvent (e.g., Diethyl ether or Dichloromethane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, nitrogen/argon atmosphere setup
Procedure:
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with the diene (1.0 equiv) and dissolved in anhydrous diethyl ether under a nitrogen atmosphere.
-
Cooling: The solution is cooled to the desired temperature (e.g., -30°C) using an appropriate cooling bath (e.g., dry ice/acetone).[7]
-
Dienophile Addition: The dienophile (1.2 equiv) is added to the stirred solution.
-
Catalyst Addition: The stannic chloride solution (0.5 equiv) is added dropwise via syringe or dropping funnel over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: The reaction is stirred at the specified temperature for the required time (e.g., 4 hours).[7] Progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, the reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution at the reaction temperature.
-
Workup: The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted three times with diethyl ether.
-
Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is purified by flash column chromatography on silica (B1680970) gel to yield the final cycloadduct.
Caption: General workflow for a catalyzed Diels-Alder reaction.
Conclusion
Vinyl ethers are highly versatile and effective dienophiles in the Diels-Alder reaction. While inherently electron-rich, their reactivity and utility are dramatically enhanced through Lewis acid catalysis. This activation strategy not only accelerates the cycloaddition but also provides excellent control over both regioselectivity and stereoselectivity. The resulting cyclohexene derivatives are valuable intermediates in the synthesis of pharmaceuticals, natural products, and advanced materials, cementing the role of vinyl ethers as a vital tool in the synthetic chemist's arsenal.[1]
References
- 1. Lewis acid-promoted Diels-Alder reactions of vinylheteroaromatics - American Chemical Society [acs.digitellinc.com]
- 2. Applications of Diels–Alder Chemistry in Biomaterials and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of novel functional vinyl ethers that bear various groups [comptes-rendus.academie-sciences.fr]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. echemi.com [echemi.com]
- 6. ias.ac.in [ias.ac.in]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Stereoselectivity in Diels-Alder reactions of diene-substituted N-alkoxycarbonyl-1,2-dihydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. www1.udel.edu [www1.udel.edu]
- 13. m.youtube.com [m.youtube.com]
Vinyl Ether Derivatives in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinyl ethers are a class of organic compounds characterized by an ether linkage to a vinyl group. The unique electronic properties of the vinyl ether moiety, specifically its susceptibility to hydrolysis under acidic conditions and its reactivity in cycloaddition reactions, have made its derivatives increasingly valuable in medicinal chemistry. These compounds have been explored for a range of therapeutic applications, including as anticancer agents, anti-inflammatory molecules, and as key components in advanced drug delivery and prodrug strategies. This technical guide provides an in-depth overview of the synthesis, mechanisms of action, and therapeutic potential of this compound derivatives, with a focus on quantitative data, detailed experimental protocols, and visualization of key biological and chemical processes.
Therapeutic Applications and Mechanisms of Action
Anticancer Activity: Tubulin Polymerization Inhibition
A significant area of research for this compound derivatives is in oncology, where they have shown promise as inhibitors of tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin, are crucial for mitotic spindle formation during cell division.[1][2] By disrupting microtubule dynamics, these agents can induce cell cycle arrest in the G2/M phase, leading to mitotic catastrophe and subsequent apoptosis in rapidly dividing cancer cells.[3]
Mechanism of Action: Disruption of Microtubule Dynamics
Certain cyanomethyl this compound derivatives have been identified as potent tubulin polymerization inhibitors that bind to the colchicine (B1669291) site on β-tubulin.[4][5] This binding prevents the assembly of tubulin dimers into microtubules, leading to a cascade of downstream events culminating in apoptotic cell death.[3][5]
Anti-Inflammatory Activity
Certain this compound derivatives, such as 2-methoxy-4-vinylphenol, have demonstrated anti-inflammatory properties. The mechanism of action involves the suppression of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). These pathways regulate the expression of pro-inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).
Mechanism of Action: Inhibition of NF-κB and MAPK Pathways
By inhibiting the activation of NF-κB and the phosphorylation of MAPK pathway components (p38, ERK1/2, and JNK), these this compound derivatives can effectively reduce the inflammatory response.
Prodrug and Bioorthogonal Chemistry
Vinyl ethers serve as effective caging groups for alcohols in prodrug design. Their stability under physiological conditions and susceptibility to cleavage under specific triggers make them ideal for targeted drug delivery. One elegant strategy involves the use of an inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazines. This bioorthogonal "click-to-release" chemistry allows for the cleavage of the this compound and the release of the active drug in a spatially and temporally controlled manner.[6]
Logical Relationship: Bioorthogonal Cleavage of a this compound-Caged Prodrug
This approach involves masking a potent drug with a this compound group, rendering it inactive. Upon introduction of a tetrazine, the IEDDA reaction proceeds, leading to the formation of a pyridazine (B1198779) and the release of the active drug.
Quantitative Data
The following tables summarize the in vitro efficacy of selected this compound derivatives.
Table 1: Antiproliferative Activities of Cyanomethyl this compound Derivatives [7]
| Compound | Cell Line | IC50 (µM) |
| 1E | SKOV3 | 2.92 ± 0.28 |
| BT20 | > 50 | |
| HCT-116 | > 50 | |
| A549 | > 50 | |
| 7E | SKOV3 | 2.62 ± 0.53 |
| BT20 | > 50 | |
| HCT-116 | > 50 | |
| A549 | > 50 | |
| 9E | SKOV3 | 11.2 ± 3.4 |
| BT20 | 4.98 ± 2.77 | |
| HCT-116 | > 50 | |
| A549 | > 50 | |
| 12E | SKOV3 | 10.3 ± 1.2 |
| BT20 | 11.9 ± 2.8 | |
| HCT-116 | 12.3 ± 4.2 | |
| A549 | 12.6 ± 3.1 | |
| Colchicine | SKOV3 | 0.008 ± 0.001 |
| BT20 | 0.011 ± 0.002 | |
| HCT-116 | 0.009 ± 0.001 | |
| A549 | 0.012 ± 0.003 |
Data are presented as mean ± standard deviation.
Table 2: In Vivo Antitumor Efficacy of a Tubulin Polymerization Inhibitor [1]
| Treatment Group (dose, mg/kg) | Tumor Growth Inhibition (%) |
| 5 | 49.2 |
| 10 | 58.1 |
| 20 | 84.0 |
Efficacy assessed in a 4T1 xenograft mouse model after 12 days of treatment.
Experimental Protocols
Synthesis of Cyanomethyl this compound Derivatives
This protocol is adapted from the organocatalytic multicomponent cyanovinylation of aldehydes.[2]
General Procedure:
-
To a solution of the aldehyde (2.0 mmol), acetone (B3395972) cyanohydrin (2.0 mmol), and the corresponding propiolate derivative (2.0 mmol) in n-hexanes (6 mL), add N-methylmorpholine (0.05 mmol) at once.
-
Stir the reaction mixture for 1 hour at room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel (eluent: n-hexane/ethyl acetate, 80/20) to yield the desired 3-(cyanomethoxy)acrylate.
Biological Evaluation
The following workflow outlines a typical screening process for identifying and characterizing anticancer this compound derivatives that target tubulin.
MTT Cell Viability Assay Protocol:
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro Tubulin Polymerization Assay Protocol:
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin.
-
Reaction Setup: In a 96-well plate, add tubulin protein (e.g., 2 mg/mL final concentration) in a polymerization buffer (containing GTP and glycerol).
-
Compound Addition: Add various concentrations of the this compound derivative or control compounds (e.g., colchicine as an inhibitor, paclitaxel (B517696) as a stabilizer).
-
Initiation and Monitoring: Initiate polymerization by incubating the plate at 37°C. Monitor the increase in absorbance at 340 nm over time (typically 60 minutes) using a plate reader.
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves. Calculate the IC50 value for inhibition of tubulin polymerization from the dose-response curve.
Conclusion
This compound derivatives represent a versatile and promising scaffold in medicinal chemistry. Their application as potent anticancer agents that disrupt microtubule dynamics is well-documented, with clear structure-activity relationships emerging. Furthermore, their utility in developing sophisticated prodrug systems for targeted therapy and their potential in other therapeutic areas, such as anti-inflammatory and antiviral applications, highlight the broad potential of this chemical class. The synthetic accessibility and tunable properties of vinyl ethers will likely lead to the development of novel and effective therapeutic agents in the future.
References
- 1. Discovery of novel tubulin polymerization inhibitor with promising antitumor activity in vivo | BioWorld [bioworld.com]
- 2. benchchem.com [benchchem.com]
- 3. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Signalling Pathways That Link Apoptosis and Autophagy to Cell Death Induced by Estrone Analogues Which Reversibly Depolymerize Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phytochemistry and Evaluation of the Anti-Inflammatory Activity of the Hydroethanolic Extract of Virola elongata (Benth.) Warb. Stem Bark - PMC [pmc.ncbi.nlm.nih.gov]
Bio-based Poly(vinyl ether)s from Renewable Resources: An In-depth Technical Guide
Introduction
The increasing demand for sustainable materials has driven significant research into the development of polymers derived from renewable resources. Bio-based poly(vinyl ether)s (PVEs) are emerging as a promising class of polymers, offering a viable alternative to their petroleum-based counterparts. Their inherent properties, such as low toxicity and the potential for tailored functionalities, make them attractive for a range of applications, including coatings, adhesives, and biomedical materials.[1][2] This technical guide provides a comprehensive overview of the synthesis, properties, and experimental protocols for bio-based PVEs derived from key renewable feedstocks: soybean oil, eugenol (B1671780), and menthol (B31143).
Synthesis of Bio-based this compound Monomers
The foundation of bio-based PVEs lies in the synthesis of this compound monomers from renewable starting materials. This section details the preparation of three key monomers: 2-(vinyloxy)ethyl soyate from soybean oil, 2-eugenoloxy ethyl this compound from eugenol, and menthyl this compound from menthol.
Synthesis of 2-(vinyloxy)ethyl soyate from Soybean Oil
Soybean oil, a readily available and cost-effective triglyceride, can be converted into a this compound monomer through a transesterification reaction.
Experimental Protocol: Synthesis of 2-(vinyloxy)ethyl soyate [1][3]
-
Materials: Soybean oil, 2-(vinyloxy)ethanol (B1195950), sodium methoxide (B1231860) (catalyst), and solvent (e.g., toluene).
-
Procedure:
-
In a reaction vessel equipped with a stirrer and a reflux condenser, dissolve soybean oil in the chosen solvent.
-
Add 2-(vinyloxy)ethanol to the mixture. The molar ratio of 2-(vinyloxy)ethanol to triglyceride should be optimized to ensure complete conversion.
-
Introduce a catalytic amount of sodium methoxide to the reaction mixture.
-
Heat the mixture to reflux and maintain the reaction for several hours with continuous stirring. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture and neutralize the catalyst with a weak acid.
-
The crude product is then purified, typically by washing with water to remove glycerol (B35011) and any remaining catalyst, followed by distillation under reduced pressure to isolate the 2-(vinyloxy)ethyl soyate monomer.
-
-
Characterization: The structure and purity of the synthesized monomer should be confirmed using Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy.
Synthesis Pathway for 2-(vinyloxy)ethyl soyate
Caption: Synthesis of 2-(vinyloxy)ethyl soyate via transesterification.
Synthesis of 2-eugenoloxy ethyl this compound (EEVE) from Eugenol
Eugenol, a natural phenolic compound found in clove oil, serves as a valuable building block for functional this compound monomers.
Experimental Protocol: Synthesis of 2-eugenoloxy ethyl this compound (EEVE) [4]
-
Materials: Eugenol, 2-chloroethyl this compound, sodium hydroxide (B78521) (or potassium carbonate), and a suitable solvent (e.g., acetone (B3395972) or dimethylformamide).
-
Procedure:
-
Dissolve eugenol in the solvent in a reaction flask.
-
Add a base, such as sodium hydroxide, to deprotonate the phenolic hydroxyl group of eugenol, forming the sodium eugenoxide salt.
-
Slowly add 2-chloroethyl this compound to the reaction mixture.
-
Heat the mixture and stir for several hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture and filter to remove any inorganic salts.
-
The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography or distillation to yield pure EEVE.
-
-
Characterization: The structure of the EEVE monomer is confirmed by FTIR and NMR spectroscopy.
Synthesis Pathway for 2-eugenoloxy ethyl this compound (EEVE)
Caption: Synthesis of EEVE via Williamson ether synthesis.
Synthesis of Menthyl this compound from Menthol
Menthol, a cyclic terpene alcohol, can be converted to its corresponding this compound, which is a useful monomer for introducing chirality and rigidity into the polymer backbone.[5]
Experimental Protocol: Synthesis of Menthyl this compound [6][7]
-
Materials: Menthol, acetylene (B1199291) gas, a strong base catalyst (e.g., potassium hydroxide), and a high-pressure reactor.
-
Procedure:
-
Place menthol and the catalyst in a high-pressure autoclave.
-
Purge the reactor with an inert gas, such as nitrogen.
-
Introduce acetylene gas into the reactor, and increase the pressure to the desired level.
-
Heat the reactor to the reaction temperature and maintain with vigorous stirring.
-
Monitor the reaction progress by measuring the consumption of acetylene.
-
Once the reaction is complete, cool the reactor, and vent the excess acetylene.
-
The crude product is then purified by distillation under reduced pressure.
-
-
Characterization: The structure of menthyl this compound is verified using FTIR and NMR spectroscopy.
Synthesis Pathway for Menthyl this compound
Caption: Synthesis of menthyl this compound via vinylation.
Polymerization of Bio-based Vinyl Ethers
Bio-based this compound monomers can be polymerized through various mechanisms, with cationic polymerization and photopolymerization being the most common.
Cationic Polymerization
Cationic polymerization is a widely used method for polymerizing vinyl ethers due to the electron-rich nature of the double bond. Living/controlled cationic polymerization techniques allow for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions.[1][3]
Experimental Protocol: Cationic Polymerization of 2-(vinyloxy)ethyl soyate [1][3]
-
Materials: 2-(vinyloxy)ethyl soyate monomer, an initiator (e.g., a protonic acid adduct of a this compound), a Lewis acid co-initiator (e.g., ethylaluminum sesquichloride), a dry and inert solvent (e.g., toluene), and a quenching agent (e.g., methanol).
-
Procedure:
-
All glassware should be rigorously dried to remove any traces of water, which can terminate the polymerization.
-
Dissolve the 2-(vinyloxy)ethyl soyate monomer in the anhydrous solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C).
-
Initiate the polymerization by adding the initiator followed by the Lewis acid co-initiator.
-
Allow the polymerization to proceed for the desired time. The progress can be monitored by taking aliquots and analyzing the monomer conversion by GC or NMR.
-
Terminate the polymerization by adding a quenching agent like methanol.
-
The polymer is then precipitated in a non-solvent (e.g., methanol), filtered, and dried under vacuum.
-
-
Characterization: The molecular weight and molecular weight distribution of the polymer are determined by gel permeation chromatography (GPC). The polymer structure is confirmed by NMR and FTIR spectroscopy.
Cationic Polymerization Workflow
Caption: General workflow for cationic polymerization.
Photopolymerization
Photopolymerization offers several advantages, including spatial and temporal control, low energy consumption, and solvent-free formulations. Cationic photopolymerization is particularly effective for vinyl ethers.
Experimental Protocol: UV-induced Cationic Polymerization
-
Materials: Bio-based this compound monomer, a photoinitiator (e.g., a diaryliodonium or triarylsulfonium salt), and a UV light source.
-
Procedure:
-
Mix the this compound monomer with a small amount of the photoinitiator until a homogeneous solution is obtained.
-
Apply the formulation as a thin film onto a substrate.
-
Expose the film to UV radiation of a specific wavelength and intensity for a defined period.
-
The polymerization progress can be monitored in real-time using techniques like real-time FTIR (RT-FTIR) by following the disappearance of the this compound double bond absorption peak.
-
After UV exposure, the polymer is fully cured.
-
-
Characterization: The properties of the cured polymer film, such as hardness, adhesion, and thermal stability, can be evaluated using appropriate techniques.
Photopolymerization Workflow
Caption: General workflow for photopolymerization.
Properties of Bio-based Poly(this compound)s
The properties of bio-based PVEs are highly dependent on the structure of the renewable monomer and the polymerization conditions.
Mechanical Properties
The mechanical properties of crosslinked bio-based PVEs are crucial for their application in coatings and other structural materials.
Table 1: Mechanical Properties of Crosslinked Bio-based Poly(this compound) Films
| Polymer System | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| Poly(EEVE-co-CHVE) (75/25 wt%) | 12.2 - 26.6 | - | - | [4] |
| Poly(CEVE-co-CHVE) (50/50 wt%) | - | 12.2 - 26.6 | - | |
| Soybean oil-based PVE | - | - | - | |
| Menthol-based PVE | - | - | - | [5] |
Note: Quantitative data for all systems were not available in the searched literature. Dashes indicate data not found.
Thermal Properties
The thermal properties, such as glass transition temperature (Tg) and thermal stability, are important for determining the service temperature range of the polymers.
Table 2: Thermal Properties of Bio-based Poly(this compound)s
| Polymer System | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (TGA, 5% weight loss) (°C) | Reference |
| Poly(EEVE-co-CHVE) (75/25 wt%) | 5.6 - 26 | - | [4] |
| Poly(2-VOES) | Low (specific value not provided) | - | [1] |
| Menthol-based PVE copolymer | Increased with menthol content | - | [5] |
Note: Quantitative data for all systems were not available in the searched literature. Dashes indicate data not found.
Characterization Techniques
A suite of analytical techniques is employed to characterize both the monomers and the resulting polymers.
Table 3: Key Characterization Techniques
| Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation of monomers and polymers. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups and monitoring reaction progress. |
| Gel Permeation Chromatography (GPC) | Determination of molecular weight and molecular weight distribution of polymers. |
| Differential Scanning Calorimetry (DSC) | Measurement of thermal transitions, such as the glass transition temperature (Tg). |
| Thermogravimetric Analysis (TGA) | Evaluation of thermal stability and decomposition behavior. |
| Tensile Testing | Measurement of mechanical properties like Young's modulus, tensile strength, and elongation at break. |
| Dynamic Mechanical Analysis (DMA) | Characterization of viscoelastic properties of polymers. |
Conclusion
Bio-based poly(this compound)s derived from renewable resources like soybean oil, eugenol, and menthol present a sustainable and versatile platform for the development of advanced polymeric materials. The ability to tailor their properties through the choice of bio-based monomer and polymerization technique opens up a wide range of potential applications, particularly in the field of coatings. This technical guide provides a foundational understanding of the synthesis and characterization of these promising materials, aiming to facilitate further research and development in this exciting area of green polymer chemistry. Further research is needed to fully quantify the structure-property relationships and to explore the full potential of these bio-based polymers in various applications.
References
- 1. osti.gov [osti.gov]
- 2. Synthesis and characterization of novel functional vinyl ethers that bear various groups [comptes-rendus.academie-sciences.fr]
- 3. Living carbocationic polymerization of a this compound monomer derived from soybean oil, 2-(vinyloxy)ethyl soyate - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Bio-based poly(this compound)s and their application as alkyd-type surface coatings - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Methyl this compound - Wikipedia [en.wikipedia.org]
- 7. d-nb.info [d-nb.info]
Methodological & Application
Synthesis of Functional Vinyl Ethers via Transetherification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of functional vinyl ethers through transetherification. This method offers a versatile and efficient route to a wide array of vinyl ethers, which are crucial building blocks in organic synthesis, polymer chemistry, and drug delivery systems. The protocols outlined below focus on modern catalytic systems, offering alternatives to traditional methods.
Introduction
Vinyl ethers are valuable intermediates characterized by a vinoxy group attached to an organic substituent. Their electron-rich double bond makes them highly reactive monomers for cationic polymerization and participants in various organic transformations. In the context of drug development, vinyl ether functionalities can be incorporated into molecules to modulate their biological activity, improve pharmacokinetic properties, or to serve as linkers in prodrug strategies and advanced drug delivery systems.[1][2]
Transetherification is a key method for synthesizing functionalized vinyl ethers. The general reaction involves the exchange of an alkoxy group between a this compound and an alcohol, often catalyzed by a transition metal complex. This approach is advantageous as it typically proceeds under mild conditions and demonstrates tolerance to a variety of functional groups.
Catalytic Systems for Transetherification
Several catalytic systems have been developed for this compound transetherification. Historically, mercury salts like mercuric acetate (B1210297) were employed.[3] However, due to toxicity concerns, more sustainable catalysts based on palladium and ruthenium have gained prominence.[4][5]
-
Palladium Catalysts: Palladium complexes, often generated in situ from palladium(II) acetate and a ligand such as 1,10-phenanthroline (B135089), are highly effective for the transetherification of various alcohols with ethyl this compound. These reactions are typically conducted at room temperature and can accommodate a wide range of functional groups.[4]
-
Ruthenium Catalysts: Ruthenium complexes have also emerged as efficient catalysts for this transformation. They offer a cost-effective alternative to palladium and can be used in solvent-free conditions, enhancing the green credentials of the synthesis.[5]
Data Presentation: Comparison of Catalytic Systems
The following table summarizes quantitative data for the synthesis of various functional vinyl ethers using different catalytic systems, allowing for a direct comparison of their efficiency.
| Entry | Alcohol Substrate | Catalyst System | This compound Source | Solvent | Time (h) | Conversion (%) | Yield (%) | Reference |
| 1 | 2-(Hydroxymethyl)furan | Pd(OAc)₂ / 1,10-phenanthroline | Ethyl this compound | Dichloromethane (B109758) | 24 | 69 | 59 | [4] |
| 2 | 1,2,3-Trimethoxy-5-(hydroxymethyl)benzene | Pd(OAc)₂ / 1,10-phenanthroline | Ethyl this compound | Dichloromethane | 24 | 82 | 75 | [4] |
| 3 | Tetraethylene glycol | Pd(OAc)₂ / 1,10-phenanthroline | Ethyl this compound | Dichloromethane | 24 | 75 | 50 (mono-ether) | [4] |
| 4 | Dianhydro-D-glucitol | Pd(OAc)₂ / 1,10-phenanthroline | Ethyl this compound | THF/CH₂Cl₂ | 24 | 50 | 42 | [4] |
| 5 | Benzyl (B1604629) alcohol | Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II) | n-Butyl this compound | None | 18 | >60 | - | [5] |
| 6 | Benzyl alcohol | Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II) | Ethyl this compound | None | 18 | 84 | - | [5] |
| 7 | N-Methylethanolamine | Mercuric Acetate | Acetylene | - | 2.5 | 35 | 77 | [3] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Synthesis of 2-(Vinyloxymethyl)furan
This protocol describes the synthesis of a functional this compound using an in situ generated palladium catalyst.[4]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,10-Phenanthroline
-
Dichloromethane (CH₂Cl₂)
-
2-(Hydroxymethyl)furan
-
Ethyl this compound (EVE)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware
Procedure:
-
Catalyst Preparation: In a flame-dried, two-necked flask under an inert atmosphere (Argon or Nitrogen), dissolve palladium(II) acetate (e.g., 91.00 mg, 4.00 x 10⁻⁴ mol) in 2 mL of dichloromethane.
-
To this solution, add a solution of 1,10-phenanthroline (e.g., 110.20 mg, 6.00 x 10⁻⁴ mol) in 2 mL of dichloromethane dropwise.
-
Stir the resulting mixture at room temperature for 30 minutes to allow for the in situ formation of the palladium catalyst.
-
Reaction Mixture: In a separate flask, prepare a solution of 2-(hydroxymethyl)furan (e.g., 2.00 g, 0.02 mol) and a large excess of ethyl this compound (e.g., 17.30 g, 0.24 mol) in 5 mL of dichloromethane.
-
Reaction Execution: Add the solution of the alcohol and ethyl this compound to the catalyst solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Work-up and Purification: Upon completion, the reaction mixture can be concentrated under reduced pressure. The resulting crude product is then purified by column chromatography on silica (B1680970) gel to yield the desired 2-(vinyloxymethyl)furan.
Protocol 2: Ruthenium-Catalyzed Synthesis of Benzyl this compound
This protocol outlines a solvent-free approach using a ruthenium catalyst.[5][6]
Materials:
-
Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II)
-
Benzyl alcohol
-
Ethyl this compound
-
Inert atmosphere glovebox or Schlenk line
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II) (1 mol%) to a reaction vessel.
-
Add benzyl alcohol (1 mmol).
-
Add an excess of ethyl this compound, which also serves as the solvent.
-
Reaction Execution: Seal the reaction vessel and heat the mixture at 105 °C for 18 hours.
-
Work-up and Purification: After cooling to room temperature, the excess ethyl this compound and the ethanol (B145695) byproduct can be removed by distillation. The resulting benzyl this compound can be further purified by vacuum distillation or column chromatography.
Visualizations
Experimental Workflow for Palladium-Catalyzed Transetherification
Caption: Palladium-Catalyzed Transetherification Workflow.
General Mechanism of Metal-Catalyzed Transetherification
Caption: Metal-Catalyzed Transetherification Mechanism.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. Ru(II)-Catalyzed Transfer Vinylation of Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. Synthesis and characterization of novel functional vinyl ethers that bear various groups [comptes-rendus.academie-sciences.fr]
- 5. Ru(II)‐Catalyzed Transfer Vinylation of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocol: Living Cationic Polymerization of Ethyl Vinyl Ether
This document provides a detailed protocol for the controlled living cationic polymerization of ethyl vinyl ether (EVE). This method is essential for synthesizing poly(ethyl this compound) (PEVE) with a predictable molecular weight and a narrow molecular weight distribution (low dispersity, Đ), which is critical for applications in drug delivery, advanced materials, and polymer chemistry research.
Introduction
Cationic polymerization is a chain-growth polymerization method suitable for monomers with electron-donating substituents, such as vinyl ethers, which can stabilize the resulting carbocationic propagating species.[1] However, conventional cationic polymerizations are often difficult to control due to the high reactivity of the carbocation, leading to side reactions like chain transfer and termination.[2][3]
Living cationic polymerization techniques overcome these challenges by establishing a dynamic equilibrium between actively propagating carbocationic species and dormant, covalent species.[3] This equilibrium minimizes irreversible termination and chain transfer events, allowing the polymer chains to grow at a uniform rate.[4] The protocol described herein utilizes a Lewis acid co-initiator system at low temperatures, a common and effective strategy for achieving a well-controlled, living polymerization of ethyl this compound.[5][6]
Experimental Protocol
This protocol is based on initiating systems involving a cation source (e.g., an HCl-adduct of a this compound) and a Lewis acid co-initiator (e.g., SnCl₄ or a trifluoromethyl sulfonate) in a non-polar solvent.[5][7] Strict anhydrous and oxygen-free conditions are paramount for success.
2.1 Materials and Reagents
-
Monomer : Ethyl this compound (EVE), freshly distilled over calcium hydride (CaH₂).
-
Initiator : 1-(isobutoxy)ethyl acetate (B1210297) (IBEA) or an HCl adduct of a this compound (e.g., IBVE-HCl).
-
Lewis Acid (Co-initiator) : Tin(IV) chloride (SnCl₄) as a solution in heptane (B126788) or toluene (B28343), or a trifluoromethyl sulfonate salt.[5][6]
-
Solvent : Toluene or hexane, dried by passing through a solvent purification system or by distillation over a suitable drying agent (e.g., Na/benzophenone).
-
Quenching Agent : Anhydrous methanol (B129727) or diethylamine.[6]
-
Proton Trap (Optional) : 2,6-di-tert-butylpyridine (B51100) (DTBP) to scavenge stray protons.[8]
-
Inert Gas : Dry nitrogen or argon.
-
Apparatus : Schlenk line or glovebox, oven-dried glassware, magnetic stirrer, and syringes.
2.2 Reaction Setup and Procedure
-
Glassware Preparation : All glassware (e.g., Schlenk flask, syringes) must be thoroughly dried in an oven at >120 °C overnight and then cooled under a stream of inert gas.
-
Solvent and Monomer Handling : All liquid transfers should be performed using gas-tight syringes under an inert atmosphere.
-
Polymerization :
-
Add the desired volume of dry toluene to the reaction flask via syringe.
-
Cool the flask to the target temperature (e.g., -30 °C to -78 °C) using a suitable cooling bath (e.g., dry ice/acetone).[5][6]
-
Add the initiator (e.g., IBVE-HCl) to the cooled solvent with stirring.
-
Add the ethyl this compound monomer to the reaction mixture.
-
Initiate the polymerization by adding the Lewis acid solution (e.g., SnCl₄ in heptane) dropwise to the stirred solution. The reaction is often extremely rapid.[5]
-
-
Termination (Quenching) :
-
After the desired reaction time (which can be from seconds to hours depending on conditions), terminate the polymerization by adding a pre-chilled quenching agent, such as anhydrous methanol.[7]
-
-
Polymer Isolation and Purification :
-
Allow the reaction mixture to warm to room temperature.
-
Precipitate the polymer by slowly adding the reaction solution dropwise into a large volume of a non-solvent, such as cold methanol.[6]
-
Collect the precipitated polymer by filtration or decantation.
-
Wash the polymer with the non-solvent to remove residual monomer and initiator.
-
Dry the final polymer product under vacuum to a constant weight.
-
-
Characterization :
-
Determine the number-average molecular weight (Mn) and dispersity (Đ or Mw/Mn) of the resulting polymer using Gel Permeation Chromatography (GPC) calibrated with polystyrene standards.
-
Confirm the polymer structure using ¹H and ¹³C NMR spectroscopy.
-
Data Presentation
The following table summarizes representative conditions and outcomes for the living cationic polymerization of ethyl this compound, adapted from established literature.
| Entry | Initiator System | [Monomer]₀ (M) | [Initiator]₀ (mM) | [Lewis Acid]₀ (mM) | Solvent | Temp (°C) | Time | Conversion (%) | Mₙ ( g/mol ) | Đ (Mw/Mn) | Ref. |
| 1 | IBVE-HCl / SnCl₄ | 0.80 | 4.0 | 5.0 | Toluene | -30 | 5 sec | 100 | ~14,400 (calc) | ~1.1 | [5] |
| 2 | AgOTf / Ligand | 0.10 | 0.2 | 0.2 | Toluene | -78 | 8 h | 99 | 35,200 | 1.14 | [9] |
| 3 | (CF₃SO₃)₂Fe / Ligand | 0.10 | 0.2 | 0.2 | Toluene | -78 | 8 h | 99 | 34,900 | 1.19 | [7] |
-
Mₙ (calc) = ([Monomer]₀ / [Initiator]₀) × MW of Monomer × Conversion + MW of Initiator
-
Ligands are often added to improve solubility and control reactivity at low temperatures.[6]
Visualizations
4.1 Experimental Workflow
The following diagram illustrates the general workflow for the living cationic polymerization of ethyl this compound.
References
- 1. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 3. Living cationic polymerization - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. main.spsj.or.jp [main.spsj.or.jp]
- 6. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(this compound)s - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06181K [pubs.rsc.org]
- 7. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(this compound)s - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and cationic polymerization of halogen bonding this compound monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes: Vinyl Ether as a Protecting Group for Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, the judicious selection and application of protecting groups are paramount to achieving the desired molecular architecture. Alcohols, being ubiquitous functional groups, often necessitate temporary protection to prevent their interference in reactions targeting other parts of a molecule. The vinyl ether protecting group, typically introduced using ethyl this compound, forms a 1-ethoxyethyl (EE) acetal (B89532) with the alcohol. This protecting group is favored for its ease of introduction under mild acidic conditions, its general stability in basic media, and its facile cleavage under mild acidic conditions, ensuring the integrity of sensitive substrates.[1] This application note provides a detailed overview of the use of vinyl ethers for alcohol protection, including experimental protocols, quantitative data, and a comparative analysis of its stability.
Reaction Mechanism
The protection of an alcohol with a this compound, such as ethyl this compound, is an acid-catalyzed addition reaction. The mechanism involves the protonation of the this compound's double bond to form a resonance-stabilized carbocation. The alcohol then acts as a nucleophile, attacking the carbocation to form the stable 1-ethoxyethyl (EE) acetal.
Deprotection is the reverse process, also catalyzed by acid. Protonation of the acetal oxygen is followed by the elimination of ethanol (B145695) to generate a resonance-stabilized carbocation. Subsequent reaction with water regenerates the alcohol and produces acetaldehyde (B116499) and ethanol as byproducts.
Stability Profile
The 1-ethoxyethyl (EE) protecting group derived from this compound exhibits a distinct stability profile that renders it a valuable tool in orthogonal synthesis strategies.
-
Stable under Basic Conditions: The EE group is robust in the presence of strong bases, making it compatible with reactions involving organometallic reagents (e.g., Grignard reagents, organolithiums), metal hydrides, and other basic conditions.
-
Labile under Acidic Conditions: The acetal linkage is sensitive to acid and can be readily cleaved under mild acidic conditions. This allows for selective deprotection in the presence of other protecting groups that are stable to acid but labile to other reagents (e.g., benzyl (B1604629) ethers, which are removed by hydrogenolysis).
-
Comparison with Other Protecting Groups: The acid lability of the EE group is comparable to that of other acetal-based protecting groups like tetrahydropyranyl (THP). However, it is generally more acid-labile than silyl (B83357) ethers (e.g., TBS, TIPS) and significantly more so than benzyl (Bn) ethers.[2][3] This differential stability allows for selective deprotection strategies in complex syntheses.
Table 1: Comparative Stability of Common Alcohol Protecting Groups
| Protecting Group | Abbreviation | Stable To | Labile To |
| 1-Ethoxyethyl | EE | Bases, Oxidants, Reductants | Mild to Strong Acids |
| tert-Butyldimethylsilyl | TBS | Bases, Hydrogenolysis | Acids, Fluoride Ions |
| Benzyl | Bn | Acids, Bases, Oxidants, Reductants | Hydrogenolysis |
| Tetrahydropyranyl | THP | Bases, Oxidants, Reductants | Mild to Strong Acids |
Experimental Protocols
Protection of Alcohols with Ethyl this compound
The following protocols describe the general procedure for the protection of primary, secondary, and phenolic hydroxyl groups using ethyl this compound. The reaction is typically catalyzed by a mild acid such as pyridinium (B92312) p-toluenesulfonate (PPTS). Yields for this reaction are generally high, often exceeding 95%.[1]
General Procedure:
To a solution of the alcohol (1.0 equiv) in a dry, inert solvent such as dichloromethane (B109758) (CH₂Cl₂) is added ethyl this compound (5.0-10.0 equiv). A catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.05-0.1 equiv) is then added, and the reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a mild base (e.g., saturated aqueous sodium bicarbonate solution) and the product is extracted with an organic solvent. The combined organic layers are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography if necessary.
Table 2: Protection of Various Alcohols with Ethyl this compound
| Substrate (Alcohol) | Reagents and Conditions | Time (h) | Yield (%) |
| Primary Alcohol (e.g., Benzyl Alcohol) | Ethyl this compound (10 equiv), PPTS (0.1 equiv), CH₂Cl₂, rt | 2-4 | >95 |
| Secondary Alcohol (e.g., Cyclohexanol) | Ethyl this compound (10 equiv), PPTS (0.1 equiv), CH₂Cl₂, rt | 4-8 | >90 |
| Phenol | Ethyl this compound (5 equiv), PPTS (0.05 equiv), CH₂Cl₂, rt | 1-3 | >95 |
Deprotection of 1-Ethoxyethyl (EE) Ethers
The cleavage of the EE protecting group is readily achieved under mild acidic conditions. The choice of acid and solvent can be tailored to the sensitivity of the substrate.
General Procedure:
The 1-ethoxyethyl protected alcohol is dissolved in a suitable solvent, such as methanol (B129727) (MeOH) or a mixture of tetrahydrofuran (B95107) (THF) and water. A catalytic amount of a protic acid (e.g., aqueous HCl, p-toluenesulfonic acid) is added, and the reaction is stirred at room temperature. The reaction progress is monitored by TLC. Once the deprotection is complete, the reaction is neutralized with a base (e.g., saturated aqueous sodium bicarbonate solution), and the product is extracted with an organic solvent. The combined organic layers are dried, filtered, and concentrated to afford the deprotected alcohol.
Table 3: Deprotection of 1-Ethoxyethyl (EE) Ethers
| Substrate (EE-Protected Alcohol) | Reagents and Conditions | Time (h) | Yield (%) |
| Primary Alcohol Derivative | 1 M aq. HCl, MeOH, rt | 0.5-1 | >95 |
| Secondary Alcohol Derivative | Acetic acid/THF/H₂O (3:1:1), rt | 1-2 | >90 |
| Phenol Derivative | PPTS, EtOH, reflux | 1-2 | >95 |
Diagrams
Caption: Acid-catalyzed protection of an alcohol.
Caption: Acid-catalyzed deprotection of a 1-ethoxyethyl ether.
Caption: General experimental workflow.
Conclusion
The use of vinyl ethers to form 1-ethoxyethyl (EE) acetals is a highly effective and practical method for the protection of alcohols in organic synthesis. The mild acidic conditions required for both protection and deprotection, coupled with the stability of the EE group to basic reagents, make it a versatile choice for a wide range of applications. The high yields typically obtained for these transformations further enhance its utility in complex synthetic routes. Proper selection of the protecting group strategy is critical, and the EE group provides a valuable option in the synthetic chemist's toolkit.
References
Application Notes and Protocols for Emulsion Polymerization of Vinyl Ethers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(vinyl ether)s (PVEs) are a versatile class of polymers with applications ranging from adhesives and coatings to advanced biomaterials. Their unique properties, including biocompatibility, hydrophilicity, and stimuli-responsiveness, make them particularly attractive for the pharmaceutical and drug delivery fields. Emulsion polymerization offers a scalable, environmentally friendly, and efficient method for synthesizing PVEs with controlled properties. This document provides detailed application notes and protocols for various emulsion polymerization techniques applicable to vinyl ethers, tailored for professionals in research and drug development.
The synthesis of well-defined PVEs is crucial for their application in sophisticated drug delivery systems.[1] The ability to control molecular weight, particle size, and functionality allows for the design of novel drug carriers, hydrogels, and functional excipients.[2][3] This guide will cover several key emulsion polymerization methods, including cationic emulsion polymerization, reversible addition-fragmentation chain-transfer (RAFT) polymerization, and surfactant-free techniques, providing the necessary protocols to implement these in a laboratory setting.
Cationic Emulsion Polymerization of Vinyl Ethers
Cationic polymerization is a primary method for polymerizing vinyl ethers due to the electron-donating nature of the ether group.[4] Performing this in an aqueous emulsion system presents challenges due to the water sensitivity of the cationic propagating species. However, recent advancements have led to robust systems that can proceed in the presence of water.[5]
Principle
Cationic emulsion polymerization of vinyl ethers typically involves the use of a Lewis acid or a protonic acid initiator in an aqueous dispersion of the monomer, stabilized by a surfactant. The polymerization is initiated by an electrophilic attack on the this compound monomer, generating a carbocationic propagating species. The presence of a surfactant helps to create micelles, which act as nanoreactors for the polymerization, and stabilizes the resulting polymer latex.[5]
Experimental Protocol: Cationic Emulsion Polymerization of Isobutyl this compound (IBVE)
This protocol is based on the work of Zhang et al. (2019), which describes a reproducible cationic polymerization of vinyl ethers in an aqueous medium.[5]
Materials:
-
Isobutyl this compound (IBVE), inhibitor removed
-
Cumene hydroperoxide (CumOH)
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃)
-
Diethyl ether (Et₂O)
-
Cetyltrimethylammonium bromide (CTAB) (or NP-40, SDBS)
-
Deionized water
-
Ethanol/water bath
Equipment:
-
Glass reactor with mechanical stirrer
-
Beakers
-
Syringes
-
Magnetic stir plate
Procedure:
-
To a glass reactor equipped with a mechanical stirrer, add 3 mL of deionized water, the chosen surfactant (e.g., CTAB), 1 mL of IBVE monomer, and 0.034 g (2.5 x 10⁻⁴ mol) of CumOH.
-
Stir the mixture at 150 rpm.
-
Immerse the reactor in an ethanol/water bath to bring the reaction mixture to the desired polymerization temperature and allow it to equilibrate for 20 minutes.
-
In a separate beaker, mix 0.128 g (2.5 x 10⁻⁴ mol) of B(C₆F₅)₃, 2 mL of deionized water (0.13 M), and diethyl ether (5 x 10⁻⁴ mol).
-
Warm the initiator/co-initiator mixture to the polymerization temperature.
-
Add the initiator/co-initiator mixture to the reactor to start the polymerization.
-
Continue the reaction for the desired time.
-
Terminate the polymerization by adding a small amount of methanol.
-
Precipitate the polymer by pouring the latex into a large volume of methanol.
-
Filter and dry the polymer to a constant weight.
Data Presentation
The following table summarizes the results obtained from the cationic emulsion polymerization of various vinyl ethers using the CumOH/B(C₆F₅)₃/Et₂O initiating system.[5]
| Monomer | Surfactant | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Mw/Mn |
| IBVE | CTAB | 0 | 2 | 65 | 3,200 | 1.8 |
| IBVE | NP-40 | 0 | 2 | 62 | 3,100 | 1.9 |
| IBVE | SDBS | 0 | 2 | 58 | 2,900 | 2.0 |
| CEVE | CTAB | 10 | 1 | 72 | 4,500 | 1.7 |
| n-BVE | CTAB | 0 | 3 | 60 | 3,500 | 1.8 |
IBVE: Isobutyl this compound, CEVE: 2-Chloroethyl this compound, n-BVE: n-Butyl this compound, CTAB: Cetyltrimethylammonium bromide, NP-40: Nonylphenol ethoxylate, SDBS: Sodium dodecylbenzenesulfonate.
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Emulsion Polymerization
RAFT polymerization is a form of controlled/"living" radical polymerization that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. Its application to vinyl ethers, particularly in aqueous systems, has been a significant advancement.[6][7]
Principle
Cationic RAFT polymerization of vinyl ethers combines the principles of cationic polymerization with the control mechanism of RAFT. A conventional cationic initiator generates the propagating carbocations, which then reversibly react with a RAFT agent (a thiocarbonylthio compound). This reversible chain transfer process establishes an equilibrium between active (propagating) and dormant (RAFT adduct) chains, allowing for controlled polymer growth.[6]
Experimental Protocol: Moisture-Tolerant Cationic RAFT Polymerization of Ethyl this compound (EVE)
This protocol is adapted from a moisture-tolerant cationic RAFT polymerization method.[6]
Materials:
-
Ethyl this compound (EVE), inhibitor may not need to be removed
-
PCCP (pentacarbomethoxycyclopentadiene)
-
HBD (hydrogen bond donor, e.g., a urea-based compound)
-
RAFT agent (e.g., a dithiocarbamate)
-
Dichloromethane (DCM) if needed
Equipment:
-
Reaction vial
-
Magnetic stirrer
Procedure:
-
In a reaction vial, combine the RAFT agent (1 equivalent), PCCP (e.g., 0.05 equivalents), and the HBD.
-
Add the ethyl this compound monomer to the vial.
-
If necessary, add a co-solvent like DCM.
-
Stir the reaction mixture under ambient atmosphere at room temperature.
-
Monitor the reaction progress by taking samples for analysis (e.g., ¹H NMR for conversion, GPC for molecular weight).
-
After the desired conversion is reached, quench the reaction (e.g., with a small amount of amine).
-
Isolate the polymer by precipitation in a non-solvent (e.g., methanol).
Data Presentation
The table below presents data for the moisture-tolerant cationic RAFT polymerization of various vinyl ethers.[6]
| Monomer | [M]/[CTA] | Time (h) | Conversion (%) | Mn,th ( g/mol ) | Mn,exp ( g/mol ) | Đ (Mw/Mn) |
| EVE | 50 | 1 | 95 | 3,500 | 3,700 | 1.15 |
| iBVE | 50 | 1.5 | 92 | 4,700 | 4,900 | 1.18 |
| nBVE | 50 | 2 | 90 | 4,600 | 4,800 | 1.20 |
| CEVE | 25 | 3 | 85 | 2,300 | 2,500 | 1.25 |
EVE: Ethyl this compound, iBVE: Isobutyl this compound, nBVE: n-Butyl this compound, CEVE: 2-Chloroethyl this compound, [M]/[CTA]: Monomer to chain transfer agent ratio.
Surfactant-Free Emulsion Polymerization
Surfactant-free emulsion polymerization is an attractive technique as it avoids the presence of residual surfactants in the final product, which can be advantageous for biomedical applications. In this method, stabilization of the polymer particles is achieved through other means, such as the use of a hydrophilic comonomer or a polymeric stabilizer.
Principle
In this approach, a water-soluble polymer, such as poly(2-hydroxyethyl this compound) (PHEVE), acts as a steric stabilizer. The polymerization of a hydrophobic monomer is initiated in an aqueous solution containing this stabilizer. The growing polymer chains become insoluble in water and collapse, and the pre-existing hydrophilic polymer chains adsorb onto the surface of these nascent particles, providing colloidal stability.[7]
Experimental Protocol: PHEVE-Stabilized Surfactant-Free Emulsion Polymerization of Vinyl Acetate (B1210297) (VAc)
This protocol is based on the work by Sugihara et al. (2018).[7]
Materials:
-
Poly(2-hydroxyethyl this compound) (PHEVE) as a stabilizer
-
Vinyl acetate (VAc) as the monomer
-
2,2′-Azobis(2-amidinopropane) dihydrochloride (B599025) (V-50) as a hydrophilic initiator
-
Deionized water
Equipment:
-
Schlenk flask
-
Magnetic stirrer
-
Thermostatted oil bath
Procedure:
-
Dissolve the PHEVE stabilizer in deionized water in a Schlenk flask.
-
Add the vinyl acetate monomer to the aqueous solution.
-
Deoxygenate the mixture by purging with an inert gas (e.g., nitrogen or argon) for 30 minutes.
-
Dissolve the V-50 initiator in a small amount of deionized water and deoxygenate it separately.
-
Heat the monomer/stabilizer mixture to the desired reaction temperature (e.g., 60 °C) in a thermostatted oil bath with stirring.
-
Inject the initiator solution into the reaction mixture to start the polymerization.
-
Continue the polymerization for the desired time.
-
Cool the reaction to room temperature to stop the polymerization.
Data Presentation
The following table summarizes the results for the surfactant-free emulsion polymerization of vinyl acetate stabilized by PHEVE.[7]
| PHEVE (wt%) | VAc (g) | Time (h) | Conversion (%) | Particle Diameter (nm) | PDI |
| 1.0 | 1.0 | 6 | 95 | 261 | 0.05 |
| 2.0 | 1.0 | 6 | 98 | 350 | 0.04 |
| 1.0 | 2.0 | 6 | 92 | 410 | 0.06 |
PDI: Polydispersity Index from dynamic light scattering.
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for emulsion polymerization of vinyl ethers.
Cationic Emulsion Polymerization Mechanism
Caption: Simplified mechanism of cationic polymerization.
Applications in Drug Development
Polyvinyl ethers synthesized via emulsion polymerization hold significant promise for various applications in drug development. Their tunable properties allow for the creation of sophisticated drug delivery systems.
-
Controlled Release Formulations: The controlled molecular weight and architecture of PVEs synthesized via techniques like RAFT polymerization enable the design of polymers for sustained and targeted drug release.[2][8] The polymer matrix can be engineered to release drugs in response to specific stimuli such as pH or temperature.
-
Nanoparticle Drug Carriers: Emulsion polymerization is an excellent method for producing polymer nanoparticles.[3] These nanoparticles can encapsulate therapeutic agents, protecting them from degradation and enabling targeted delivery to specific tissues or cells.[9][10] The surface of these particles can be further functionalized with targeting ligands.
-
Hydrogels for Drug Delivery and Tissue Engineering: Hydrophilic PVEs can be crosslinked to form hydrogels. These hydrogels can be loaded with drugs and act as depots for sustained local delivery. Their biocompatibility also makes them suitable for tissue engineering scaffolds.
-
Functional Excipients: PVEs can be used as functional excipients in pharmaceutical formulations, acting as binders, disintegrants, or coating agents, potentially with enhanced performance due to their tailored molecular structure.
The ability to synthesize PVEs with precise control over their properties through emulsion polymerization techniques opens up new avenues for the development of innovative and effective drug delivery systems and pharmaceutical formulations.
References
- 1. Polymeric Nanoparticles for Drug Delivery: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. polyva-pvafilm.com [polyva-pvafilm.com]
- 3. polyerchem.com [polyerchem.com]
- 4. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 5. mdpi.com [mdpi.com]
- 6. Recent advances in the well-controlled synthesis of poly(this compound)s via cationic polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. azonano.com [azonano.com]
- 10. Nanoparticles and nanofibers for topical drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solution Polymerization of Isobutyl Vinyl Ether
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the solution polymerization of isobutyl vinyl ether (IBVE), a key process for synthesizing poly(isobutyl this compound) (PIBVE). PIBVE is a versatile polymer with applications as a plasticizer, adhesive, and in surface coatings.[1][2][3] The protocol described here is based on a living cationic polymerization method, which allows for precise control over the polymer's molecular weight and a narrow molecular weight distribution.
I. Overview of Cationic Polymerization of Isobutyl this compound
Isobutyl this compound possesses an electron-rich double bond, making it highly susceptible to cationic polymerization while being unsuitable for anionic polymerization.[1] Cationic polymerization of IBVE is characterized by a rapid reaction rate and high monomer conversion.[1] The process is typically initiated by cationic initiators such as Lewis acids (e.g., boron trifluoride, stannic chloride, aluminum chloride) in a dry environment, as the reaction is sensitive to inhibition by water.[1] By carefully selecting the initiator system and reaction conditions, a "living" polymerization can be achieved. This allows for the synthesis of well-defined polymers with controlled architectures.
II. Experimental Protocol: Living Cationic Polymerization of IBVE using an HCl-IBVE/FeCl₃/1,4-Dioxane (B91453) System
This protocol details a specific method for the living cationic polymerization of isobutyl this compound.
Materials
-
Isobutyl this compound (IBVE)
-
1,4-Dioxane
-
IBVE-HCl adduct solution (40 mM in toluene)
-
Iron(III) chloride (FeCl₃) solution (50 mM in toluene/diethyl ether, 3/1 v/v)
-
Aqueous ammonia (B1221849) solution
-
Dilute hydrochloric acid
-
Aqueous sodium hydroxide (B78521) solution
-
Dry nitrogen gas
-
Calcium hydride (for drying)
Equipment
-
Glass reaction tube with a three-way stopcock
-
Heat gun
-
Dry syringes
-
Magnetic stirrer and stir bar
-
Low-temperature bath (e.g., ice bath)
-
Apparatus for solvent purification
-
Vacuum line for drying
Procedure
1. Reagent Purification and Preparation:
-
IBVE: Distill isobutyl this compound twice over calcium hydride to remove water and inhibitors.[4]
-
Toluene: Dry toluene by passing it through a solvent purification column.[4]
-
Initiator and Co-initiator Solutions: Prepare the IBVE-HCl adduct and the FeCl₃ solution as described in the materials list. The IBVE-HCl adduct can be synthesized by the addition reaction of IBVE with HCl.[4]
2. Polymerization Reaction:
-
Dry the glass reaction tube using a heat gun under a stream of dry nitrogen.[5]
-
To the cooled tube, add the following reagents sequentially using dry syringes:[5]
-
3.05 mL of toluene
-
0.45 mL of 1,4-dioxane (5.3 mmol)
-
0.50 mL of IBVE (3.8 mmol)
-
0.50 mL of 40 mM IBVE-HCl solution in toluene (2.0 x 10⁻² mmol)
-
-
Initiate the polymerization by adding 0.50 mL of the pre-chilled 50 mM FeCl₃ solution (2.5 x 10⁻² mmol) at 0 °C.[5]
3. Termination and Purification:
-
After 15 seconds, terminate the reaction by adding 3 mL of pre-chilled methanol containing a small amount of aqueous ammonia solution (0.1%).[5]
-
Wash the quenched mixture with dilute hydrochloric acid, followed by an aqueous sodium hydroxide solution, and finally with water to remove initiator residues.[5]
-
Remove the volatile components under reduced pressure at 50 °C.[5]
-
Dry the resulting polymer under vacuum for at least six hours at room temperature to obtain a colorless, gummy product.[5]
4. Characterization:
-
Determine the monomer conversion by gravimetry or gas chromatography.[5]
-
Analyze the number-average molecular weight (Mn) and polydispersity index (Mw/Mn) of the polymer by Gel Permeation Chromatography (GPC).[4][5]
-
Confirm the polymer structure using Nuclear Magnetic Resonance (NMR) spectroscopy and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS).[5]
III. Quantitative Data Summary
The following table summarizes typical experimental conditions and results for the cationic polymerization of IBVE.
| Initiating System | [IBVE]₀ (M) | [Initiator]₀ (mM) | [Lewis Acid]₀ (mM) | Solvent | Temperature (°C) | Time | Mₙ ( g/mol ) | Mₙ (theory) | Mₖ/Mₙ | Reference |
| IBVE-HCl/SnCl₄ | 0.76 | 4.0 | 5.0 | Toluene | -30 | 15 sec | 18,000 | 20,000 | 1.28 | [4] |
| IBVE-HCl/SnCl₄ | 0.76 | 4.0 | 5.0 | Toluene | -78 | - | 17,700 | - | 1.07 | [4] |
IV. Visualizing the Process and Mechanism
To better understand the experimental workflow and the underlying chemical transformations, the following diagrams are provided.
Figure 1. Experimental workflow for the solution polymerization of isobutyl this compound.
Figure 2. General mechanism of cationic polymerization of isobutyl this compound.
References
Application Notes and Protocols for the Industrial Synthesis of Vinyl Ethers via Reppe Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Reppe synthesis, developed by Walter Reppe, is a cornerstone of industrial organic chemistry, providing a direct route to vinyl ethers through the vinylation of alcohols with acetylene (B1199291). This process is of significant industrial importance for the production of monomers used in polymers, coatings, adhesives, and as intermediates in the synthesis of pharmaceuticals and other fine chemicals. This document provides detailed application notes and protocols for the industrial-scale production of vinyl ethers using this classic yet relevant methodology.
Core Concepts of Reppe Vinylation
The fundamental reaction involves the addition of an alcohol to the triple bond of acetylene, catalyzed by a strong base, typically an alkali metal hydroxide (B78521) or alkoxide. The general reaction is as follows:
ROH + HC≡CH → ROCH=CH₂
The reaction can be carried out under various conditions, broadly categorized into high-pressure liquid-phase processes and atmospheric-pressure gas-phase processes. The choice of process depends on the specific vinyl ether being produced, safety considerations, and the desired scale of production.
Quantitative Data Summary
The following tables summarize key quantitative data for the industrial production of various vinyl ethers via Reppe synthesis, compiled from patent literature and technical articles.
Table 1: Process Parameters for Methyl this compound (MVE) Synthesis
| Parameter | Value | Reference |
| Process Type | Continuous, Liquid-Phase | [1][2] |
| Temperature | 40 - 300 °C | [1][2] |
| Pressure | 0.1 - 5 MPa | [1][2] |
| Catalyst | Basic alkali metal or alkaline earth metal compound | [1][2] |
| MVE Concentration in Liquid Phase | ≤ 30% by weight | [1][2] |
| Overall Acetylene Conversion | 62% (based on acetylene added) | [3] |
| Acetylene Conversion | 79.2% (based on acetylene consumed) | [3] |
| Catalyst Lifetime | Still active after 7 hours | [3] |
Table 2: Process Parameters for Ethyl this compound (EVE) Synthesis
| Parameter | Value | Reference |
| Process Type | Continuous, Gas-Phase, Fixed-Bed Reactor | [4] |
| Temperature | 180 °C | [4] |
| Pressure | Atmospheric | [4] |
| Catalyst | Potassium hydroxide on lime (solid catalyst) | [4] |
| EVE Concentration in Outlet Gas | ~70% | [4] |
| Catalyst Lifetime | Approximately 110 hours | [4] |
Table 3: Process Parameters for n-Butyl this compound Synthesis
| Parameter | Value | Reference |
| Process Type | Batch, Liquid-Phase | [5] |
| Temperature | 150 - 200 °C | [5] |
| Pressure | Atmospheric (700-900 mm Hg) | [5] |
| Catalyst | Potassium n-butoxide | [5] |
| Solvent/Reaction Medium | Secondary or tertiary aromatic amine (e.g., diethylaniline) | [5] |
| Initial Production Rate | 157 parts per hour | [5] |
| Production Rate after 6 hours | 94 parts per hour | [5] |
| Production Rate after 7.5 hours | 63 parts per hour | [5] |
| Acetylene Conversion (single pass) | 50 - 60% | [5] |
Table 4: Process Parameters for Isobutyl this compound (IBVE) Synthesis
| Parameter | Value | Reference |
| Process Type | Batch, Gas-Liquid Reaction | [6] |
| Temperature | 160 °C | [6] |
| Pressure | 0.5 MPa | [6] |
| Catalyst | Potassium isobutoxide | [6] |
| Solvent | Dimethylaniline | [6] |
| Reaction Time | 7 hours | [6] |
| Isobutanol Conversion | > 70% | [6] |
| Selectivity to IBVE | 97.3% (in a continuous process example) | [6] |
Experimental Protocols
Protocol 1: Continuous Gas-Phase Synthesis of Ethyl this compound
This protocol is based on a process utilizing a solid catalyst at atmospheric pressure.[4]
1. Catalyst Preparation:
-
Impregnate a suitable support material, such as lime, with a solution of potassium hydroxide.
-
Dry and calcine the catalyst to achieve the desired activity and stability. The final catalyst particles are typically 4-5 mesh in size.[4]
2. Reactor Setup:
-
Utilize a fixed-bed reactor capable of maintaining a constant temperature of approximately 180°C.
-
Pack the reactor with the prepared solid catalyst.
3. Reaction Procedure:
-
Introduce a gaseous feed stream of acetylene and ethanol (B145695) vapor into the fixed-bed reactor.
-
Maintain the reactor temperature at 180°C and operate at atmospheric pressure.
-
The vinylation reaction occurs as the reactants pass over the catalyst bed.
-
The product stream, containing approximately 70% ethyl this compound, exits the reactor.
4. Product Separation and Purification:
-
Cool the outlet gas stream to condense the ethyl this compound and any unreacted ethanol.
-
Separate the condensed liquid from non-condensable gases (unreacted acetylene).
-
Purify the crude ethyl this compound by fractional distillation to remove unreacted ethanol and any byproducts.
Protocol 2: Batch Liquid-Phase Synthesis of n-Butyl this compound
This protocol is based on a process operating at atmospheric pressure using a high-boiling solvent.[5]
1. Catalyst and Reaction Medium Preparation:
-
Prepare the catalyst, potassium n-butoxide, by reacting potassium metal or potassium hydroxide with n-butanol.
-
Charge a reaction vessel equipped with a stirrer, gas inlet, and a distillation column with a high-boiling secondary or tertiary aromatic amine (e.g., diethylaniline) as the reaction medium.
-
Dissolve or suspend the potassium n-butoxide catalyst in the reaction medium.
2. Reaction Procedure:
-
Heat the reaction mixture to the desired temperature range of 150-200°C.
-
Introduce a continuous stream of acetylene gas and n-butyl alcohol vapor into the reaction vessel.
-
The reaction is carried out at a pressure not substantially greater than atmospheric pressure (700-900 mm Hg).[5]
-
The n-butyl this compound formed, along with unreacted n-butyl alcohol, vaporizes and enters the distillation column.
3. Product Recovery:
-
The azeotropic mixture of n-butyl this compound and n-butyl alcohol is collected from the head of the distillation column.
-
The unreacted n-butyl alcohol is separated and returned to the reaction vessel.
-
The crude product can be further purified by refluxing over sodium followed by fractional distillation.[5]
Safety Considerations for Reppe Synthesis
The industrial use of acetylene, particularly under pressure, presents significant safety hazards due to its potential for explosive decomposition. Strict adherence to safety protocols is mandatory.
-
Pressure Limitations: Acetylene becomes unstable at pressures exceeding 15 psi and can decompose explosively.[7] Industrial processes operating at higher pressures must incorporate safety measures such as the use of inert gas diluents (e.g., nitrogen) to keep the partial pressure of acetylene below its explosive limit.
-
Materials of Construction: Copper and silver, and their alloys (especially those with high copper content), must be strictly avoided in any part of the equipment that comes into contact with acetylene, as they can form explosive acetylides.[6]
-
Ignition Sources: All potential sources of ignition, including open flames, sparks from electrical equipment, and static electricity, must be eliminated from the process area.
-
Temperature Control: The reaction is exothermic, and effective temperature control is crucial to prevent runaway reactions that could lead to acetylene decomposition.
-
Emergency Procedures: Robust emergency shutdown systems and pressure relief devices must be in place to safely manage any unforeseen process deviations.
Visualizations
Reppe Synthesis Reaction Mechanism
Caption: Reppe synthesis reaction mechanism.
Industrial Workflow for Continuous Gas-Phase Vinylation
Caption: Industrial workflow for continuous gas-phase vinylation.
Logical Relationship of Reppe Synthesis Parameters
Caption: Logical relationship of Reppe synthesis parameters.
References
- 1. scite.ai [scite.ai]
- 2. Sustainable synthesis of vinyl methyl ether from biomass-derived ethylene glycol dimethyl ether over solid base catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Vinylation of Alcohols, Thiols, and Nitrogen Compounds Using a Stoichiometric Amount of In Situ Generated Acetylene | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Ru(II)‐Catalyzed Transfer Vinylation of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two synthesis processes of Isobutyl vinyl ether_Chemicalbook [chemicalbook.com]
- 7. Scientific Sessions | World Catalysis & Chemical Engineering Network Congress 2026 | Singapore & Online [worldcatalysiscongress.com]
Application Notes and Protocols: Vinyl Ethers in Photocurable Coatings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of vinyl ethers in photocurable coatings, detailing their polymerization mechanisms, formulation strategies, and performance characteristics. Detailed experimental protocols for the preparation and characterization of these coatings are also provided.
Introduction to Vinyl Ethers in Photocurable Coatings
Vinyl ethers are a class of monomers that have gained significant attention as reactive diluents and building blocks in ultraviolet (UV) curable formulations.[1] They offer distinct advantages over traditional acrylate (B77674) monomers, including low viscosity, rapid curing rates, low odor, and a better toxicological profile.[2][3] Their primary polymerization route is through cationic mechanisms, which are not inhibited by oxygen, a common issue in the free-radical polymerization of acrylates.[4] This property ensures a more uniform and complete cure, especially for coatings applied in air.
The versatility of vinyl ethers allows for their use in a wide range of applications, from high-performance industrial coatings and printing inks to specialized uses in advanced lithography.[2][4] They are particularly effective at reducing the viscosity of high molecular weight oligomers, such as urethane (B1682113) acrylates and unsaturated polyesters, without compromising the performance of the final cured film.[2]
Mechanism of Cationic Photopolymerization
The UV curing of vinyl ethers is typically initiated by a photoacid generator (PAG). Upon exposure to UV radiation, the PAG generates a strong Brønsted acid (H+), which then protonates the electron-rich double bond of the vinyl ether monomer. This creates a highly reactive carbocation, which propagates by attacking the double bond of subsequent this compound monomers, leading to rapid chain growth. This process continues until terminated. The key advantage of this mechanism is its insensitivity to oxygen.[4][5]
References
- 1. Vinyl Ethers in UV Curing: Copolymers with Acrylates and Unsaturated Polyesters - Radtech [radtech-europe.com]
- 2. radtech.org [radtech.org]
- 3. Ethyl this compound Uses | CAS no. 109-92-2 | Connect Chemicals [connectchemicals.com]
- 4. engineering.louisville.edu [engineering.louisville.edu]
- 5. researchgate.net [researchgate.net]
Synthesis of Poly(vinyl ether)s for Advanced Biomaterials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(vinyl ether)s (PVEs) are a versatile class of polymers that have garnered significant interest in the field of advanced biomaterials. Their unique properties, including biocompatibility, tuneable hydrophilicity, and responsiveness to external stimuli, make them ideal candidates for a wide range of biomedical applications, such as drug delivery, tissue engineering, and smart surfaces.[1][2][3][4][5] This document provides detailed application notes and experimental protocols for the synthesis of PVEs, focusing on living cationic polymerization techniques that allow for precise control over polymer architecture and functionality.
Key Applications of Poly(this compound)s in Biomaterials
-
Drug Delivery: PVEs can be formulated into nanoparticles, micelles, and hydrogels for the controlled release of therapeutic agents. Their biocompatibility and tunable degradation profiles are advantageous for creating effective drug delivery systems.
-
Tissue Engineering: Thermoresponsive PVEs, such as poly(vinyl methyl ether) (PVME), are utilized in cell sheet engineering.[6][7][8][9][10][11] These polymers exhibit a lower critical solution temperature (LCST) close to physiological temperature, allowing for the non-enzymatic detachment of confluent cell sheets by simply lowering the temperature.[8][10]
-
Biomolecule Conjugation: The versatile chemistry of PVEs allows for their functionalization with various biomolecules, including peptides, proteins, and carbohydrates. This enables the creation of biomaterials that can specifically interact with cells and tissues.[12]
-
Smart Surfaces: The ability of PVEs to respond to stimuli like temperature and pH makes them suitable for creating "smart" surfaces that can control cell adhesion, protein adsorption, and other biological interactions.[6][9][10]
Data Presentation: Controlled Synthesis of Poly(this compound)s
The precise control over molecular weight (Mn) and polydispersity index (PDI) is crucial for the performance of PVEs in biomedical applications. Living cationic polymerization and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are powerful techniques to achieve this control.[2][3][4][5][12]
| Polymerization Method | Monomer | Initiator/CTA | Lewis Acid/Catalyst | Temperature (°C) | Mn (kDa) | PDI (Mw/Mn) | Reference |
| Living Cationic | Isobutyl this compound (IBVE) | IBVE-HCl | EtAlCl₂ | 0 | 50-300 | 1.1-1.2 | [6] |
| Living Cationic | Ethyl this compound (EVE) | IBVE-HCl | SnCl₄ | -30 | ~17.7 | ~1.1 | [7] |
| Living Cationic | n-Butyl this compound (NBVE) | IBVE-HCl | SnCl₄ | -30 | - | ~1.1 | [7] |
| Living Cationic | 2-Chloroethyl this compound (CEVE) | IBVE-HCl | SnCl₄ | -78 | ~17.7 | 1.07 | [7] |
| RAFT Polymerization | Ethyl this compound (EVE) | Thiocarbonylthio compound | Trifluoromethyl sulfonate | Room Temp. | - | ~1.1 | [4] |
| RAFT Polymerization | Isobutyl this compound (IBVE) | Thiocarbonylthio compound | Strong Organic Acid (PCCP) | Room Temp. | Varies with feed ratio | Narrow | [12] |
Table 1: Quantitative Data on the Controlled Synthesis of Various Poly(this compound)s. This table summarizes the experimental conditions and resulting polymer characteristics for different controlled polymerization methods. The data highlights the ability to synthesize PVEs with well-defined molecular weights and low polydispersity.
Biocompatibility of Poly(this compound)-Based Materials
The biocompatibility of biomaterials is a critical factor for their successful application. Studies have evaluated the cytotoxicity of PVE-based materials, demonstrating their potential for safe use in biomedical applications.
| Material | Cell Line | Assay | Time Point | Cell Viability (%) | Reference |
| Polythis compound silicone (PVES) | NIH/3T3 | MTT | Day 1 | Decreased survival rate | [8][13][14] |
| Polyvinyl siloxane (PVS) | NIH/3T3 | MTT | Day 1 | ~107 | [8] |
| Polyether (PE) | NIH/3T3 | MTT | Day 1 | ~121 | [8] |
| Polythis compound silicone (PVES) | NIH/3T3 | MTT | Day 3 | ~24 | [8] |
| Polyvinyl siloxane (PVS) | NIH/3T3 | MTT | Day 3 | ~66 | [8] |
| Polyether (PE) | NIH/3T3 | MTT | Day 3 | ~94 | [8] |
Table 2: In Vitro Cytotoxicity of Poly(this compound)-based and Related Elastomeric Impression Materials. This table presents cell viability data for different elastomeric materials, including a polythis compound silicone, as determined by the MTT assay. While PVES showed some initial cytotoxicity, PVS, a related vinyl polymer, exhibited higher cell viability. It is important to note that biocompatibility can be highly dependent on the specific formulation and purity of the polymer.
Experimental Protocols
Protocol 1: Living Cationic Polymerization of Ethyl this compound (EVE)
This protocol describes the synthesis of poly(ethyl this compound) with a controlled molecular weight and narrow molecular weight distribution.
Materials:
-
Ethyl this compound (EVE), distilled twice over calcium hydride.
-
Toluene (B28343), dried by passing through solvent purification columns.
-
Initiator solution: 1-(isobutoxy)ethyl acetate (B1210297) (IBEA) in hexane.
-
Lewis acid solution: Tin(IV) chloride (SnCl₄) solution in heptane.
-
Quenching solution: Anhydrous methanol.
-
Dry nitrogen gas.
-
Baked glassware.
Procedure:
-
All polymerizations are carried out under a dry nitrogen atmosphere in baked glass tubes.
-
To a glass tube, add 10 mL of dry toluene.
-
Cool the toluene to the desired reaction temperature (e.g., -30 °C) in a suitable cooling bath.
-
Add the desired amount of the IBEA initiator solution to the toluene.
-
Add the desired amount of the SnCl₄ Lewis acid solution to the reaction mixture.
-
Start the polymerization by adding the purified EVE monomer to the reaction mixture with vigorous stirring.
-
Allow the polymerization to proceed for the desired time (e.g., 5 seconds for nearly complete conversion).
-
Quench the polymerization by adding an excess of anhydrous methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.
-
Collect the polymer by filtration or centrifugation.
-
Dry the polymer under vacuum to a constant weight.
Characterization:
-
Molecular Weight and PDI: Determined by Gel Permeation Chromatography (GPC) using THF as the eluent and calibrated with polystyrene standards.[15]
-
Structure: Confirmed by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy in CDCl₃.[1]
Protocol 2: Synthesis of Thermoresponsive Poly(methyl this compound) (PVME) for Cell Sheet Engineering
This protocol outlines the preparation of a thermoresponsive PVME surface for cell culture applications.
Materials:
-
Poly(vinyl methyl ether) (PVME).
-
3-aminopropyltriethoxysilane (APTES).
-
Ethanol.
-
Silicon wafers or glass coverslips.
-
Spin coater.
-
Vacuum oven.
Procedure:
-
Prepare a 4 wt% solution of a 50:50 (w/w) mixture of PVME and APTES in ethanol.
-
Clean the silicon wafers or glass coverslips thoroughly.
-
Spin-coat the PVME/APTES solution onto the substrates.
-
Anneal the coated substrates in a vacuum oven at 80 °C for 24-72 hours to crosslink the APTES network and entrap the PVME.[11]
-
Thoroughly rinse the annealed films with room temperature deionized water to remove any un-retained PVME.
Characterization of Thermoresponsive Behavior:
-
Water Contact Angle: Measure the water contact angle at temperatures below (e.g., 25 °C) and above (e.g., 40 °C) the LCST of PVME (~32-35 °C). A significant increase in the contact angle above the LCST indicates a switch from a hydrophilic to a more hydrophobic surface.[10]
Cell Culture and Detachment:
-
Sterilize the PVME-coated substrates using standard methods (e.g., UV irradiation).
-
Seed cells (e.g., human mesenchymal stem cells) onto the substrates and culture at 37 °C until confluence.
-
To detach the cell sheet, reduce the temperature of the culture medium to below the LCST of PVME (e.g., room temperature or 20 °C). The cell sheet will detach spontaneously as a contiguous layer.
Mandatory Visualizations
Experimental Workflow for PVE Biomaterial Synthesis and Evaluation
Caption: Workflow for the synthesis and evaluation of PVE-based biomaterials.
Generalized Cell Adhesion Signaling Pathway on a Biomaterial Surface
While specific signaling pathways activated by PVEs are an active area of research, cell adhesion to biomaterial surfaces generally involves the following key events.
Caption: Generalized cell adhesion signaling cascade on a biomaterial surface.
References
- 1. Thermo-responsive cell culture carriers based on poly(vinyl methyl ether)—the effect of biomolecular ligands to balance cell adhesion and stimulated detachment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermoresponsive polymers and their biomedical application in tissue engineering – a review - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 3. Thermoresponsive Platforms for Tissue Engineering and Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergetic roles of TGF-β signaling in tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Retaining Thermoresponsive Poly(vinyl methyl ether) to Cellulose via (" by Grace Tolhurst [ideaexchange.uakron.edu]
- 6. ideaexchange.uakron.edu [ideaexchange.uakron.edu]
- 7. Poly(l-lactic acid) Scaffold Releasing an α4β1 Integrin Agonist Promotes Nonfibrotic Skin Wound Healing in Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Focal Adhesion Kinase (FAK) and c-Src Dependent Signal Transduction in Cell Adhesion [discovmed.com]
- 9. Controlled release of bioactive TGF-beta 1 from microspheres embedded within biodegradable hydrogels [pubmed.ncbi.nlm.nih.gov]
- 10. TGF-β1-Modified Hyaluronic Acid/Poly(glycidol) Hydrogels for Chondrogenic Differentiation of Human Mesenchymal Stromal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Integrin and Its Associated Proteins as a Mediator for Mechano-Signal Transduction [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Integrin-Specific Signaling Drives ER Stress-Dependent Atherogenic Endothelial Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cationic RAFT Polymerization of Vinyl Ethers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the controlled synthesis of poly(vinyl ether)s via cationic Reversible Addition-Fragmenting Chain Transfer (RAFT) polymerization. This advanced polymerization technique offers precise control over molecular weight, architecture, and end-group functionality, making it a valuable tool for the development of novel polymers for drug delivery, biomaterials, and other advanced applications.
Introduction
Cationic RAFT polymerization is a powerful method for synthesizing well-defined polymers from vinyl ethers, a class of monomers known for their biocompatibility and unique properties.[1] Unlike conventional cationic polymerization, which can be difficult to control, the RAFT mechanism allows for the production of polymers with narrow molecular weight distributions (low dispersity, Đ) and predictable molecular weights.[1][2][3] Recent advancements have led to the development of robust and versatile cationic RAFT systems, including those that are tolerant to moisture, can be performed at room temperature, and can even proceed under stereoselective control.[3][4][5][6]
This document outlines a general protocol for the cationic RAFT polymerization of isobutyl this compound (IBVE) as a representative example, and provides data on the polymerization of other vinyl ethers.
General Mechanism of Cationic RAFT Polymerization
The cationic RAFT polymerization of vinyl ethers proceeds through a degenerative chain transfer mechanism. A Brønsted or Lewis acid initiator generates a carbocationic active center from the this compound monomer. This propagating species then reversibly reacts with a thiocarbonylthio RAFT agent, establishing an equilibrium between active and dormant chains. This reversible process allows for controlled chain growth and results in a living polymerization.[1][7]
Caption: General mechanism of cationic RAFT polymerization of vinyl ethers.
Experimental Protocols
The following protocol is a representative example for the moisture-tolerant cationic RAFT polymerization of isobutyl this compound (IBVE) using a strong Brønsted acid initiator.[3][6]
Materials
-
Monomer: Isobutyl this compound (IBVE)
-
RAFT Agent: Dithiocarbamate (B8719985) chain transfer agent (CTA)
-
Initiator: Pentacarbomethoxycyclopentadiene (PCCP)
-
Hydrogen Bond Donor (HBD): Thiophosphoramide
-
Solvent (optional): Dichloromethane (B109758) (DCM)
Equipment
-
Glass vials with magnetic stir bars
-
Syringes for liquid transfer
-
Standard laboratory glassware
-
Gel Permeation Chromatography (GPC) for polymer analysis
-
Nuclear Magnetic Resonance (NMR) spectrometer for conversion and structural analysis
Experimental Workflow
Caption: Experimental workflow for cationic RAFT polymerization.
Detailed Polymerization Procedure
This procedure is adapted for a moisture-tolerant system and can be performed open to the atmosphere.[3][6]
-
Reagent Preparation: In a glass vial equipped with a magnetic stir bar, add the dithiocarbamate RAFT agent (1 equivalent).
-
Addition of Initiator and HBD: To the vial, add the pentacarbomethoxycyclopentadiene (PCCP) initiator (e.g., 0.05 equivalents) and the hydrogen bond donor (HBD) (e.g., 0.05 equivalents).
-
Monomer Addition: Add the isobutyl this compound (IBVE) monomer to the vial (e.g., 100 equivalents). The polymerization can be performed neat or in a solvent like dichloromethane (DCM).
-
Polymerization: Stir the reaction mixture at room temperature. The reaction progress can be monitored by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR spectroscopy.
-
Quenching: Once the desired conversion is reached, quench the polymerization by adding a small amount of methanol.
-
Polymer Isolation: Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold methanol).
-
Drying: Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
-
Characterization: Determine the number-average molecular weight (Mₙ) and dispersity (Đ) of the resulting polymer by GPC. Confirm the polymer structure and end-group fidelity by ¹H NMR spectroscopy.
Data Presentation
The following tables summarize the results from various cationic RAFT polymerizations of different vinyl ethers under different conditions.
Moisture-Tolerant Cationic RAFT of Various Vinyl Ethers
| Monomer | [M]/[CTA] | Initiator (mol%) | HBD (mol%) | Time (h) | Mₙ ( kg/mol ) | Đ |
| Isobutyl this compound | 100 | 0.05 | 0.05 | 4 | 10.1 | 1.15 |
| Ethyl this compound | 100 | 0.05 | 0.05 | 6 | 7.3 | 1.18 |
| 2-Chloroethyl this compound | 100 | 0.05 | 0.05 | 2 | 10.9 | 1.12 |
| n-Propyl this compound | 100 | 0.05 | 0.05 | 5 | 8.7 | 1.16 |
Data synthesized from literature reports on PCCP-initiated systems.[3][6]
Organocatalytic Stereoselective Cationic RAFT of Isobutyl this compound
| [M]/[CTA] | Catalyst (mol%) | Temperature (°C) | Time (h) | Mₙ ( kg/mol ) | Đ | Isotacticity (% m) |
| 50 | 0.2 | -78 | 24 | 5.1 | 1.10 | 92 |
| 100 | 0.2 | -78 | 48 | 9.8 | 1.12 | 91 |
| 200 | 0.2 | -78 | 72 | 19.5 | 1.15 | 90 |
Data is representative of polymerizations using chiral Brønsted acid catalysts.[4][5]
Conclusion
Cationic RAFT polymerization of vinyl ethers is a versatile and robust technique for the synthesis of well-defined polymers. The protocols outlined in this document, particularly the moisture-tolerant systems, offer a simplified and more accessible approach for researchers. The ability to control molecular weight, dispersity, and even stereochemistry opens up new possibilities for the design of advanced polymeric materials for a wide range of applications in research and drug development. The high fidelity of the thiocarbonylthio chain-end also allows for further post-polymerization modifications and the synthesis of complex architectures like block copolymers.[3][4]
References
- 1. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(this compound)s - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Organocatalytic, Stereoselective, Cationic Reversible Addition-Fragmentation Chain-Transfer Polymerization of Vinyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Moisture tolerant cationic RAFT polymerization of vinyl ethers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Using Vinyl Ether as an Ethylene Surrogate in C-H Functionalization
Audience: Researchers, scientists, and drug development professionals.
Introduction
The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in organic synthesis, offering an atom- and step-economical approach to complex molecules. Ethylene (B1197577), as the simplest olefin, is an ideal two-carbon building block for many C-H functionalization reactions, such as vinylation and the introduction of ethyl linkers. However, its practical application in a laboratory setting is often hampered by its nature as a highly flammable and difficult-to-handle gas.[1][2][3][4]
To circumvent these challenges, researchers have identified vinyl ethers as a convenient and effective liquid surrogate for ethylene.[1] Vinyl ethers can act as "latent ethylene" equivalents, participating in a variety of transformations that ultimately install a vinyl or ethyl group, while avoiding the hazards associated with ethylene gas.[1][2] This approach not only enhances safety and practicality but also opens new avenues for reaction discovery. This document outlines key applications of vinyl ethers in C-H functionalization, providing detailed protocols and mechanistic insights for several important reaction classes.
Photoredox-Catalyzed Three-Component Reactions via Spin-Center Shift
A recently developed strategy employs phenyl vinyl ether as an ethylene surrogate in a three-component reaction that bridges heteroarenes with various coupling partners, including sulfinates, thiols, and phosphine (B1218219) oxides.[1][2][3] The reaction proceeds under mild photoredox conditions and is driven by a radical-mediated spin-center shift (SCS) pathway, which facilitates C-O bond cleavage of the this compound.[1][5][6] This method is particularly valuable for the late-stage functionalization of medicinally relevant molecules.[1][2][3]
Mechanistic Pathway
The proposed mechanism begins with the generation of a radical from the coupling partner (e.g., a sulfonyl radical from a sulfinate) via a photoredox catalytic cycle.[5] This radical adds to phenyl this compound to form an α-oxy radical intermediate.[5] This intermediate is then captured by a protonated N-heteroarene, leading to an aminyl radical cation. Subsequent deprotonation and the key spin-center shift (SCS) step result in C-O bond cleavage, releasing a phenoxy radical and forming a benzylic radical, which ultimately leads to the three-component product.[5]
Data Presentation: Substrate Scope
The versatility of this method allows for the coupling of various N-heteroarenes with different radical precursors.
| Entry | Heteroarene | Coupling Partner | Product Yield (%) |
| 1 | Lepidine | Sodium p-toluenesulfinate | 85 |
| 2 | Quinaldine | Sodium p-toluenesulfinate | 82 |
| 3 | Phenanthridine | Sodium p-toluenesulfinate | 75 |
| 4 | Isoquinoline | Sodium benzenesulfinate | 78 |
| 5 | Quinoline | Diphenylphosphine oxide | 65 |
| 6 | Lepidine | Thiophenol | 70 |
Note: Yields are representative and sourced from literature.[1][2][5] Actual yields may vary based on specific reaction conditions.
Experimental Protocol: Three-Component Sulfonylethylation of Lepidine
-
To an oven-dried 10 mL vial equipped with a magnetic stir bar, add lepidine (0.2 mmol, 1.0 equiv.), sodium p-toluenesulfinate (0.3 mmol, 1.5 equiv.), and the photocatalyst (e.g., 4CzIPN, 1-2 mol%).
-
Seal the vial with a septum and purge with an inert atmosphere (N₂ or Ar) for 10-15 minutes.
-
Add anhydrous, degassed solvent (e.g., DMSO, 2.0 mL) via syringe.
-
Add phenyl this compound (0.4 mmol, 2.0 equiv.) and an acid (e.g., H₂SO₄, 0.3 mmol, 1.5 equiv.) via syringe.
-
Place the vial approximately 5-10 cm from a light source (e.g., 34W blue LED lamp) and stir at room temperature.
-
Monitor the reaction by TLC or LC-MS. Upon completion (typically 12-24 hours), quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired sulfonylethyl-substituted heteroarene.
Iridium-Catalyzed Branch-Selective Hydroarylation
Iridium catalysis enables the direct hydroarylation of vinyl ethers with aromatic compounds bearing a directing group (e.g., 2-pyridyl).[7][8] A key feature of this transformation is its high branch selectivity, preferentially forming the branched product over the linear isomer.[7][8][9] The reaction proceeds via a directed C-H activation event, forming an aryl hydridoiridium(III) intermediate that is key to the catalytic cycle.[7][8] This method provides a valuable and atom-economical route to chiral benzylic ethers.[7]
Mechanistic Pathway
The catalytic cycle is initiated by the ortho-C-H activation of the aromatic substrate by a cationic iridium complex, forming a five-membered iridacycle intermediate. This species then undergoes migratory insertion of the this compound. The regioselectivity is controlled during the subsequent reductive elimination step, which favors the formation of the branched product.[7][8] Deuterium labeling studies have indicated that the C-H activation and insertion steps are reversible.[7]
References
- 1. Unraveling the Potential of this compound as an Ethylene Surrogate in Heteroarene C─H Functionalization via the Spin-Center Shift - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 4. DSpace at KOASAS: Unraveling the Potential of this compound as an Ethylene Surrogate in Heteroarene C―H Functionalization via the Spin-Center Shift [koasas.kaist.ac.kr]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Unraveling the Potential of this compound as an Ethylene Surrogate in Heteroarene C─H Functionalization via the Spin‐Center Shift - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Collection - Iridium-Catalyzed Branch-Selective Hydroarylation of Vinyl Ethers via CâH Bond Activation - Journal of the American Chemical Society - Figshare [figshare.com]
Application Note: Enzyme-Catalyzed Synthesis of Vinyl Ether Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinyl ether esters are valuable monomers and chemical intermediates used in the production of specialty polymers, resins, and coatings, and as building blocks in organic synthesis. Traditional chemical synthesis routes for these compounds often require harsh conditions, multi-step procedures, and catalysts that can be difficult to remove. The acid-lability of the this compound group presents a significant challenge, often leading to undesirable side reactions and low yields.[1] Enzyme-catalyzed synthesis, particularly using lipases, offers a green and efficient alternative. Lipases operate under mild conditions, exhibit high selectivity, and can catalyze the formation of this compound esters with high conversion rates, often in a single step.[2][3] This approach minimizes side reactions, simplifies purification, and aligns with the growing demand for sustainable chemical processes.[1][2]
Principle of Synthesis: Lipase-Catalyzed Transesterification
The most common enzymatic method for synthesizing this compound esters is through irreversible transesterification (or transvinylation). In this reaction, an alcohol serves as the nucleophile to attack an acyl donor, which is typically a vinyl ester such as vinyl acetate (B1210297). The reaction is catalyzed by a lipase (B570770), with immobilized Candida antarctica Lipase B (CALB), often sold under the trade name Novozym 435, being one of the most effective and widely used biocatalysts for this purpose.[1][2][4]
The reaction is effectively irreversible because the leaving group, vinyl alcohol, rapidly tautomerizes to the stable acetaldehyde, driving the reaction equilibrium towards the product. This circumvents the equilibrium limitations often seen in conventional esterification reactions.
The catalytic action of lipase follows a Ping-Pong Bi-Bi mechanism. This involves a two-step process where the enzyme first reacts with the acyl donor to form a covalent acyl-enzyme intermediate, releasing the first product (vinyl alcohol/acetaldehyde). In the second step, the alcohol substrate binds to the intermediate, and the acyl group is transferred to the alcohol, releasing the final this compound ester product and regenerating the free enzyme.
Caption: Lipase Ping-Pong Bi-Bi mechanism for transvinylation.
Key Parameters for Reaction Optimization
The efficiency and yield of the enzymatic synthesis are influenced by several factors. Optimizing these parameters is crucial for developing a robust and scalable process.
| Parameter | General Range | Effect on Reaction | Reference(s) |
| Enzyme | Immobilized Lipases (CALB, PPL, etc.) | CALB (Novozym 435) is highly efficient and reusable. Immobilization simplifies catalyst removal and improves stability. | [2],[4] |
| Temperature | 22 - 90 °C | Higher temperatures can increase reaction rates but may lead to enzyme denaturation above an optimal point (typically 40-60°C). | [2],[5] |
| Solvent | Hexane, Toluene, Diisopropyl ether, Solvent-free | Non-polar, hydrophobic solvents (e.g., hexane) are often preferred as they minimize enzyme denaturation and can improve activity. Solvent-free systems are greener and can work well. | [4],[6],[7] |
| Substrate Molar Ratio | 1:1 to 1:15 (Alcohol:Vinyl Donor) | An excess of the vinyl donor is often used to drive the reaction to completion. | [8],[9],[5] |
| Enzyme Loading | 5 - 25 wt% (of total substrate) | Increasing enzyme amount generally increases the reaction rate, but excessive amounts can lead to mass transfer limitations and increased cost. | [5] |
| Water Activity | Low / Anhydrous | The reaction is a transesterification, not hydrolysis. Removing water (e.g., with molecular sieves) shifts the equilibrium towards product formation. | [6],[10] |
Experimental Protocols
The following sections provide a general workflow and a specific protocol for the synthesis of this compound esters.
General Experimental Workflow
The overall process for enzymatic synthesis can be broken down into several key stages, from preparation to final analysis.
Caption: General workflow for enzyme-catalyzed synthesis.
Protocol 1: General Synthesis of a this compound Ester via Transvinylation
This protocol describes a general method for the synthesis of a this compound ester using an alcohol and vinyl acetate, catalyzed by immobilized Candida antarctica Lipase B (e.g., Novozym 435).
Materials:
-
Alcohol substrate
-
Vinyl acetate (acyl donor)
-
Immobilized Candida antarctica Lipase B (CALB, Novozym 435)
-
Anhydrous n-hexane (or other suitable non-polar solvent)
-
Molecular sieves (3Å or 4Å, activated) (Optional)
-
Reaction vessel (e.g., sealed screw-cap vial or round-bottom flask)
-
Magnetic stirrer and hotplate or incubator shaker
-
Filtration apparatus
Procedure:
-
Reactant Preparation: In a clean, dry reaction vessel, dissolve the alcohol substrate in anhydrous n-hexane (e.g., to a concentration of 80-100 mM).
-
Substrate Addition: Add vinyl acetate to the solution. A molar excess (e.g., 2 to 5 equivalents relative to the alcohol) is recommended to ensure high conversion.
-
Water Removal (Optional but Recommended): Add activated molecular sieves (approx. 50-100 mg per mL of solvent) to the mixture to scavenge any residual water.
-
Enzyme Addition: Add the immobilized CALB to the reaction mixture. A typical loading is 10-20% of the total substrate weight.
-
Reaction Incubation: Seal the vessel and place it on a magnetic stirrer or in an incubator shaker. Maintain a constant temperature, typically between 40 °C and 60 °C.[5]
-
Monitoring: Monitor the reaction progress by taking small aliquots over time and analyzing them by Thin-Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).[4]
-
Enzyme Removal: Once the reaction has reached the desired conversion (typically >95% in 1-24 hours), stop the agitation and remove the immobilized enzyme by simple filtration or centrifugation. The enzyme can be washed with fresh solvent and dried for reuse.[2]
-
Purification: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by flash column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Specific Example - Synthesis of (R)-1-phenylethyl acetate
This protocol is adapted from the enantioselective transesterification of (RS)-1-phenylethanol.[4]
Materials:
-
(RS)-1-phenylethanol (racemic mixture)
-
Vinyl acetate
-
Immobilized CALB (Novozym 435)
-
Anhydrous hexane
-
Incubator shaker
-
Syringe filters (for sampling)
-
HPLC system with a chiral column for analysis
Procedure:
-
Setup: To a 10 mL screw-cap vial, add 6 mL of anhydrous hexane.
-
Add Substrates: Add 60 mg of (RS)-1-phenylethanol (final concentration approx. 82 mM) and 42.4 mg of vinyl acetate (final concentration approx. 82 mM).
-
Initiate Reaction: Add the desired amount of immobilized CALB (e.g., 20 mg). Define this as time zero.
-
Incubation: Place the sealed vial in an incubator shaker set to 30 °C and 280 rpm.[4]
-
Sampling & Analysis:
-
At regular intervals (e.g., every 20 minutes), withdraw a 400 µL sample using a gastight syringe.
-
Immediately filter the sample through a syringe filter to remove the enzyme.
-
Prepare the sample for HPLC analysis by diluting it with the mobile phase.
-
Analyze the sample by chiral HPLC to determine the conversion of the (R)-enantiomer and the enantiomeric excess.
-
-
Work-up: After achieving the desired conversion (e.g., ~75% conversion of the (R)-enantiomer), filter the entire reaction mixture to remove the enzyme. The solvent can be removed under reduced pressure to isolate the product mixture.
Expected Results: This reaction should show selective acylation of the (R)-enantiomer of 1-phenylethanol, resulting in the formation of (R)-1-phenylethyl acetate, leaving the unreacted (S)-1-phenylethanol in the solution. This demonstrates the high enantioselectivity of the lipase catalyst.
| Substrate | Product | Typical Conversion (R-enantiomer) | Time | Reference |
| (RS)-1-phenylethanol | (R)-1-phenylethyl acetate | ~75% | 2-4 hours | [4] |
| Oleic Acid & Oleyl Alcohol | Vinyl Oleate | >95% | 5 min - 24 hours | [6],[11] |
| Various Alcohols | Corresponding Vinyl Ethers | 50 - 82% | 24 hours | [12] |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Novel sustainable synthesis of this compound ester building blocks, directly from carboxylic acids and the corresponding hydroxyl this compound, and their photopolymerization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthetic resin-bound truncated Candida antarctica lipase B for production of fatty acid alkyl esters by transesterification of corn and soybean oils with ethanol or butanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and characterization of novel functional vinyl ethers that bear various groups [comptes-rendus.academie-sciences.fr]
Application Notes and Protocols for Living Cationic Polymerization of Isobutyl Vinyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Living cationic polymerization is a powerful technique for synthesizing well-defined polymers with controlled molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and specific end-functionalities. Isobutyl vinyl ether (IBVE) is a common monomer used in these polymerizations due to the high reactivity of its vinyl group and the ability of the ether oxygen to stabilize the propagating carbocation. The resulting poly(isobutyl this compound) (PIBVE) is a flexible, hydrophobic polymer with applications in adhesives, coatings, lubricants, and as a component in drug delivery systems.[1]
The "living" nature of the polymerization is achieved by suppressing chain-transfer and termination reactions. This is typically accomplished by using a carefully selected initiating system, often a combination of a cationogen (like the adduct of HCl and IBVE) and a Lewis acid, in a non-polar solvent at low temperatures.[2][3] The presence of a weak Lewis base or certain salts can further stabilize the propagating species, leading to better control over the polymerization.[4][5]
These application notes provide detailed protocols for the living cationic polymerization of IBVE, guidance on material preparation and safety, and a summary of expected quantitative outcomes.
Materials and Reagents
| Material/Reagent | Grade | Supplier (Example) | Notes |
| Isobutyl this compound (IBVE) | >99.0% | Sigma-Aldrich, TCI | Must be purified before use. |
| Toluene (B28343) | Anhydrous | Sigma-Aldrich, Acros Organics | Dried using a solvent purification system.[1][4] |
| Hexane (B92381) | Anhydrous | Sigma-Aldrich, Fisher Scientific | Dried using a solvent purification system.[4] |
| Dichloromethane | Anhydrous | Sigma-Aldrich, Fisher Scientific | For initiator/catalyst solutions. Distilled over CaH₂.[4] |
| Diethyl ether | Anhydrous | Sigma-Aldrich, Fisher Scientific | Distilled over CaH₂ and then LiAlH₄.[4] |
| 1,4-Dioxane | Anhydrous | Sigma-Aldrich, Acros Organics | As an added base. Distilled over CaH₂ and then LiAlH₄.[4] |
| Ethyl acetate | Anhydrous | Sigma-Aldrich, Fisher Scientific | As an added base. Distilled over CaH₂.[4] |
| Hydrogen chloride (HCl) | Gas or solution in diethyl ether | Sigma-Aldrich, Matheson | For preparation of the IBVE-HCl adduct. |
| Tin(IV) chloride (SnCl₄) | 1.0 M solution in dichloromethane | Sigma-Aldrich | Example Lewis acid. Used as received.[4] |
| Iron(III) chloride (FeCl₃) | Anhydrous | Sigma-Aldrich | Example Lewis acid. |
| Methanol (B129727) | ACS Grade | Fisher Scientific | For quenching the polymerization. |
| Ammonia (B1221849) solution | 28-30% in water | Sigma-Aldrich | For neutralization during quenching. |
| Calcium hydride (CaH₂) | Reagent Grade | Sigma-Aldrich | For drying monomer and solvents. |
| Nitrogen (N₂) or Argon (Ar) | High purity | Local supplier | For maintaining an inert atmosphere. |
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.[6][7] An eyewash station and safety shower should be readily accessible.[7]
-
Isobutyl this compound (IBVE): IBVE is a highly flammable liquid and vapor.[6] Keep away from heat, sparks, open flames, and other ignition sources.[6] It is also an irritant and may cause drowsiness or dizziness. Avoid inhalation of vapors and contact with skin and eyes.[8] IBVE can form explosive peroxides upon exposure to air; it is recommended to test for peroxides before distillation.[9]
-
Lewis Acids (e.g., SnCl₄, FeCl₃): Lewis acids are corrosive and react violently with water. Handle under a dry, inert atmosphere.[4] Avoid contact with skin and eyes. Work should be done in a moisture-free environment to prevent uncontrolled reactions.
-
Anhydrous Solvents: Anhydrous solvents are flammable. Grounding and bonding of containers are necessary when transferring large volumes to prevent static discharge.[7]
-
Quenching: The quenching process with methanol can be exothermic. Add the quenching solution slowly to the cooled reaction mixture.
Detailed Experimental Protocols
Protocol 1: Purification of Isobutyl this compound (IBVE)
-
Place IBVE in a round-bottom flask containing calcium hydride (CaH₂).
-
Reflux the mixture under a dry nitrogen atmosphere for at least 4 hours.
-
Distill the IBVE from CaH₂ under a dry nitrogen atmosphere.[1][4]
-
Store the purified IBVE under an inert atmosphere and protect it from light.
Protocol 2: Preparation of the IBVE-HCl Adduct Initiator
-
Dissolve purified IBVE in anhydrous hexane in a flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Bubble dry HCl gas through the solution with stirring, or add a stoichiometric amount of a standardized HCl solution in diethyl ether.
-
The reaction is typically rapid. The formation of the adduct can be monitored by the disappearance of the vinyl protons in ¹H NMR spectroscopy.
-
The resulting solution of the IBVE-HCl adduct in hexane or toluene is used directly as the initiator stock solution.[1][4]
Protocol 3: Living Cationic Polymerization of IBVE
This protocol is an example using an FeCl₃/1,4-Dioxane initiating system.[4] Conditions can be adapted for other Lewis acids.
-
Reactor Setup: A glass tube equipped with a three-way stopcock is dried with a heat gun under a stream of dry nitrogen and then allowed to cool to room temperature.[4]
-
Reagent Addition: Under a positive pressure of nitrogen, add the following reagents sequentially via dry syringes into the reaction tube at 0 °C (ice bath):
-
Anhydrous toluene (e.g., 3.05 mL)
-
1,4-Dioxane (added base) (e.g., 0.45 mL)
-
Purified IBVE (monomer) (e.g., 0.50 mL)
-
IBVE-HCl adduct solution (initiator) (e.g., 0.50 mL of a 40 mM solution in toluene)[4]
-
-
Initiation: Start the polymerization by adding a pre-chilled solution of the Lewis acid, for example, FeCl₃ (e.g., 0.50 mL of a 50 mM solution in toluene/diethyl ether) at 0 °C.[4]
-
Polymerization: Allow the reaction to proceed for the desired time (e.g., 15 seconds to several minutes, depending on the Lewis acid's activity).[4] The solution may become viscous as the polymer forms.
-
Quenching (Termination): Terminate the reaction by adding pre-chilled methanol (e.g., 3 mL) containing a small amount of aqueous ammonia (e.g., 0.1%).[4] The color of the reaction mixture may change, indicating the deactivation of the Lewis acid.
-
Polymer Isolation and Purification:
-
Transfer the quenched mixture to a separatory funnel.
-
Wash the organic layer with dilute hydrochloric acid, followed by an aqueous sodium hydroxide (B78521) solution, and finally with water to remove initiator residues.[4]
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Precipitate the polymer by pouring the concentrated solution into a large volume of cold methanol.
-
Collect the white, gummy polymer by decantation or filtration.
-
Dry the polymer under vacuum at room temperature to a constant weight.[4]
-
-
Characterization:
-
Determine the number-average molecular weight (Mₙ) and polydispersity index (Mₙ/Mₙ) by Gel Permeation Chromatography (GPC) using polystyrene standards for calibration.[1]
-
Confirm the polymer structure using ¹H NMR and ¹³C NMR spectroscopy.
-
Data Presentation
The following tables summarize representative quantitative data for the living cationic polymerization of IBVE under various conditions.
Table 1: Effect of Lewis Acid on IBVE Polymerization
Conditions: [IBVE]₀ = 0.76 M, [IBVE-HCl]₀ = 4.0 mM, [Lewis Acid]₀ = 5.0 mM in toluene.
| Lewis Acid | Temperature (°C) | Time | Conversion (%) | Mₙ (GPC, g/mol ) | Mₙ/Mₙ |
| SnCl₄ | -30 | 5 sec | 100 | 19,000 | 1.08 |
| SnCl₄ | 0 | 5 sec | 100 | 19,200 | 1.15 |
| FeCl₃ | -78 | 5 sec | 100 | 18,500 | 1.12 |
| GaCl₃ | -78 | 5 sec | 100 | 18,800 | 1.14 |
| EtAlCl₂ | -78 | 5 sec | 100 | 25,000 | >1.5 (broad) |
| TiCl₄ | -78 | 5 sec | 100 | 30,000 | >1.8 (broad) |
Data synthesized from reference[1].
Table 2: Effect of Added Base on IBVE Polymerization with FeCl₃
Conditions: [IBVE]₀ = 0.76 M, [IBVE-HCl]₀ = 4.0 mM, [FeCl₃]₀ = 5.0 mM in toluene at 0 °C.
| Added Base | [Base]₀ (M) | Time | Conversion (%) | Mₙ (GPC, g/mol ) | Mₙ/Mₙ |
| None | 0 | < 2 sec | 100 | 45,000 | 1.85 |
| Ethyl Acetate | 1.0 | 2 min | 98 | 18,500 | 1.05 |
| 1,4-Dioxane | 1.0 | 15 sec | 96 | 18,200 | 1.06 |
| Tetrahydrofuran | 1.0 | 2 hr | 95 | 18,000 | 1.08 |
Data synthesized from references[4][5].
Mandatory Visualizations
Caption: Mechanism of living cationic polymerization of IBVE.
Caption: Experimental workflow for living cationic polymerization.
References
- 1. main.spsj.or.jp [main.spsj.or.jp]
- 2. benchchem.com [benchchem.com]
- 3. Living cationic polymerization - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.fr [fishersci.fr]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Troubleshooting & Optimization
How to control molecular weight in vinyl ether polymerization
Welcome to the technical support center for vinyl ether polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to controlling molecular weight during their experiments.
Frequently Asked Questions (FAQs)
Q1: How can I control the molecular weight of my poly(this compound)?
Controlling the molecular weight of poly(vinyl ethers) is primarily achieved through a technique called living cationic polymerization (LCP).[1][2][3] This method minimizes premature chain termination and chain transfer reactions, which are common issues in conventional cationic polymerization.[4][5] By carefully selecting the initiator, Lewis acid, and reaction conditions, you can synthesize polymers with a predictable molecular weight and a narrow molecular weight distribution.
Key methods to control molecular weight include:
-
Living Cationic Polymerization (LCP): This is the most effective method for synthesizing well-defined polymers.[3] It involves a dynamic equilibrium between active and dormant propagating species, which suppresses termination and chain transfer reactions.
-
Chain Transfer Agents (CTAs): The use of chain transfer agents, particularly in Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, allows for the controlled synthesis of poly(vinyl ethers).[3][5][6][7]
-
Monomer to Initiator Ratio ([M]/[I]): In a living polymerization, the number-average degree of polymerization (DPn) is directly proportional to the ratio of the concentration of consumed monomer to the concentration of the initiator. Therefore, you can target a specific molecular weight by adjusting this ratio.[8][9]
-
Temperature: Lowering the reaction temperature is a common and effective strategy to suppress chain transfer reactions and stabilize the propagating carbocation, leading to better control over the molecular weight.[5][9][10][11]
Q2: What is "living" cationic polymerization and why is it important for vinyl ethers?
Living cationic polymerization is a type of chain-growth polymerization where the ability of a growing polymer chain to terminate is removed.[12] This is crucial for vinyl ethers because their electron-rich double bonds make them highly reactive in cationic polymerization, which can lead to uncontrolled and rapid reactions.[3][13]
The importance of LCP for vinyl ethers lies in its ability to produce polymers with:
-
Controlled Molecular Weight: The molecular weight can be predetermined by the monomer-to-initiator ratio.[3]
-
Narrow Molecular Weight Distribution (low dispersity, Đ): LCP yields polymers where the polymer chains are of similar lengths.[1][3]
-
Defined End-Group Functionality: The living chain ends can be intentionally terminated with specific functional groups.
Q3: How do I choose the right initiator and Lewis acid for my polymerization?
The choice of initiator and Lewis acid is critical for achieving a controlled polymerization. Common initiating systems for vinyl ethers include:
-
Protic Acid/Lewis Acid Systems: A common approach is to use a protic acid initiator (like HCl or a carboxylic acid) in combination with a Lewis acid co-initiator (such as SnCl₄, TiCl₄, or BF₃·OEt₂).[3][9]
-
Organic Acid Catalysts: More recent developments have introduced metal-free organic catalysts, such as 1,2,3,4,5-pentacarbo-methoxycyclopentadiene (PCCP), which can facilitate controlled polymerization under ambient conditions.[9]
The selection depends on the specific this compound monomer and the desired polymer characteristics. It is often necessary to consult the literature for systems that have been successfully used for your monomer of interest.
Troubleshooting Guide
Problem 1: The molecular weight of my polymer is much lower than predicted and the molecular weight distribution is broad.
Cause: This is a classic sign of uncontrolled chain transfer reactions.[13] The highly reactive growing carbocation can be prematurely terminated by transferring a proton to a monomer, the polymer backbone, or impurities like water or alcohols.[9][13]
Solutions:
| Parameter | Effect on Molecular Weight Control | Troubleshooting Action |
| Temperature | Lower temperatures stabilize the carbocation and reduce the rate of chain transfer.[5][9] | Conduct the polymerization at a lower temperature (e.g., -78 °C to 0 °C).[9][11] |
| Solvent Polarity | The choice of solvent can influence the stability of the carbocation. | Use a non-polar or weakly polar solvent like hexane (B92381) or toluene. |
| Purity of Reagents | Impurities, especially water and alcohols, act as potent chain transfer agents.[13] | Rigorously dry all solvents and monomers before use. Purify the initiator and Lewis acid if necessary. |
| Initiator/Lewis Acid | A less active initiating system can provide better control. | Consider using a weaker Lewis acid or adding a Lewis base (e.g., ethyl acetate) to temper the reactivity. |
| Monomer Concentration | Higher monomer concentrations can sometimes favor propagation over chain transfer. | Experiment with adjusting the initial monomer concentration.[9] |
Problem 2: My polymerization is extremely fast, exothermic, and gives irreproducible results.
Cause: The high reactivity of the carbocationic intermediates in this compound polymerization is the primary reason for such uncontrolled reactions.[13] Without proper stabilization, propagation and chain transfer reactions proceed very rapidly.[3]
Solutions:
| Parameter | Effect on Reaction Rate | Troubleshooting Action |
| Temperature | Lower temperatures decrease the overall reaction rate.[14] | Perform the reaction at a significantly lower temperature. |
| Initiator Concentration | A lower initiator concentration will result in fewer active chains and a slower overall rate. | Decrease the concentration of the initiator and/or Lewis acid. |
| Lewis Acid Strength | A stronger Lewis acid leads to a more reactive propagating species. | Use a weaker Lewis acid or add a Lewis base to moderate the activity. |
| Mode of Addition | Adding the initiator slowly to the monomer solution can help control the exotherm. | Use a syringe pump for the slow addition of the initiator or Lewis acid. |
Experimental Protocols
Protocol 1: General Procedure for Living Cationic Polymerization of Isobutyl this compound (IBVE)
This protocol is a general guideline and may require optimization for your specific setup and desired polymer characteristics.
-
Preparation of Glassware: All glassware should be oven-dried at 120 °C overnight and then cooled under a stream of dry nitrogen or argon.
-
Solvent and Monomer Purification:
-
Hexane (or another suitable non-polar solvent) should be dried by passing it through an activated alumina (B75360) column.
-
Isobutyl this compound (IBVE) should be distilled from calcium hydride under a nitrogen atmosphere.
-
-
Reaction Setup:
-
Assemble the reaction flask equipped with a magnetic stirrer and a rubber septum under a positive pressure of nitrogen.
-
Add the desired amount of dried solvent to the flask via a cannula or syringe.
-
Add the purified IBVE to the solvent.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) using an ice bath or a dry ice/acetone bath.
-
-
Initiation:
-
Prepare a stock solution of the initiator (e.g., HCl in dioxane) and the Lewis acid (e.g., SnCl₄ in hexane).
-
Add the initiator to the stirred monomer solution.
-
Slowly add the Lewis acid solution to initiate the polymerization.
-
-
Polymerization:
-
Allow the reaction to proceed for the desired time. The progress of the reaction can be monitored by taking small aliquots and analyzing the monomer conversion by GC or ¹H NMR.
-
-
Termination:
-
Quench the polymerization by adding a pre-chilled solution of methanol (B129727) containing a small amount of ammonia.
-
-
Polymer Isolation:
-
Allow the mixture to warm to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
Collect the polymer by filtration and dry it under vacuum to a constant weight.
-
Visualizations
Caption: Experimental workflow for living cationic polymerization of vinyl ethers.
Caption: Key factors for controlling molecular weight in this compound polymerization.
References
- 1. Living cationic polymerization of vinyl ethers initiated by electrophilic selenium reagents under ambient conditions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Living cationic polymerization - Wikipedia [en.wikipedia.org]
- 5. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(this compound)s - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organocatalytic cationic degenerate chain transfer polymerization of vinyl ethers with excellent temporal control - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Hydrogen Bond Donor-Catalyzed Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
Troubleshooting poor reproducibility in vinyl ether polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during vinyl ether polymerization, particularly focusing on poor reproducibility. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Inconsistent Molecular Weights and Broad Polydispersity (Đ > 1.5)
Q: My this compound polymerization is resulting in polymers with inconsistent molecular weights (Mn) and high polydispersity (Đ). What are the likely causes and how can I resolve this?
A: Poor control over molecular weight and a broad molecular weight distribution are common challenges in cationic this compound polymerization, often stemming from the high reactivity of the propagating cationic species.[1] Uncontrolled chain transfer and termination reactions are the primary culprits.
Potential Causes & Solutions:
-
Moisture Contamination: Water is a notorious inhibitor and chain transfer agent in cationic polymerization.[2][3] It can react with the propagating carbocation, leading to premature termination and the formation of new, uncontrolled chains, which ultimately broadens the molecular weight distribution.[2] Even trace amounts of moisture from reagents, solvents, or the atmosphere can have a significant impact.[4][5]
-
Initiator/Catalyst Issues: The choice and concentration of the initiator or catalyst system are critical. Some initiators may be too reactive, leading to an explosive onset of polymerization and poor control.
-
Solution: Optimize the initiator and co-initiator concentrations. Consider using initiating systems known for promoting controlled or living polymerization, such as those that stabilize the propagating carbocation.[8] Some modern organocatalysts are designed to be more tolerant of ambient conditions.[7][9]
-
-
Temperature Fluctuations: Cationic polymerizations are often highly exothermic.[10][11] Poor temperature control can lead to increased rates of side reactions, including chain transfer, resulting in broader polydispersity.[1][12]
-
Solvent Effects: The polarity of the solvent can influence the stability of the propagating species and the ion pair, affecting the rates of propagation and chain transfer.[13]
-
Solution: Select solvents that are appropriate for cationic polymerization (e.g., non-polar solvents like toluene (B28343) or hexane, or moderately polar solvents like dichloromethane). The choice of solvent can significantly impact the control over the polymerization.[1][13]
-
Issue 2: Low Monomer Conversion or Complete Inhibition
Q: I am observing very low monomer conversion, or the polymerization is not initiating at all. What could be the problem?
A: Low or no conversion is typically due to the presence of potent inhibitors or issues with the initiating system.
Potential Causes & Solutions:
-
Excessive Moisture: A saturated atmosphere with water can lead to complete inhibition of the polymerization.[4] Water molecules compete with the monomer for the cationic active centers.[5] The reaction between the active center and water can form a hydronium ion that is not effective at initiating polymerization.[4]
-
Solution: As with poor polydispersity, ensure all components of the reaction are scrupulously dried and the reaction is performed under an inert atmosphere.
-
-
Impurities in Monomer or Solvent: Besides water, other nucleophilic impurities can terminate the cationic polymerization. This includes alcohols, amines, or stabilizers present in the monomer.
-
Solution: Purify the this compound monomer by distillation over a drying agent (e.g., CaH2) immediately before use. Ensure solvents are freshly purified and stored over molecular sieves.
-
-
Initiator Inactivity: The initiator may have degraded or may not be suitable for the specific monomer under the chosen reaction conditions.
-
Solution: Use a fresh batch of initiator and ensure it is stored under appropriate conditions (e.g., in a desiccator or glovebox). Verify the compatibility of the initiator with the monomer and solvent system.
-
Issue 3: Severely Exothermic Reaction
Q: My polymerization reaction is extremely fast and generates a lot of heat, making it difficult to control. How can I manage this?
A: The high reactivity of this compound monomers can lead to severely exothermic reactions, which contributes to poor reproducibility.[10][11]
Potential Causes & Solutions:
-
High Reactivity: This is an inherent characteristic of many this compound polymerizations.
-
Solution:
-
Lower the Temperature: Performing the reaction at sub-zero temperatures is highly effective in moderating the reaction rate.[1][12]
-
Slow Monomer Addition: Instead of adding all the monomer at once, add it dropwise to the initiator solution to control the rate of polymerization and heat generation.
-
Use a Dilute System: Increasing the amount of solvent can help to dissipate the heat generated during the polymerization.[13]
-
-
Data Summary Tables
Table 1: Qualitative Impact of Key Parameters on this compound Cationic Polymerization
| Parameter | Effect on Molecular Weight (Mn) | Effect on Polydispersity (Đ) | Effect on Conversion Rate | Reference(s) |
| ↑ Moisture | Decreases Mn due to chain transfer | Increases Đ | Decreases or inhibits | [2][3][4] |
| ↑ Temperature | Generally decreases Mn | Increases Đ due to side reactions | Increases | [1][12] |
| Solvent Polarity | System dependent; can affect ion pair separation | System dependent | Can influence initiation and propagation rates | [13] |
| Initiator Conc. | Can be tuned; higher [M]/[I] ratio gives higher Mn | Optimal concentration needed for narrow Đ | Increases with concentration | [14] |
Key Experimental Protocols
Protocol 1: General Purification of this compound Monomers
-
Washing: Wash the this compound monomer with an aqueous solution of sodium hydroxide (B78521) (5-10%) to remove acidic impurities and inhibitors. Follow this with several washes with deionized water until the aqueous layer is neutral.
-
Drying (Pre-distillation): Dry the washed monomer over anhydrous magnesium sulfate (B86663) or sodium sulfate.
-
Distillation: Decant the monomer and distill it from calcium hydride (CaH2) under a dry, inert atmosphere (nitrogen or argon).
-
Storage: Store the purified monomer under an inert atmosphere in a sealed flask, preferably in a refrigerator, and use it within a short period.
Protocol 2: General Protocol for a Controlled Cationic Polymerization
-
Glassware Preparation: Dry all glassware in an oven at >120 °C overnight and allow it to cool under a stream of dry nitrogen or in a desiccator.
-
Reaction Setup: Assemble the reaction flask, equipped with a magnetic stir bar and septum, under an inert atmosphere (e.g., using a Schlenk line).
-
Solvent and Reagent Addition: Add the purified, dry solvent to the reaction flask via a cannula or a gas-tight syringe. Cool the flask to the desired reaction temperature (e.g., -78 °C in a dry ice/acetone bath).
-
Initiation: Add the initiator and any co-initiator/activator to the cooled solvent.
-
Polymerization: Slowly add the purified this compound monomer to the stirred initiator solution via a syringe pump over a defined period to maintain control over the reaction.
-
Monitoring: Monitor the reaction progress by taking aliquots at different time points and analyzing them by ¹H NMR (for conversion) and GPC (for Mn and Đ).[15]
-
Termination: Quench the polymerization by adding a terminating agent, such as pre-chilled methanol (B129727) or a dilute solution of ammonia (B1221849) in methanol.[1]
-
Purification: Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or hexane, depending on the polymer's solubility). Filter and dry the polymer under vacuum until a constant weight is achieved.
Visualizations
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting poor reproducibility.
Effect of Moisture on Cationic Polymerization
Caption: Reaction pathways in dry vs. wet polymerization conditions.
Typical Experimental Workflow
Caption: A typical workflow for this compound cationic polymerization.
References
- 1. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(this compound)s - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. paint.org [paint.org]
- 4. radtech.org [radtech.org]
- 5. scribd.com [scribd.com]
- 6. User-friendly cationic polymerization of vinyl ethers - American Chemical Society [acs.digitellinc.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characteristics and Mechanism of this compound Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characteristics and Mechanism of this compound Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. quora.com [quora.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Optimizing Transfer Vinylation of Alcohols
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information, frequently asked questions, and detailed protocols for optimizing catalyst loading in the transfer vinylation of alcohols.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of catalysts used for transfer vinylation of alcohols? A1: The most frequently employed transition metals for catalytic transfer vinylation of alcohols include Ruthenium (Ru), Palladium (Pd), Iridium (Ir), Gold (Au), and Mercury (Hg).[1][2] Ruthenium and Palladium complexes are common choices in modern protocols.[2][3] Iridium catalysts are typically used with vinyl carboxylates as the vinylating agent.[1]
Q2: How do I choose between a Ruthenium and a Palladium catalyst? A2: The choice depends on your substrate and desired reaction conditions. Ruthenium catalysts, such as bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II), can efficiently vinylate primary and secondary alcohols without the need for additional solvents or additives, using the vinyl ether as both reagent and solvent.[3][4] They are also generally cheaper than Palladium or Gold.[5] Palladium catalysts often show excellent performance but may require the presence of air or an oxidant like Cu(OAc)₂ to function optimally, which can be a limitation for air-sensitive substrates.[3][5]
Q3: What is a typical catalyst loading range for this reaction? A3: Catalyst loading can vary widely depending on the specific catalyst, substrate, and reaction conditions. It can range from as low as 0.1 mol% for some Palladium-catalyzed reactions to 2 mol% or higher for certain Gold-catalyzed systems.[1][2] For many ruthenium-catalyzed vinylations of primary alcohols, a loading of 1 mol% is often effective.[5] It's crucial to optimize the loading for each specific application, as simply increasing the amount may not improve the yield if the reaction is limited by other factors, such as equilibrium.[3]
Q4: Which vinylating agents are commonly used? A4: The most common vinylating agents are alkyl vinyl ethers (e.g., ethyl this compound, butyl this compound) and vinyl carboxylates (e.g., vinyl acetate).[1][2] The choice of agent can influence reaction efficiency; for instance, in some Ru-catalyzed systems, vinyl ethers with shorter alkyl chains have been shown to provide higher product yields.[3]
Q5: Can I run the reaction in the absence of a solvent? A5: Yes, a significant advantage of using alkyl vinyl ethers as vinylating agents is that they can often serve as both the reagent and the solvent, eliminating the need for an additional solvent.[3]
Troubleshooting Guide
Issue 1: Low or No Product Yield
-
Question: My reaction shows low conversion or yield. What are the potential causes and how can I improve it?
-
Answer:
-
Reaction Equilibrium: The reaction may have reached its chemical equilibrium. In a study using a Ruthenium catalyst, increasing the catalyst loading from 1 mol% to 2 mol%, prolonging the reaction time, or increasing the temperature did not result in a significant yield improvement, suggesting an equilibrium was reached.[3] Consider if the reverse reaction is significant under your conditions.
-
Atmosphere Control: The optimal atmosphere is catalyst-dependent. While Palladium catalysts often perform better in the presence of air, many Ruthenium complexes require an inert atmosphere (Nitrogen or Argon) as they can be deactivated by oxygen.[3][6] Ensure your setup is consistently and correctly inert if required.
-
Catalyst Deactivation: The catalyst may have been deactivated. This can be caused by impurities in the substrate, solvent, or vinylating agent.[7] Ensure you are using reagents of high purity and freshly purified solvents.[6] Visually, catalyst deactivation might be indicated by a color change or the precipitation of metal nanoparticles.[7]
-
Insufficient Vinylating Agent: Reducing the amount of the vinylating agent can lead to a drop in yield.[3] Ensure an adequate excess is used, especially when it also functions as the solvent.
-
Substrate Reactivity: The reactivity of the alcohol is critical. Primary alcohols are generally vinylated efficiently, while secondary alcohols often result in moderate or average yields.[3][4] Tertiary and phenolic hydroxyl groups are typically not reactive under these protocols.[3]
-
Issue 2: Inconsistent Results Between Batches
-
Question: I am getting inconsistent yields and reaction profiles when I repeat the experiment. What should I check?
-
Answer:
-
Atmosphere Integrity: Inconsistent exposure to air and moisture is a common culprit for irreproducible results, especially with sensitive catalysts. Ensure all reactions are set up under a consistently inert atmosphere.[6]
-
Reagent and Solvent Quality: The quality of commercial reagents and solvents can vary. Use freshly purified solvents for each experiment and ensure your substrate is pure.[6][8]
-
Catalyst Handling: Handle catalysts in a glovebox or under a positive pressure of inert gas to prevent even brief exposure to air and moisture, which can compromise performance.[6]
-
Temperature Control: Maintain careful and consistent control of the reaction temperature.[8]
-
Issue 3: Side Reactions are Consuming My Starting Material
-
Question: I observe the formation of byproducts. What are common side reactions and how can they be minimized?
-
Answer:
-
Acetalisation: This is a potential side reaction. The addition of a base, such as triethylamine (B128534) (Et₃N), has been used in some Palladium-catalyzed systems to suppress acetalisation.[2]
-
Competing Acyl Transfer: When using vinyl carboxylates, a competing acyl transfer to the alcohol can occur. The choice of catalyst and ligands is critical to suppress this pathway. For instance, an Osmium/XPhos system was shown to be highly selective for vinyl transfer over acyl transfer compared to a Ruthenium/XPhos system in a specific application.[9]
-
Data Presentation: Influence of Reaction Parameters
The following tables summarize quantitative data from catalyst screening and optimization experiments.
Table 1: Effect of Catalyst and Conditions on Transfer Vinylation of Benzyl Alcohol General Conditions: Benzyl alcohol (1 mmol), n-butyl this compound (16 mmol), Ruthenium catalyst (1 mol%), 105 °C, 18 h. Data sourced from a study on Ru(II)-catalyzed transfer vinylation.[3]
| Entry | Catalyst (Ru complex) | Additive (10 mol%) | Conversion (%) | Notes |
| 1 | Complex 1 | — | 72 | Reaction under inert atmosphere |
| 2 | Complex 1 | — | 37 | Reaction loaded under air |
| 3 | Complex 1 | — | 60 | 8 mmol of n-butyl this compound used |
| 4 | Complex 1 | — | 72 | 2 mol% of catalyst used |
| 5 | Complex 1 | — | 69 | Reaction time 64 h |
| 6 | Complex 1 | — | 67 | Reaction at 120 °C |
| 7 | [Ru(C₆H₆)Cl₂]₂ | — | 26 | - |
| 8 | [Ru(C₆H₆)Cl₂]₂ | Et₃N | 34 | - |
*Complex 1 is bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II).
Table 2: Effect of Vinylating Agent on Yield Conditions: Benzyl alcohol, Ruthenium catalyst 1 (1 mol%), 105 °C, 18 h.[3]
| Vinylating Agent | Alkyl Chain | Conversion (%) |
| Ethyl this compound | Ethyl | >95 |
| n-Butyl this compound | n-Butyl | 72 |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening and Optimization
This protocol provides a general method for screening different catalysts and optimizing the catalyst loading for the transfer vinylation of a model alcohol.
-
Reactor Preparation: Flame-dry or oven-dry a Schlenk tube containing a magnetic stir bar to remove all moisture. Allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).[10]
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the desired amount of the catalyst (e.g., 1 mol% for initial screening) to the Schlenk tube.[6]
-
Reagent Addition: Add the alcohol substrate (e.g., 1.0 mmol, 1 equivalent) to the tube. If using a solvent other than the vinylating agent, add it at this stage.[10]
-
Vinylating Agent Addition: Add an excess of the liquid vinylating agent (e.g., ethyl this compound, 10-20 equivalents) via syringe. The vinylating agent often serves as the solvent.[3]
-
Reaction: Fit the Schlenk tube with a condenser under a continuous inert atmosphere. Place the reaction vessel in a pre-heated oil bath at the desired temperature (e.g., 105 °C) and stir.[3]
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).[10]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent and excess vinylating agent under reduced pressure.[10]
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired this compound.[10]
-
Optimization: To optimize catalyst loading, repeat the procedure using varying amounts of the best-performing catalyst (e.g., 0.1 mol%, 0.5 mol%, 2 mol%) while keeping all other parameters constant. Plot the yield versus catalyst loading to identify the optimal concentration.
Visualizations: Workflows and Logic Diagrams
Diagram 1: General Experimental Workflow
Caption: Workflow for optimizing transfer vinylation of alcohols.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ru(II)‐Catalyzed Transfer Vinylation of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ru(II)-Catalyzed Transfer Vinylation of Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Troubleshooting [chem.rochester.edu]
- 9. A Metallacycle Fragmentation Strategy for Vinyl Transfer from Enol Carboxylates to Secondary Alcohol C-H Bonds via Osmium or Ruthenium Catalyzed Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Managing Exothermic Reactions in Vinyl Ether Cationic Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in vinyl ether cationic polymerization. The following sections offer solutions to common problems, detailed experimental protocols, and visual aids to ensure safe and controlled polymerization processes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My polymerization reaction is proceeding too quickly and generating excessive heat. What are the immediate steps to control the exotherm?
A1: An uncontrolled exotherm is a critical safety concern and can negatively impact polymer properties. Immediate actions include:
-
Emergency Quenching: Introduce a quenching agent to terminate the polymerization. Common quenching agents include methanol, diethylamine, or aqueous acid solutions.[1] The choice of quencher depends on the specific chemistry of your system.
-
Rapid Cooling: If your reactor setup allows, immediately immerse the reaction vessel in a pre-cooled bath (e.g., ice-water or dry ice/acetone).
-
Dilution: If feasible and safe, adding a cold, inert solvent can help dissipate heat.
Q2: What are the primary causes of a runaway exothermic reaction in this compound cationic polymerization?
A2: The high reactivity of this compound monomers makes them susceptible to rapid, uncontrolled polymerization.[1][2] Key contributing factors include:
-
High Initiator Concentration: An excessive amount of initiator can lead to a rapid increase in the concentration of active cationic species.
-
High Monomer Concentration (Bulk Polymerization): The absence of a solvent to dissipate heat can lead to a rapid temperature increase.[1]
-
Inadequate Heat Removal: Insufficient cooling capacity of the reactor setup for the scale of the reaction is a common issue.[3][4]
-
Presence of Impurities: Certain impurities can act as unintended initiators or co-initiators, leading to an increased reaction rate.
-
Localized "Hot Spots": Poor mixing can lead to localized regions of high monomer and initiator concentration, creating "hot spots" where the reaction accelerates uncontrollably.
Q3: How can I prevent uncontrolled exotherms from occurring in my experiments?
A3: Proactive control of the reaction conditions is crucial. Consider the following preventative measures:
-
Low-Temperature Polymerization: Conducting the polymerization at sub-ambient temperatures (e.g., 0 °C, -20 °C, or even as low as -78 °C) is a highly effective method to slow down the propagation rate and allow for better heat management.[1][5][6][7]
-
Slow Monomer Addition: Instead of adding all the monomer at once, a semi-batch process where the monomer is added gradually allows for better temperature control.
-
Solution Polymerization: Using an appropriate inert solvent helps to dissipate the heat generated during the reaction.
-
Appropriate Initiator/Co-initiator Selection: Choose an initiating system known for providing controlled polymerization of vinyl ethers. The choice of solvent and ligands can also have a profound influence on the polymerization process.[1][8]
-
Efficient Stirring: Ensure vigorous and efficient stirring to maintain a homogenous reaction mixture and prevent the formation of localized hot spots.
Q4: My polymer has a broad molecular weight distribution. Could this be related to poor exothermic control?
A4: Yes, a lack of control over the reaction exotherm is a common cause of broad molecular weight distributions.[1] Uncontrolled temperature increases can lead to:
-
Increased Chain Transfer Reactions: Higher temperatures promote chain transfer to the monomer, solvent, or impurities, resulting in the formation of shorter polymer chains and broadening the molecular weight distribution.[1]
-
Multiple Active Species: Temperature fluctuations can alter the nature and reactivity of the propagating cationic species, leading to a less uniform polymer product.
Q5: What are some recommended quenching agents for this compound cationic polymerization?
A5: The goal of a quenching agent is to rapidly terminate the growing polymer chains. Effective quenching agents are typically nucleophilic. Common choices include:
The choice of quencher should be compatible with your desired polymer and purification process.
Troubleshooting Guide
| Symptom | Possible Cause(s) | Recommended Action(s) |
| Rapid, Uncontrolled Temperature Spike | High initiator/monomer concentration; Inadequate cooling; Presence of impurities. | Immediately quench the reaction with a suitable agent (e.g., methanol).Improve heat removal with a cooling bath or by adding a cold, inert solvent.Review reagent purity and purification procedures. |
| Polymer Precipitates Prematurely | Poor solvent for the polymer at the reaction temperature; Exceeding the polymer's solubility limit. | Choose a solvent in which the polymer is soluble at the desired reaction temperature.Conduct the polymerization at a lower monomer concentration. |
| Broad Molecular Weight Distribution | Poor temperature control leading to chain transfer; Slow initiation compared to propagation. | Implement stricter temperature control measures (e.g., lower temperature, slower monomer addition).Select an initiator system that provides fast and efficient initiation. |
| Low Monomer Conversion | Inactive initiator; Presence of terminating impurities (e.g., water, alcohols).[9] | Verify the activity of your initiator.Ensure all reagents and glassware are scrupulously dried.[10] |
| Inconsistent Results Between Batches | Variations in reagent purity; Inconsistent reaction setup and procedure. | Use reagents from the same batch and purify them consistently.Standardize the experimental protocol, including addition rates and temperature control. |
Experimental Protocols
Protocol 1: Controlled Cationic Polymerization of Isobutyl this compound (IBVE) at Low Temperature
This protocol describes a method for the controlled polymerization of IBVE, minimizing the risk of an uncontrolled exotherm by using a low reaction temperature.
Materials:
-
Isobutyl this compound (IBVE), freshly distilled over calcium hydride.
-
Initiator solution (e.g., a pre-formed adduct of HCl and IBVE, or a suitable Lewis acid like SnCl₄).
-
Anhydrous toluene (B28343), freshly distilled from sodium/benzophenone.
-
Methanol (for quenching).
-
Dry glassware (oven-dried and cooled under an inert atmosphere).
-
Inert atmosphere (e.g., nitrogen or argon).
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C).
Procedure:
-
Assemble the reaction flask, equipped with a magnetic stirrer, a thermocouple, and a septum, under an inert atmosphere.
-
Add anhydrous toluene to the reaction flask.
-
Cool the flask to -78 °C using the low-temperature bath.
-
Once the solvent has reached the target temperature, add the desired amount of IBVE monomer via syringe.
-
Allow the monomer solution to equilibrate at -78 °C for 15 minutes.
-
Initiate the polymerization by adding the initiator solution dropwise via syringe.
-
Monitor the internal reaction temperature closely using the thermocouple. A slight, controlled increase in temperature is expected.
-
After the desired reaction time, quench the polymerization by adding an excess of cold methanol.
-
Allow the reaction mixture to warm to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
Isolate the polymer by filtration and dry under vacuum.
Quantitative Data for Controlled Polymerization
| Initiator System | Monomer | Temperature (°C) | Solvent | Typical MWD (Đ) | Reference |
| Trifluoromethyl sulfonate/ligand | Ethyl this compound | -78 | Toluene | ~1.1 - 1.5 | [1] |
| BF₃·OEt₂ | Benzyl this compound | -78 | Not specified | - | [5][6][7] |
| Ti-based Lewis acids/iBVE-HCl adduct | Isobutyl this compound | -78 | Hexane | Narrow | [5][6][7] |
| CumOH/B(C₆F₅)₃/Et₂O | Isobutyl this compound | 20 | Aqueous suspension | Narrower than other systems | [2] |
Visual Guides
Troubleshooting Workflow for Exothermic Reactions
Caption: Troubleshooting workflow for managing exothermic events.
General Experimental Workflow for Controlled Polymerization
Caption: Step-by-step workflow for controlled polymerization.
References
- 1. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(this compound)s - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Designing Polymerization Reaction Systems | AIChE [aiche.org]
- 4. jinzongmachinery.com [jinzongmachinery.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(this compound)s - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. User-friendly cationic polymerization of vinyl ethers - American Chemical Society [acs.digitellinc.com]
Technical Support Center: Stereoselective Cationic Polymerization of Vinyl Ethers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the stereoselective cationic polymerization of vinyl ethers.
Troubleshooting Guide
This section addresses common experimental challenges in a question-and-answer format, offering potential causes and actionable solutions.
Issue 1: Low Stereoselectivity (e.g., low isotacticity / % meso diads)
Question: My polymerization resulted in a poly(vinyl ether) with low isotacticity. What are the likely causes and how can I improve stereocontrol?
Answer: Low stereoselectivity is a common challenge and can be influenced by several factors. Here is a systematic guide to troubleshooting this issue:
Potential Causes & Solutions:
| Factor | Potential Cause | Recommended Solution |
| Temperature | Polymerization temperature is too high. Higher temperatures can provide enough thermal energy to overcome the activation energy barrier for non-selective monomer addition. | Conduct the polymerization at a lower temperature. Many highly stereoselective systems operate at -78 °C.[1][2] A systematic screening of temperatures (e.g., -40 °C, -60 °C, -78 °C) is recommended. |
| Solvent Polarity | The solvent is too polar. Polar solvents can solvate the propagating carbocation and the counterion, leading to a looser ion pair and reduced facial selectivity during monomer addition. | Switch to a less polar solvent. Nonpolar solvents like hexane (B92381) or toluene (B28343) are often preferred for achieving high stereoselectivity.[1] |
| Catalyst System | The chiral ligand or counterion is not providing sufficient steric hindrance or electronic influence to direct monomer enchainment. | - Optimize the Chiral Ligand: For catalyst systems involving a Lewis acid and a chiral ligand (e.g., TiCl₄ and a BINOL-derived phosphoric acid), ensure the ligand has sufficient steric bulk around the active center.[1][2] - Vary the Lewis Acid: The choice of Lewis acid is critical. For instance, TiCl₄(THF)₂ has been shown to be effective in combination with chiral phosphoric acids.[3] - Increase Ligand-to-Metal Ratio: An excess of the chiral ligand relative to the Lewis acid can sometimes favor the formation of the more stereoselective catalytic species.[3] |
| Impurities | Water or other protic impurities can interfere with the catalyst system and the propagating chain end, leading to side reactions that disrupt stereocontrol. | Ensure all reagents and glassware are scrupulously dried. Monomers and solvents should be freshly distilled from appropriate drying agents. The reaction should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon). |
| Monomer Structure | Some this compound monomers are inherently more challenging to polymerize stereoselectively due to the steric and electronic nature of their side chains. | While the catalyst system should ideally be general, some optimization for specific monomers may be necessary. For highly branched or functionalized vinyl ethers, a different chiral ligand or Lewis acid might be required. |
Issue 2: Poor Molecular Weight Control & Broad Polydispersity (Đ > 1.5)
Question: The resulting polymer has a molecular weight that is significantly different from the theoretical value and/or a broad molecular weight distribution. What could be the cause?
Answer: Poor control over molecular weight and a broad polydispersity index (Đ) are typically indicative of uncontrolled initiation, chain transfer, or termination reactions.
Potential Causes & Solutions:
| Factor | Potential Cause | Recommended Solution |
| Chain Transfer | The propagating carbocation is terminated by transferring a proton to the monomer, solvent, or counterion, initiating a new chain. This is a common side reaction in cationic polymerization.[4] | - Lower the Temperature: Chain transfer reactions often have a higher activation energy than propagation, so lowering the temperature can suppress them.[4] - Use a Non-nucleophilic Counterion: A bulky, non-nucleophilic counterion, such as those derived from chiral phosphoric acids, can stabilize the carbocation and reduce the likelihood of chain transfer. - Choose an Appropriate Solvent: Solvents that can participate in chain transfer should be avoided. |
| Slow Initiation | If the initiation rate is slower than the propagation rate, new polymer chains are formed throughout the reaction, leading to a broad distribution of chain lengths. | Ensure a fast and efficient initiation system. The use of a pre-formed initiator, such as the adduct of a this compound with HCl, can provide a burst of initiation. |
| Impurities | Water and other nucleophilic impurities can act as terminating agents, quenching the propagating chains and leading to low molecular weights.[4] | Rigorous purification of all reagents and maintenance of inert reaction conditions are crucial. |
| Livingness of the System | The polymerization may not be proceeding in a "living" manner, where termination and chain transfer are absent. | Consider using a living cationic polymerization system, which often involves an equilibrium between active and dormant species. The addition of a Lewis base or the use of specific initiator/Lewis acid pairs can promote living characteristics. |
Issue 3: Incomplete Monomer Conversion or No Polymerization
Question: The polymerization reaction is very slow, results in low monomer conversion, or fails to produce any polymer. What are the potential reasons?
Answer: A lack of polymerization can be due to issues with the catalyst system, the presence of inhibitors, or inappropriate reaction conditions.
Potential Causes & Solutions:
| Factor | Potential Cause | Recommended Solution |
| Catalyst Inactivity | The Lewis acid or initiator is deactivated. | - Use Fresh Reagents: Lewis acids can be sensitive to moisture. Use freshly opened bottles or properly stored reagents. - Check Initiator Stability: Ensure the initiator is stable under the storage and reaction conditions. |
| Presence of Inhibitors | The monomer or solvent contains inhibitors (e.g., stabilizers in commercial monomers) that quench the cationic species. | Purify the monomer to remove any added stabilizers. This can often be achieved by passing the monomer through a column of activated basic alumina (B75360) or by distillation. |
| Insufficiently Strong Lewis Acid | The chosen Lewis acid may not be strong enough to activate the initiator and generate the propagating carbocation, especially when paired with certain chiral ligands. | A stronger Lewis acid may be required. However, very strong Lewis acids can sometimes lead to more side reactions, so a balance must be found. |
| Low Temperature | While low temperatures are good for stereoselectivity, they also slow down the rate of polymerization. | If the reaction is too slow at a very low temperature, consider raising it slightly (e.g., from -78 °C to -60 °C) to find a compromise between rate and stereoselectivity. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the chiral counterion in stereoselective cationic polymerization?
A1: The chiral counterion plays a crucial role in controlling the stereochemistry of the polymerization. In systems using a chiral phosphoric acid and a Lewis acid, a chiral counterion is formed in situ. This counterion forms a close ion pair with the propagating oxocarbenium ion chain end. The steric and electronic environment of the chiral counterion biases the facial addition of the incoming monomer, leading to a stereoregular polymer, typically with high isotacticity.[3] This is a form of asymmetric ion-pairing catalysis.
Q2: Why is a low temperature often required for successful stereoselective cationic polymerization?
A2: Low temperatures (e.g., -78 °C) are beneficial for several reasons. Firstly, they reduce the rate of undesirable side reactions like chain transfer and termination, which compete with the propagation step and can lead to poor molecular weight control.[4] Secondly, the lower thermal energy helps to enhance the energy difference between the diastereomeric transition states for isotactic and syndiotactic monomer addition, thereby increasing the stereoselectivity of the polymerization.[1]
Q3: How does solvent choice impact the polymerization outcome?
A3: The polarity of the solvent has a significant effect on the nature of the ion pair between the propagating carbocation and the counterion. In nonpolar solvents like hexane or toluene, a "tight" ion pair is favored, where the counterion is in close proximity to the carbocation. This close association allows the chirality of the counterion to effectively influence the stereochemistry of monomer addition. In more polar solvents, the ion pair can become "loose" or even dissociate into free ions, which reduces the influence of the chiral counterion and leads to lower stereoselectivity.[1]
Q4: Can I use commercial vinyl ethers directly from the bottle?
A4: It is generally not recommended. Commercial vinyl ethers often contain stabilizers (inhibitors) to prevent polymerization during storage. These stabilizers will interfere with the cationic polymerization. It is essential to remove these inhibitors before use, typically by passing the monomer through a column of activated basic alumina or by distillation under reduced pressure. Additionally, monomers should be dried to remove any trace amounts of water.
Q5: What is the difference between chain-end control and catalyst control of stereochemistry?
A5: In chain-end control , the stereochemistry of the last monomer unit added to the growing chain dictates the stereochemistry of the next monomer addition. This is an inherent property of the propagating polymer chain itself. In catalyst control , an external chiral agent, such as a chiral Lewis acid or a chiral counterion, dictates the stereochemistry of monomer addition, regardless of the stereochemistry of the previous unit.[3] Modern high-performance stereoselective systems for vinyl ethers primarily rely on catalyst control.[3]
Data Presentation
Table 1: Influence of Catalyst System and Conditions on the Stereoselective Polymerization of Isobutyl this compound (iBVE)
| Lewis Acid | Chiral Ligand/Acid | Solvent | Temp. (°C) | Isotacticity (% m) | Mn ( kg/mol ) | Đ (Mw/Mn) | Reference |
| TiCl₄(THF)₂ | (R)-3,3'-bis(2,4,6-triisopropylphenyl)-BINOL-phosphoric acid | Hexane/Toluene | -78 | 93.0 | 25 | 1.2 | Teator & Leibfarth, Science 2019[3] |
| TiCl₄ | (R,R)-TADDOL | Toluene | -78 | 90 | - | 1.3 | Aoshima et al. |
| SnCl₄ | Bulky Phosphoric Acid Ligand | - | - | - | - | - | Sawamoto et al.[1][2] |
| ZrCl₄ | Spirocyclic Phosphoric Acid (SPA) | Bulk | -78 | 94 | 15.2 | 1.21 | Wu et al.[5] |
| TiCl₂(OAr)₂ | - | Hexane | -78 | 90-92 | ~20 | - | Sawamoto et al. |
Note: This table is a representative summary. For detailed conditions, please refer to the cited literature.
Experimental Protocols
Protocol 1: General Procedure for Stereoselective Cationic Polymerization of Isobutyl this compound (iBVE) using a TiCl₄/(R)-TRIP-PA Catalyst System
This protocol is adapted from the work of Leibfarth and coworkers (Science 2019, 363, 1439-1443) and is intended for informational purposes. Researchers should consult the original publication and its supplementary information for complete details.
Materials:
-
Isobutyl this compound (iBVE), freshly passed through a column of activated basic alumina and distilled from CaH₂.
-
(R)-3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate ((R)-TRIP-PA).
-
Titanium(IV) chloride bis(tetrahydrofuran) (TiCl₄(THF)₂).
-
Anhydrous toluene and hexane.
-
Methanol (for quenching).
Procedure:
-
Glassware Preparation: All glassware should be oven-dried at 120 °C overnight and allowed to cool under a stream of dry nitrogen or argon.
-
Catalyst Preparation:
-
In a nitrogen-filled glovebox, add the chiral phosphoric acid ((R)-TRIP-PA) to a flame-dried Schlenk flask.
-
Add anhydrous toluene to dissolve the acid.
-
In a separate flask, prepare a stock solution of TiCl₄(THF)₂ in anhydrous toluene.
-
-
Polymerization Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add anhydrous hexane and toluene (typically a mixture).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add the solution of the chiral phosphoric acid to the cooled solvent.
-
Add the TiCl₄(THF)₂ solution to the flask. The solution should be stirred at -78 °C for a few minutes to allow for the formation of the active catalyst.
-
-
Initiation:
-
Add the purified iBVE monomer to the cooled catalyst solution via syringe.
-
The polymerization is typically rapid. Stir the reaction mixture at -78 °C for the desired time (e.g., 1-2 hours).
-
-
Quenching and Polymer Isolation:
-
Quench the polymerization by adding an excess of cold methanol.
-
Allow the mixture to warm to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum to a constant weight.
-
-
Characterization:
-
Determine the number-average molecular weight (Mn) and polydispersity (Đ) by gel permeation chromatography (GPC).
-
Determine the isotacticity (% meso diads) by ¹³C NMR spectroscopy by integrating the signals corresponding to the backbone methylene (B1212753) carbons.
-
Visualizations
Polymerization Mechanism
Caption: Mechanism of stereoselective cationic polymerization.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low stereoselectivity.
Logical Relationships of Experimental Parameters
Caption: Influence of parameters on polymer properties.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(this compound)s - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
How to suppress chain transfer in cationic polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals suppress chain transfer in cationic polymerization experiments.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during cationic polymerization, with a focus on minimizing or eliminating chain transfer reactions to achieve controlled polymer synthesis.
Frequently Asked Questions (FAQs)
Q1: My polymer has a much lower molecular weight than predicted. What are the likely causes?
A1: Low molecular weight is a primary indicator of significant chain transfer.[1] The growing polymer chain's activity is prematurely terminated by transferring to another molecule, such as a monomer, solvent, or impurity.[1] Consider the following potential causes and solutions:
-
High Reaction Temperature: Chain transfer reactions generally have a higher activation energy than propagation.[2] Consequently, higher temperatures favor chain transfer, leading to shorter polymer chains.
-
Solution: Lowering the reaction temperature is a critical first step. For many systems, temperatures between -50°C and -100°C are necessary to suppress chain transfer effectively.[2][3][4] For instance, high molecular weight polyisobutylene (B167198) is synthesized at temperatures between -90°C and -100°C.[2]
-
-
Presence of Impurities: Water, alcohols, and other protic impurities can act as potent chain transfer agents.[4]
-
Solution: Rigorous purification of monomers and solvents is essential. Ensure all reagents are thoroughly dried and distilled before use. The reaction should be carried out under an inert atmosphere (e.g., dry nitrogen or argon) in oven-dried glassware.
-
-
Chain Transfer to Monomer: This is an inherent property of the monomer, but its rate can be influenced by reaction conditions.
-
Solution: While you cannot change the monomer's intrinsic reactivity, you can often mitigate this effect by optimizing the initiator system and reaction temperature.
-
-
Solvent Effects: The solvent can participate in chain transfer.
-
Solution: Choose a solvent with a low chain transfer constant. Halogenated hydrocarbons like methyl chloride or dichloromethane (B109758) are often used.[4]
-
Q2: The polydispersity index (PDI or Đ) of my polymer is very high (e.g., > 1.5). How can I achieve a narrower molecular weight distribution?
A2: A high PDI indicates a lack of control over the polymerization process, often due to a combination of slow initiation, irreversible termination, and frequent chain transfer events.[3] To achieve a narrow PDI (approaching 1.0), the principles of living polymerization must be applied, where chain transfer and termination are minimized.[5]
-
Slow Initiation: If the rate of initiation is slower than the rate of propagation, polymer chains will start growing at different times, leading to a broad distribution of chain lengths.
-
Solution: Select an initiator/co-initiator system that provides fast and quantitative initiation for your specific monomer. For example, using hydrogen iodide as an initiator for vinyl ethers can lead to fast initiation and polymers with narrow MWDs.[3]
-
-
Irreversible Termination: The permanent deactivation of growing chains contributes to a high PDI.
-
Solution: Employ a "living" or "quasi-living" polymerization system where there is a rapid and reversible equilibrium between active (propagating) and dormant species.[5] This keeps the concentration of highly reactive carbocations low at any given moment, reducing the likelihood of irreversible termination.
-
-
Chain Transfer: As with low molecular weight, chain transfer is a major contributor to high PDI.
-
Solution: Implement the strategies outlined in Q1, such as lowering the temperature and using highly purified reagents. Additionally, consider the use of additives that stabilize the carbocation.
-
Q3: How can I stabilize the propagating carbocation to suppress chain transfer?
A3: Stabilizing the highly reactive carbocation at the growing chain end is key to minimizing unwanted side reactions. Several strategies can be employed:
-
Choice of Counterion: The counterion's nature is critical. A non-nucleophilic and non-basic counterion will not readily combine with or abstract a proton from the growing chain end.[5] Lewis acids like BCl₃ or TiCl₄ are often used as co-initiators to generate stable, complex counterions.[3]
-
Use of Additives:
-
Electron Donors: Lewis bases such as ethers or esters can be added in small amounts to reversibly complex with and stabilize the carbocation.
-
Common Ion Salts: Adding a salt with an ion common to the counterion (e.g., a tetraalkylammonium salt) can suppress the dissociation of the ion pair into more reactive free ions, thereby reducing the rate of termination and transfer.[6][7][8][9][10]
-
Proton Traps: Sterically hindered, non-nucleophilic bases can be added to scavenge protons that are generated during chain transfer events, preventing them from initiating new, uncontrolled polymer chains.
-
Q4: What is the role of the solvent, and how do I choose the right one?
A4: The solvent plays a crucial role in cationic polymerization by influencing the reactivity of the propagating species.[2]
-
Polarity: More polar solvents can help to solvate and separate the ion pairs, potentially increasing the propagation rate.[2] However, excessive polarity can also favor dissociation into free ions, which are highly reactive and can lead to uncontrolled polymerization. A solvent of intermediate polarity, such as dichloromethane or methyl chloride, is often a good compromise.[4]
-
Chain Transfer to Solvent: Solvents can act as chain transfer agents. The choice of an inert solvent is crucial for controlled polymerization. Aromatic solvents like toluene, for instance, can undergo electrophilic substitution with the growing carbocation.
Quantitative Data on Suppressing Chain Transfer
The following tables summarize quantitative data on the effects of temperature and solvent choice on the outcome of cationic polymerization.
Table 1: Effect of Temperature on Cationic Polymerization
| Monomer | Initiator/Co-initiator System | Solvent | Temperature (°C) | M ( g/mol ) | PDI (M/M) | Observations |
| Isobutylene | Varies | Methylene Chloride | -90 to -100 | High | Low | Optimal for high molecular weight polymer synthesis.[2] |
| Isobutylene | AlCl₃ | Varies | -40 to 10 | 50,000 - 100,000 | Higher | Conditions for low molecular weight polyisobutylene.[2] |
| α-Methylstyrene | Cumyl chloride/BCl₃ | CH₂Cl₂/Methylcyclohexane | -50 | - | 1.3 - 1.6 | Chain transfer is effectively suppressed at this temperature.[3] |
| Styrene (B11656) | SnCl₄/H₂O | Varies | 0 | Lower | Higher | Higher temperature leads to lower molecular weight due to increased chain transfer. |
| Styrene | SnCl₄/H₂O | Varies | -78 | Higher | Lower | Lower temperature suppresses chain transfer, resulting in higher molecular weight.[11] |
Table 2: Effect of Solvent Polarity on Cationic Polymerization
| Solvent | Relative Polarity | General Effect on Propagation Rate | General Effect on Chain Transfer |
| Hexane | 0.009 | Slower | Can be suppressed |
| Toluene | 0.099 | Moderate | Potential for chain transfer to solvent |
| Dichloromethane | 0.309 | Faster | Often a good balance |
| Nitromethane | 0.481 | Very Fast | Can lead to uncontrolled polymerization |
Relative polarity values are illustrative and can be found in standard chemistry resources.[12]
Experimental Protocols
Protocol 1: General Procedure for Living Cationic Polymerization of Styrene
This protocol provides a general methodology for the living cationic polymerization of styrene, aiming to suppress chain transfer.
1. Reagent Purification:
- Styrene (Monomer): Wash with aqueous NaOH to remove the inhibitor, then with deionized water. Dry over anhydrous MgSO₄, and distill under reduced pressure from CaH₂. Store under an inert atmosphere at low temperature.
- Dichloromethane (Solvent): Reflux over CaH₂ for at least 24 hours and then distill under a dry nitrogen atmosphere immediately before use.
- Tin(IV) Chloride (Co-initiator): Distill under reduced pressure and store as a stock solution in purified dichloromethane.
2. Reaction Setup:
- Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a rubber septum, and a thermometer.
- Maintain a positive pressure of dry nitrogen throughout the experiment.
3. Polymerization:
- Cool the reaction flask to the desired temperature (e.g., -78°C using a dry ice/acetone bath).[11]
- Using a gas-tight syringe, add the desired amount of purified dichloromethane.
- Inject the purified styrene monomer into the flask.
- Initiate the polymerization by adding the co-initiator (e.g., SnCl₄ stock solution) dropwise via syringe. A co-initiator like water is often necessary, which may be present in trace amounts or added deliberately in controlled quantities.[11]
- Allow the reaction to proceed for the desired time. The solution will typically become more viscous as the polymer forms.
4. Termination:
- Quench the reaction by adding pre-chilled methanol (B129727).[13] This will terminate the growing polymer chains.
5. Polymer Isolation and Purification:
- Precipitate the polymer by pouring the reaction mixture into a large volume of methanol with vigorous stirring.
- Collect the white polymer precipitate by filtration.
- Wash the polymer with fresh methanol to remove any residual monomer and initiator.
- Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
6. Characterization:
- Determine the number-average molecular weight (M) and polydispersity index (PDI) using size-exclusion chromatography (SEC).
Visualizations
Diagram 1: Chain Transfer Mechanisms in Cationic Polymerization
Caption: Common chain transfer pathways in cationic polymerization.
Diagram 2: Living Cationic Polymerization Workflow
Caption: A typical workflow for living cationic polymerization.
Diagram 3: Suppression of Chain Transfer Logic
Caption: Key strategies to suppress chain transfer.
References
- 1. ocw.mit.edu [ocw.mit.edu]
- 2. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. web.stanford.edu [web.stanford.edu]
- 5. Living cationic polymerization - Wikipedia [en.wikipedia.org]
- 6. Common-ion effect - Wikipedia [en.wikipedia.org]
- 7. jackwestin.com [jackwestin.com]
- 8. jchemlett.com [jchemlett.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. pslc.ws [pslc.ws]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Technical Support Center: Palladium-Catalyzed Vinyl Ether Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing palladium-catalyzed vinyl ether synthesis and improving reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction yield is low. What are the common causes and how can I improve it?
Low yields in palladium-catalyzed this compound synthesis can stem from several factors, including suboptimal reaction conditions, catalyst deactivation, or issues with starting materials. A systematic approach to troubleshooting is crucial for identifying and resolving the underlying problem.
Troubleshooting Steps:
-
Re-evaluate Reaction Conditions: Temperature, solvent, and base selection are critical.[1] this compound synthesis often requires elevated temperatures to facilitate the oxidative addition step, but an optimal range exists to prevent side reactions.[1][2]
-
Catalyst and Ligand Choice: The combination of the palladium precursor and the ligand is paramount for catalytic activity. For challenging substrates, standard ligands like triphenylphosphine (B44618) (PPh₃) may be ineffective.[1] Consider using bulky, electron-donating phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) to promote the crucial oxidative addition step.[1]
-
Catalyst Deactivation: The formation of palladium black is a common indicator of catalyst deactivation.[1] This can be caused by sintering of palladium particles or coking.[3][4][5] Switching to a more robust ligand system, such as a palladacycle or an NHC ligand, can enhance catalyst stability.[1]
-
Starting Material Quality: Ensure the purity of your substrates, as impurities can poison the catalyst.[4]
-
Role of the Base: The base is essential for neutralizing the acid generated during the catalytic cycle.[1] The choice of base can significantly impact the reaction outcome.
Q2: How do I select the optimal palladium catalyst and ligand for my specific this compound synthesis?
The choice of catalyst and ligand is highly dependent on the specific substrates and the desired regioselectivity (α- vs. β-substitution).
Guidelines for Catalyst and Ligand Selection:
-
Palladium Precursor: Palladium(II) acetate (B1210297) (Pd(OAc)₂) is a commonly used and effective precatalyst that is reduced in situ to the active Pd(0) species.[1][2] Other sources like PdCl₂ can also be utilized.[1][2]
-
Ligands for α-Arylation: To favor the formation of α-arylated vinyl ethers, chelating bidentate phosphine ligands are often effective. For instance, 1,3-bis(diphenylphosphino)propane (B126693) (dppp) has been shown to provide excellent results for α-phenylation.[2]
-
Ligands for β-Arylation: For β-selective arylations, performing the reaction without a phosphine ligand can be beneficial.[2] In some cases, monodentate ligands are preferred for terminal (β) substitution.[1]
-
Air-Stable Catalysts: For ease of handling, in situ generated air-stable palladium catalysts can be employed. A combination of a palladium precursor like Pd(OAc)₂ or a catalyst like (DPP)Pd(OOCCF₃)₂ (where DPP is 4,7-diphenyl-1,10-phenanthroline) with an appropriate ligand can be effective.[6][7]
Q3: I am observing the formation of multiple products. How can I improve the regioselectivity of the reaction?
Poor regioselectivity, leading to a mixture of α- and β-substituted products, is a common challenge. The choice of ligand plays a crucial role in controlling the regioselectivity.
Strategies to Enhance Regioselectivity:
-
Ligand Control: As a general guideline, bidentate ligands such as dppp (B1165662) tend to favor α-substitution, while monodentate ligands often lead to β-substitution.[1][2]
-
Ligand-Free Conditions: In certain cases, particularly for β-arylation, omitting the phosphine ligand altogether can improve selectivity.[2]
-
Additives: The addition of certain salts, like tetrabutylammonium (B224687) chloride, can influence the reaction pathway and improve selectivity towards the β-isomer.[2]
Q4: My catalyst appears to be deactivating, as evidenced by the formation of palladium black. What can I do to prevent this?
Catalyst deactivation is a significant contributor to low yields and can be caused by several factors.
Preventing Catalyst Deactivation:
-
Robust Ligands: Employing sterically bulky and electron-rich ligands can protect the palladium center and prevent aggregation, which leads to the formation of inactive palladium black.[1] N-heterocyclic carbenes (NHCs) and certain palladacycles are known for their ability to form more stable catalytic complexes.[1]
-
Reaction Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[2] It is important to find the optimal temperature that balances reaction speed and catalyst stability.
-
Inert Atmosphere: Although some catalyst systems are air-stable, performing reactions under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation of the catalyst and ligands.[2]
Data Presentation: Reaction Condition Optimization
The following tables summarize quantitative data from various studies on the optimization of palladium-catalyzed this compound synthesis.
Table 1: Optimization of α-Phenylation of Benzyl this compound [2]
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | dppp | DIPEA | DMF | 80 | 82 |
| 2 | PdCl₂ | dppp | DIPEA | DMF | 80 | 65 |
| 3 | Pd(OAc)₂ | dppf | DIPEA | DMF | 80 | 55 |
| 4 | Pd(OAc)₂ | PPh₃ | DIPEA | DMF | 80 | 30 |
| 5 | Pd(OAc)₂ | dppp | Et₃N | DMF | 80 | 75 |
| 6 | Pd(OAc)₂ | dppp | DIPEA | Dioxane | 80 | 60 |
Table 2: Optimization of β-Arylation of Benzyl this compound [2]
| Entry | Palladium Source | Ligand | Additive | Base | Temp (°C) | Yield (%) (α/β ratio) |
| 1 | PdCl₂ | None | TBAC | DIPEA | 80 | 83 (18/82) |
| 2 | Pd(OAc)₂ | None | TBAC | DIPEA | 80 | 78 (20/80) |
| 3 | PdCl₂ | dppp | TBAC | DIPEA | 80 | 75 (40/60) |
| 4 | PdCl₂ | None | None | DIPEA | 80 | 70 (30/70) |
Table 3: Effect of Ligand on Aryl Enol Ether Synthesis from Vinyl Triflates [8]
| Entry | Palladium Source | Ligand | Base | Yield (%) |
| 1 | Pd₂(dba)₃ | 2-(di-tBu-phosphino)biphenyl | NaOᵗBu | 64 |
| 2 | Pd₂(dba)₃ | P(ᵗBu)₃ | NaOᵗBu | <10 |
| 3 | Pd₂(dba)₃ | BINAP | NaOᵗBu | <10 |
| 4 | Pd(OAc)₂ | 2-(di-tBu-phosphino)biphenyl | NaOᵗBu | 11 |
Experimental Protocols
General Procedure for α-Phenylation of Benzyl this compound: [2]
A reaction vessel is charged with Pd(OAc)₂ (e.g., 3 mol%), dppp (e.g., 6 mol%), and the solvent (e.g., DMF). The vessel is then purged with argon. Benzyl this compound (1.0 equiv), phenyl triflate (1.1 equiv), and DIPEA (2.0 equiv) are added sequentially. The reaction mixture is stirred at 80 °C for the specified time (e.g., 2 hours). After cooling to room temperature, the reaction is quenched, and the product is isolated and purified using standard techniques such as column chromatography.
General Procedure for Transetherification for this compound Synthesis: [6]
In a reaction flask, the palladium catalyst is generated in situ by stirring the palladium precursor (e.g., palladium(II) acetate) and the ligand (e.g., 1,10-phenanthroline) in a suitable solvent (e.g., CH₂Cl₂) at room temperature for approximately 30 minutes. A solution of the alcohol and a large excess of ethyl this compound in the same solvent is then added to the catalyst solution. The reaction mixture is stirred at room temperature for 24 hours. The conversion can be monitored by techniques like ¹H NMR. The product is then purified by extraction and column chromatography.[6]
Visualizations
Below are diagrams illustrating key workflows and concepts in palladium-catalyzed this compound synthesis.
Caption: Troubleshooting workflow for low yields.
Caption: Ligand control of regioselectivity.
Caption: Simplified Heck catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. Selective Approaches to α‐ and β‐Arylated Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scite.ai [scite.ai]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Synthesis and characterization of novel functional vinyl ethers that bear various groups [comptes-rendus.academie-sciences.fr]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium catalysed aryl enol ether synthesis from vinyl triflates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Crude Vinyl Ether Monomers
Welcome to the technical support center for the purification of crude vinyl ether monomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on removing impurities from this compound monomers. Below you will find frequently asked questions and troubleshooting guides to address common challenges encountered during your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound monomers?
A1: Crude this compound monomers can contain a variety of impurities stemming from their synthesis, storage, and handling. The most common impurities include:
-
Unreacted Starting Materials: Residual alcohols from the vinylation reaction are a primary impurity.
-
Byproducts of Synthesis: Acetaldehyde and various acetals can form as byproducts.[1]
-
Water: Moisture can be present from the synthesis or absorbed from the atmosphere.
-
Polymerization Inhibitors (Stabilizers): To prevent premature polymerization during storage and transport, inhibitors are added. Common inhibitors include potassium hydroxide (B78521) (KOH), monomethyl ether hydroquinone (B1673460) (MEHQ), hydroquinone (HQ), 4-tert-butylcatechol (B165716) (TBC), and butylated hydroxytoluene (BHT).[1][2]
-
Degradation Products: Over time, especially when exposed to heat, light, or acidic conditions, vinyl ethers can degrade.
-
Color Impurities: High molecular weight byproducts or degradation products can cause a yellow or brown tint.
Q2: Why is it crucial to purify crude this compound monomers before use?
A2: The presence of impurities can have significant detrimental effects on polymerization reactions and the properties of the resulting polymers.[1]
-
Alcohols and Water: These can act as chain transfer agents in cationic polymerization, leading to polymers with lower molecular weights and broader molecular weight distributions.[3] They can also interfere with certain initiator systems.
-
Polymerization Inhibitors: These are designed to prevent polymerization and must be removed before initiating a controlled polymerization reaction.
-
Other Impurities: Acetaldehyde and acetals can also interfere with polymerization kinetics and affect the final polymer's properties.
Q3: What are the primary methods for purifying crude this compound monomers?
A3: A multi-step approach is typically required for effective purification, targeting different types of impurities at each stage. The primary methods include:
-
Inhibitor Removal: Typically achieved by washing with an aqueous basic solution.
-
Drying: Removal of water using a suitable drying agent.
-
Distillation: Fractional distillation, often under reduced pressure, is the most effective method for separating the this compound from non-volatile impurities, byproducts, and residual starting materials.[1]
Q4: How can I assess the purity of my this compound monomer after purification?
A4: Several analytical techniques can be used to determine the purity of the purified monomer:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.[1][4]
-
Karl Fischer Titration: The standard method for accurately determining water content.[1][5][6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for confirming the structure of the monomer and identifying certain impurities.
-
Titration: To determine the acid number, which indicates the presence of acidic impurities.
Data Presentation: Properties of Common Vinyl Ethers
The following table summarizes key physical properties of several common this compound monomers to aid in their purification by distillation.
| This compound Monomer | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) at 1 atm |
| Methyl this compound | 107-25-5 | 58.08 | 6 |
| Ethyl this compound | 109-92-2 | 72.11 | 33-36 |
| n-Butyl this compound | 111-34-2 | 100.16 | 93-94 |
| Isobutyl this compound | 109-53-5 | 100.16 | 83 |
| tert-Butyl this compound | 926-02-3 | 100.16 | 73 |
| 2-Chloroethyl this compound | 110-75-8 | 106.55 | 109-110 |
| Cyclohexyl this compound | 2182-55-0 | 126.20 | 154 |
| (2-Ethoxyethyl) this compound | 928-55-2 | 116.16 | 143-145 |
Experimental Protocols
Protocol 1: Removal of Phenolic Inhibitors (e.g., MEHQ, TBC)
Objective: To remove acidic phenolic inhibitors from the this compound monomer.
Materials:
-
Crude this compound monomer
-
5-10% aqueous sodium hydroxide (NaOH) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and flasks
-
Magnetic stirrer and stir bar
Procedure:
-
Place the crude this compound monomer in a separatory funnel.
-
Add an equal volume of a 5-10% aqueous NaOH solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Allow the layers to separate. The aqueous layer (bottom) will typically be colored as it contains the phenolate (B1203915) salt of the inhibitor.
-
Drain and discard the lower aqueous layer.
-
Repeat the washing step with fresh NaOH solution until the aqueous layer is colorless.
-
Wash the organic layer with an equal volume of deionized water to remove residual NaOH.
-
Wash the organic layer with an equal volume of brine to initiate the drying process.
-
Drain the organic layer into a clean, dry flask.
-
Add a suitable amount of anhydrous MgSO₄ or Na₂SO₄ to the this compound.
-
Stir the mixture for 30-60 minutes to ensure complete drying.
-
Filter the drying agent from the this compound. The monomer is now ready for distillation.
Protocol 2: Fractional Distillation of this compound Monomers
Objective: To purify the this compound monomer from non-volatile impurities, byproducts, and residual starting materials.
Materials:
-
Inhibitor-free and dried this compound monomer
-
Fractional distillation apparatus (distilling flask, fractionating column, condenser, receiving flask)
-
Heating mantle with a stirrer
-
Vacuum source (if necessary)
-
Boiling chips or magnetic stir bar
-
Fresh polymerization inhibitor (e.g., a small crystal of hydroquinone) - optional, but recommended for thermally sensitive vinyl ethers
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all glassware is clean and dry.
-
Place the dried this compound monomer into the distilling flask along with boiling chips or a magnetic stir bar.
-
If the this compound is prone to polymerization at elevated temperatures, add a small amount of a fresh polymerization inhibitor to the distilling flask.
-
If performing a vacuum distillation, connect the apparatus to a vacuum source and slowly reduce the pressure to the desired level.
-
Begin heating the distilling flask gently with the heating mantle.
-
Adjust the heating rate to maintain a slow and steady distillation. A distillation rate of 1-2 drops per second is generally recommended.
-
Discard the initial fraction (forerun), which may contain highly volatile impurities.
-
Collect the main fraction at a constant boiling point. The expected boiling point will depend on the specific this compound and the pressure.
-
Stop the distillation before the distilling flask runs dry to prevent the formation of potentially explosive peroxides and the concentration of non-volatile impurities.
-
Store the purified this compound in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dark place. For long-term storage, the addition of a stabilizer may be necessary.
Troubleshooting Guides
Issue 1: Monomer is discolored (yellow or brown).
-
Possible Cause: Presence of polymeric impurities or degradation products.
-
Solution:
-
Before distillation, stir the crude monomer with activated carbon (1-5% by weight) for a few hours.
-
Filter off the activated carbon.
-
Proceed with distillation as described in Protocol 2.
-
Issue 2: Purity does not improve significantly after distillation.
-
Possible Cause 1: Inefficient fractionating column.
-
Solution 1: Use a longer or more efficient fractionating column (e.g., Vigreux or packed column) to improve separation.
-
Possible Cause 2: Formation of an azeotrope with a persistent impurity (e.g., water or an alcohol).
-
Solution 2:
-
Ensure the monomer is thoroughly dried before distillation. Consider a second drying step if necessary.
-
If an alcohol azeotrope is suspected, an extractive distillation with a suitable solvent may be required, although this is a more advanced technique.
-
Issue 3: Monomer polymerizes in the distillation flask.
-
Possible Cause 1: Overheating.
-
Solution 1: Reduce the temperature of the heating mantle. Use a vacuum to lower the boiling point of the monomer, allowing for distillation at a lower temperature.
-
Possible Cause 2: Absence of an inhibitor.
-
Solution 2: Add a small amount of a high-boiling polymerization inhibitor (e.g., hydroquinone) to the distillation flask before starting the distillation.
-
Possible Cause 3: Presence of peroxides.
-
Solution 3: Test for peroxides before distillation. If present, they must be removed. A common method is to pass the monomer through a column of activated alumina (B75360).
Issue 4: Low recovery of purified monomer.
-
Possible Cause 1: Distillation stopped too early or too much forerun discarded.
-
Solution 1: Monitor the boiling point closely. Collect the fraction that distills at a constant temperature corresponding to the pure monomer.
-
Possible Cause 2: Loss of volatile monomer during workup.
-
Solution 2: For low-boiling vinyl ethers, ensure all collection flasks are well-cooled.
Visualizations
Caption: General workflow for the purification of crude this compound monomers.
Caption: Troubleshooting guide for polymerization during distillation.
References
- 1. benchchem.com [benchchem.com]
- 2. is.muni.cz [is.muni.cz]
- 3. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gcms.cz [gcms.cz]
- 5. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 6. What is Karl Fischer titration and how does it work? [qa-group.com]
- 7. appsearch.kyoto-kem.com [appsearch.kyoto-kem.com]
Influence of solvent polarity on vinyl ether polymerization kinetics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the cationic polymerization of vinyl ethers. The information focuses on the critical influence of solvent polarity on polymerization kinetics and outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the cationic polymerization of vinyl ethers, with a focus on problems related to solvent choice.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| 1. Polymerization is too fast, uncontrolled, and/or exothermic. | High Solvent Polarity: Highly polar solvents can significantly increase the concentration and reactivity of free ions, leading to a surge in the polymerization rate.[1] High Initiator/Co-initiator Concentration: Excessive initiator can lead to a rapid, uncontrolled reaction. | Reduce Solvent Polarity: Switch to a less polar solvent or use a mixture of polar and non-polar solvents (e.g., dichloromethane (B109758)/hexane) to moderate the reaction rate. Lower the Temperature: Conducting the polymerization at lower temperatures (e.g., -78°C to 0°C) is crucial for stabilizing the propagating carbocations and suppressing side reactions.[2] Optimize Initiator Concentration: Titrate the initiator/co-initiator concentration to find the optimal balance for controlled polymerization. |
| 2. Low monomer conversion or no polymerization. | Solvent-Initiator Interaction: Some polar solvents, particularly strong Lewis bases like DMSO, can form dormant complexes with the initiator, rendering it inactive.[2] Impurities: Water, alcohols, or other nucleophilic impurities in the monomer or solvent can terminate the polymerization by reacting with the cationic propagating species.[3] Cationic polymerizations are extremely sensitive to small amounts of impurities.[3] | Choose an Appropriate Solvent: Avoid solvents that are strong Lewis bases. Non-polar solvents like toluene (B28343) and hexane (B92381) are commonly used.[4] Rigorous Purification: Ensure all reagents (monomer, solvent) are meticulously purified and dried before use. Monomers like isobutyl vinyl ether (IBVE) should be distilled over calcium hydride.[5] Solvents should be passed through purification columns.[5] |
| 3. Broad molecular weight distribution (High PDI/Đ). | Chain Transfer Reactions: Chain transfer to the monomer, polymer, or solvent is a common side reaction that leads to a broad molecular weight distribution.[2] Slow Initiation: If the rate of initiation is slower than the rate of propagation, polymer chains will start growing at different times, resulting in a broad PDI. | Lower the Temperature: Low temperatures suppress chain transfer reactions.[2] Select a Non-Reactive Solvent: Choose a solvent that is less prone to participating in chain transfer reactions. Optimize Initiator System: Use an initiator/co-initiator system known for fast and efficient initiation to ensure all chains start growing simultaneously. |
| 4. Bimodal or multimodal GPC trace. | Multiple Active Species: The presence of both ion pairs and free ions, which propagate at different rates, can lead to a bimodal distribution. This is more pronounced in solvents of intermediate polarity. Impurities: The presence of impurities can create different initiating species, leading to multiple polymer populations. | Adjust Solvent Polarity: Use either a highly polar solvent to favor free ions or a non-polar solvent to favor ion pairs, rather than an intermediate polarity that supports both. Ensure High Purity: Rigorous purification of all components is essential to prevent the formation of unintended initiating species.[5] |
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity directly affect the rate of this compound polymerization?
A1: Solvent polarity plays a crucial role in the equilibrium between different types of propagating species: covalent species, contact ion pairs, solvent-separated ion pairs, and free ions. In more polar solvents, the solvation and separation of the ions are enhanced, leading to a higher concentration of free ions.[1] Since free ions are significantly more reactive than ion pairs, the overall rate of propagation increases in more polar solvents.[1]
Q2: Can a solvent be too polar? What are the negative consequences?
A2: Yes, a solvent can be overly polar for a given system. While moderate polarity can increase the polymerization rate, very high polarity can lead to several issues. These include an uncontrollably fast and exothermic reaction, which can result in poor control over molecular weight and a broad polydispersity index (PDI).[6] Additionally, some highly polar solvents that are also strong Lewis bases (e.g., DMSO) can coordinate with the Lewis acid co-initiator, deactivating it and preventing polymerization altogether.[2]
Q3: Why are low temperatures often required for cationic this compound polymerization, especially in polar solvents?
A3: Low temperatures (e.g., -78 °C to 0 °C) are essential for stabilizing the highly reactive carbocationic propagating species.[2] This stabilization suppresses unwanted side reactions such as chain transfer and termination, which are more prevalent at higher temperatures.[2][3] By minimizing these side reactions, it is possible to achieve a "living" polymerization, which allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions.[7]
Q4: What is the impact of solvent polarity on the molecular weight and PDI of the final polymer?
A4: The effect of solvent polarity on molecular weight and PDI is complex. In an ideal living polymerization, a more polar solvent would lead to a faster, controlled reaction, yielding high molecular weight polymers with a narrow PDI. However, in practice, highly polar solvents can promote chain transfer reactions, which can lower the molecular weight and broaden the PDI.[2] Therefore, an optimal solvent system often involves a balance of polarity to achieve a controlled reaction rate while minimizing side reactions. Non-polar solvents like toluene or hexane are often used to achieve better control over the polymerization.[4]
Q5: What are some general guidelines for selecting a solvent for a new this compound polymerization system?
A5: When selecting a solvent, consider the following:
-
Polarity: Start with less polar solvents like toluene or hexane for better control, especially during initial experiments.[4] You can then move to more polar solvents like dichloromethane if a faster rate is desired, but be prepared to significantly lower the temperature.
-
Inertness: The solvent should be inert and not react with the initiator, monomer, or propagating species.
-
Purity: The solvent must be rigorously dried and purified, as trace amounts of water or other nucleophiles can terminate the reaction.[3]
-
Solubility: The initiator, monomer, and resulting polymer should all be soluble in the chosen solvent at the reaction temperature.
Quantitative Data Summary
The following tables summarize the effect of solvent polarity on the polymerization of vinyl ethers.
Table 1: Effect of Solvent on the Cationic Polymerization of Ethyl this compound (EVE) Catalyzed by (CF₃SO₃)₃Al
| Solvent | Relative Polarity | Conversion (%) | Mₙ (kDa) (Experimental) | PDI (Mₙ/Mₙ) |
| Hexane | 0.009 | 91 | 24.3 | 2.01 |
| Toluene | 0.099 | 95 | 31.2 | 1.89 |
| Diethyl Ether | 0.117 | 93 | 28.5 | 1.95 |
| Dichloromethane (DCM) | 0.309 | 98 | 35.1 | 1.76 |
| 1,1,2,2-Tetrachloroethane (TCE) | N/A | 99 | 38.4 | 1.65 |
Data synthesized from representative results presented in the literature.[2] Conditions: Room temperature, 6 hours.
Table 2: Effect of Temperature and Lewis Acid in Toluene for Isobutyl this compound (IBVE) Polymerization
| Lewis Acid | Temperature (°C) | Mₙ (kDa) (Theoretical) | Mₙ (kDa) (Experimental) | PDI (Mₙ/Mₙ) |
| SnCl₄ | 0 | 15.2 | 14.9 | 1.15 |
| SnCl₄ | -30 | 15.2 | 15.5 | 1.08 |
| SnCl₄ | -78 | 15.2 | 15.3 | 1.05 |
| TiCl₄ | -78 | 15.2 | 18.9 | >2.0 (broad) |
| EtAlCl₂ | -78 | 15.2 | 25.4 | >2.0 (broad) |
Data synthesized from representative results presented in the literature.[5] This table highlights that even in a non-polar solvent like toluene, temperature and the choice of Lewis acid are critical for achieving a controlled, living polymerization.
Experimental Protocols
General Protocol for Living Cationic Polymerization of Isobutyl this compound (IBVE)
This protocol is a general guideline and may require optimization for specific experimental setups. All procedures should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.
1. Reagent Purification:
-
Solvent (e.g., Toluene, Hexane, Dichloromethane): Pass through a solvent purification system (e.g., columns of activated alumina (B75360) and copper catalyst) or distill from a suitable drying agent (e.g., CaH₂ for hydrocarbons, P₂O₅ for chlorinated solvents) under an inert atmosphere.[5]
-
Monomer (IBVE): Distill twice from calcium hydride (CaH₂) under reduced pressure and store under an inert atmosphere.[5]
-
Initiator/Co-initiator: Use as received if high purity, or purify according to literature procedures for the specific reagents.
2. Reaction Setup:
-
Assemble a flame- or oven-dried glass reactor equipped with a magnetic stir bar and septum.
-
Purge the reactor with an inert gas for at least 30 minutes.
-
Maintain a positive pressure of inert gas throughout the experiment.
3. Polymerization:
-
Add the desired amount of purified solvent to the reactor via a gas-tight syringe.
-
Cool the reactor to the target temperature (e.g., -78°C using a dry ice/acetone bath).
-
Add the purified IBVE monomer to the cooled solvent and allow the temperature to equilibrate.
-
In a separate, dry flask, prepare a stock solution of the initiator system (e.g., IBVE-HCl adduct and a Lewis acid like SnCl₄ in the reaction solvent).
-
Initiate the polymerization by rapidly injecting the required amount of the initiator solution into the stirred monomer solution.
-
Monitor the reaction by taking aliquots at different time points to analyze for monomer conversion (e.g., by ¹H NMR or GC).
4. Termination and Polymer Isolation:
-
Quench the polymerization by adding a pre-chilled nucleophilic agent, such as methanol (B129727) or a dilute solution of ammonia (B1221849) in methanol.[2]
-
Allow the reaction mixture to warm to room temperature.
-
Precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., methanol).[2]
-
Isolate the polymer by filtration or decantation.
-
Wash the polymer with the non-solvent to remove any residual monomer and initiator.
-
Dry the polymer under vacuum to a constant weight.
5. Characterization:
-
Determine the number-average molecular weight (Mₙ) and polydispersity index (PDI) by Gel Permeation Chromatography (GPC).
-
Confirm the polymer structure using ¹H and ¹³C NMR spectroscopy.
Visualizations
Caption: Cationic polymerization mechanism.
Caption: Experimental workflow for cationic polymerization.
Caption: Troubleshooting logical relationships.
References
- 1. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 2. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(this compound)s - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. main.spsj.or.jp [main.spsj.or.jp]
- 6. mdpi.com [mdpi.com]
- 7. Living cationic polymerization - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to Emulsion and Solution Polymerization of Vinyl Ethers
For researchers, scientists, and drug development professionals working with poly(vinyl ether)s (PVEs), the choice of polymerization technique is a critical decision that dictates the final properties and potential applications of the polymer. The two primary methods, emulsion and solution polymerization, offer distinct advantages and disadvantages in terms of reaction control, polymer characteristics, and environmental impact. This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to aid in the selection of the most suitable approach for your research and development needs.
At a Glance: Emulsion vs. Solution Polymerization
| Feature | Emulsion Polymerization | Solution Polymerization |
| Reaction Medium | Water | Organic Solvent (e.g., toluene, hexane) |
| Key Components | Monomer, Water, Surfactant, Initiator | Monomer, Solvent, Initiator/Catalyst |
| Typical Temperature | 0°C to 20°C (can be higher) | -78°C to Room Temperature |
| Molecular Weight (Mn) | Generally lower to moderate | Can achieve very high Mn with controlled/living techniques |
| Polydispersity (Mw/Mn) | Often broader and less controlled | Can be very narrow (<1.1) with controlled/living techniques |
| Reaction Kinetics | Often rapid and can be exothermic | Can be very fast, but controllable at low temperatures |
| Environmental Impact | More "green" due to the use of water | Use of volatile organic compounds (VOCs) is a concern |
| Product Form | Aqueous latex/dispersion | Polymer in solution |
| Purity | May contain residual surfactant | Generally higher purity after precipitation |
Performance Comparison: Experimental Data
The following tables summarize representative experimental data for the polymerization of isobutyl this compound (IBVE), a commonly studied this compound, via emulsion and solution techniques.
Table 1: Emulsion Polymerization of Isobutyl this compound (IBVE)
This data is based on the aqueous cationic polymerization of IBVE.[1]
| Entry | Initiator System | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Mw/Mn |
| 1 | CumOH/B(C₆F₅)₃/Et₂O | 20 | 2 | 98 | 11,500 | 1.83 |
| 2 | CumOH/B(C₆F₅)₃/Et₂O with CTAB | 20 | 2 | 91 | 8,900 | 1.91 |
| 3 | CumOH/B(C₆F₅)₃/Et₂O with NP-40 | 20 | 2 | 85 | 8,200 | 1.95 |
| 4 | CumOH/B(C₆F₅)₃/Et₂O with SDBS | 20 | 2 | 78 | 7,500 | 2.01 |
Data adapted from Wu et al., 2019.[1]
Table 2: Solution Polymerization of Isobutyl this compound (IBVE)
This data represents the living cationic polymerization of IBVE in an organic solvent.[2]
| Entry | Initiator System | Solvent | Temp (°C) | Time | Conversion (%) | Mn ( g/mol ) | Mw/Mn |
| 1 | IBVE-HCl/SnCl₄ | Toluene | -30 | 5 sec | 100 | 19,800 | 1.12 |
| 2 | IBVE-HCl/SnCl₄ | Toluene | -78 | 5 sec | 100 | 19,500 | 1.09 |
| 3 | IBVE-HCl/TiCl₄ | Toluene | -78 | 5 sec | 100 | 21,300 | 1.45 |
| 4 | IBVE-HCl/EtAlCl₂ | Toluene | -78 | 5 sec | 100 | 25,600 | 1.87 |
Data adapted from Yonezumi et al.[2]
Mechanistic Overview
The polymerization of vinyl ethers proceeds via a cationic mechanism. However, the environment in which the reaction takes place—aqueous emulsion versus organic solution—fundamentally alters the process.
Emulsion Polymerization Mechanism
In emulsion polymerization, the hydrophobic this compound monomer is dispersed in water with the aid of a surfactant, forming micelles. The polymerization is typically initiated in the aqueous phase, and the growing polymer chains enter the monomer-swollen micelles, which become the primary loci of polymerization.
References
A Comparative Guide to Lewis Acid Catalysts for Vinyl Ether Polymerization
For Researchers, Scientists, and Drug Development Professionals
The cationic polymerization of vinyl ethers is a cornerstone of polymer synthesis, enabling the creation of a diverse array of materials with applications ranging from biocompatible polymers to advanced electronics. The choice of a Lewis acid catalyst is paramount in controlling the polymerization process, directly influencing key polymer characteristics such as molecular weight (Mn), polydispersity index (PDI, Mw/Mn), and the potential for living polymerization. This guide provides an objective comparison of the efficacy of various Lewis acid catalysts, supported by experimental data, to aid researchers in catalyst selection for their specific applications.
Performance Comparison of Common Lewis Acid Catalysts
The selection of a Lewis acid catalyst significantly impacts the outcome of vinyl ether polymerization. The following table summarizes the performance of several common Lewis acids in the polymerization of isobutyl this compound (IBVE), a widely studied model monomer. The data highlights the superior control offered by Tin(IV) chloride (SnCl₄) in achieving living polymerization, characterized by polymers with narrow molecular weight distributions.
| Lewis Acid | Temperature (°C) | M | M | Polymerization Behavior |
| SnCl₄ | -30 | 18,000 (Calculated: 19,000) | < 1.1 | Living/Controlled |
| -78 | - | < 1.1 | Living/Controlled | |
| EtAlCl₂ | -30 | Uncontrolled | Broad | Uncontrolled |
| -78 | Uncontrolled | Broad | Uncontrolled | |
| TiCl₄ | -30 | Uncontrolled | Broad | Uncontrolled |
| -78 | Uncontrolled | Broad | Uncontrolled | |
| FeCl₃ | -78 | - | Relatively Narrow | Partially Controlled |
| GaCl₃ | -78 | Higher than calculated | Relatively Narrow | Partially Controlled |
Data derived from polymerization of isobutyl this compound (IBVE) in toluene (B28343). [1]
Experimental Protocols
The following is a representative experimental protocol for the cationic polymerization of isobutyl this compound (IBVE) initiated by the 1-(isobutoxy)ethyl acetate (B1210297) (IBEA)/Lewis acid system. This procedure can be adapted for other this compound monomers and Lewis acid catalysts.
Materials:
-
Monomer: Isobutyl this compound (IBVE), distilled twice over calcium hydride.
-
Solvent: Toluene, dried by passing through a solvent purification column.
-
Initiator: 1-(isobutoxy)ethyl acetate (IBEA) or an HCl-adduct of IBVE.
-
Lewis Acids:
-
Tin(IV) chloride (SnCl₄), as a solution in heptane.
-
Ethylaluminum dichloride (EtAlCl₂), as a solution in hexane.
-
Titanium(IV) chloride (TiCl₄), as a solution in toluene.
-
Iron(III) chloride (FeCl₃), anhydrous, prepared as a stock solution in diethyl ether.
-
Gallium(III) chloride (GaCl₃), anhydrous, prepared as a stock solution in hexane.
-
-
Quenching Solution: 0.1 wt% ammonia (B1221849) solution in methanol.
-
Purification: Toluene and purified water.
Polymerization Procedure: [1][2]
-
Preparation of Reaction Vessel: A glass test tube equipped with a three-way stopcock is heated to over 450 °C for at least 10 minutes under vacuum to eliminate any residual water. The tube is then cooled to room temperature under vacuum and subsequently filled with dry nitrogen gas.
-
Addition of Reagents: Under a nitrogen flow, the dried solvent (toluene), the initiator (e.g., IBVE-HCl adduct), and the monomer (IBVE) are added to the reaction tube using dry syringes.
-
Equilibration: The solution is thoroughly mixed and then cooled to the desired reaction temperature (e.g., 0 °C, -30 °C, or -78 °C) in a suitable cooling bath.
-
Initiation: A pre-chilled solution of the Lewis acid catalyst is added to the monomer solution to initiate the polymerization.
-
Termination: After the desired reaction time, the polymerization is terminated by adding the quenching solution (ammonia in methanol).
-
Polymer Purification: The reaction mixture is diluted with toluene and washed several times with purified water to remove the catalyst residue. The organic layer is separated, and the solvent is removed using a rotary evaporator. The resulting polymer is then dried under reduced pressure for over 6 hours at room temperature.
-
Characterization: The number-average molecular weight (M
ngcontent-ng-c282987731="" class="ng-star-inserted">n) and the molecular weight distribution (Mw/Mn) of the polymer are determined by size exclusion chromatography (SEC) or gel permeation chromatography (GPC).[2]
Logical Workflow for Catalyst Selection and Polymerization
The following diagram illustrates a logical workflow for selecting a Lewis acid catalyst and executing the polymerization of vinyl ethers.
Caption: Workflow for Lewis acid catalyst selection in this compound polymerization.
Signaling Pathway for Cationic Polymerization
The cationic polymerization of vinyl ethers proceeds through a well-defined mechanism involving initiation, propagation, and termination steps. The Lewis acid plays a crucial role in activating the initiator to generate the propagating carbocationic species.
Caption: Signaling pathway of Lewis acid-catalyzed cationic this compound polymerization.
Concluding Remarks
The choice of Lewis acid is a critical parameter in controlling the cationic polymerization of vinyl ethers. For applications requiring well-defined polymers with low polydispersity, such as in drug delivery systems or block copolymer synthesis, SnCl₄ has demonstrated superior performance in achieving living polymerization, particularly at reduced temperatures.[1][3] In contrast, other strong Lewis acids like EtAlCl₂ and TiCl₄ often lead to rapid and uncontrolled polymerization.[1] For less stringent control requirements, FeCl₃ and GaCl₃ can be considered, especially at very low temperatures. Researchers should carefully consider their desired polymer characteristics and select the Lewis acid and reaction conditions accordingly. Recent advancements also explore the use of organocatalysts and photoredox catalysts as alternatives to traditional Lewis acids, offering metal-free polymerization pathways.[4][5][6]
References
- 1. main.spsj.or.jp [main.spsj.or.jp]
- 2. Synthesis and cationic polymerization of halogen bonding this compound monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Analysis of Vinyl Ether Hydrolysis Rates for Researchers and Drug Development Professionals
An in-depth guide to the kinetics of acid-catalyzed vinyl ether hydrolysis, presenting a compilation of rate data, detailed experimental protocols, and mechanistic diagrams to aid in the design and development of acid-labile systems.
The acid-catalyzed hydrolysis of vinyl ethers is a fundamental reaction in organic chemistry with significant implications for the design of prodrugs, acid-sensitive linkers in drug delivery systems, and protective group strategies in chemical synthesis. The rate of this hydrolysis can be finely tuned by modifying the structure of the this compound, a feature that is critical for applications requiring controlled release or deprotection under specific acidic conditions. This guide provides a comparative overview of this compound hydrolysis rates, supported by experimental data from the scientific literature, to assist researchers in selecting or designing vinyl ethers with desired kinetic profiles.
Comparative Hydrolysis Rate Data
The acid-catalyzed hydrolysis of vinyl ethers proceeds via a rate-determining proton transfer to the β-carbon of the vinyl group, forming a transient carbocation intermediate. The stability of this intermediate is a key factor governing the rate of hydrolysis. Electron-donating groups at the α-position and, to a lesser extent, at the β-position can significantly accelerate the reaction, while electron-withdrawing groups have a retarding effect.
The following table summarizes the second-order rate constants (kH+) for the acid-catalyzed hydrolysis of a variety of vinyl ethers in aqueous solutions. These values provide a quantitative comparison of the reactivity of different this compound structures.
| This compound | α-Substituent | β-Substituent(s) | kH+ (M⁻¹s⁻¹) | Reference |
| Methyl this compound | H | H, H | 0.76 | [1] |
| Ethyl this compound | H | H, H | 1.0 | [2] |
| Methyl α-methylthis compound (Isopropenyl methyl ether) | CH₃ | H, H | 275 | [3] |
| Methyl α-phenylthis compound | C₆H₅ | H, H | 53.3 | [2] |
| Ethyl α-phenylthis compound | C₆H₅ | H, H | 118 | [2] |
| Ethyl α-(p-methoxyphenyl)this compound | p-CH₃OC₆H₄ | H, H | 645 | [2] |
| Ethyl α-(p-nitrophenyl)this compound | p-NO₂C₆H₄ | H, H | 2.01 | [2] |
| Methyl α-(2,6-dimethoxyphenyl)this compound | 2,6-(CH₃O)₂C₆H₃ | H, H | 2.86 | [4] |
| 1-Methoxycyclooctene | (CH₂)₆ | H | 294 | [5] |
| 1-Ethoxy-3,3,5,5-tetramethylcyclopentene | (CH₂)₂C(CH₃)₂ | H | 270 | [6] |
| 4-Methoxy-1,2-dihydronaphthalene | Fused Aryl | H | 23 | [1] |
| 3-Methoxyindene | Fused Aryl | H | 55 | [1] |
Note: All rate constants are for hydrolysis in aqueous solution at 25°C, catalyzed by H₃O⁺, unless otherwise specified.
Mechanistic Insights and Experimental Workflow
The generally accepted mechanism for the acid-catalyzed hydrolysis of vinyl ethers involves a three-step process. This pathway and a typical experimental workflow for determining the hydrolysis rates are illustrated below.
Experimental Protocols
The following is a generalized protocol for determining the rate of this compound hydrolysis, based on methods described in the literature.[4][5][6]
1. Materials and Reagents:
-
This compound substrate
-
Deionized water
-
Perchloric acid (HClO₄) or appropriate buffer components (e.g., acetic acid, sodium acetate)
-
Acetonitrile or other suitable solvent for stock solution preparation
-
Spectrophotometer (UV-Vis) with a thermostatted cell compartment
2. Preparation of Solutions:
-
Acidic Solutions: Prepare a series of aqueous solutions of perchloric acid or buffer solutions with varying acid concentrations. The ionic strength of the solutions should be kept constant by adding a neutral salt (e.g., NaClO₄) if necessary.
-
This compound Stock Solution: Prepare a concentrated stock solution of the this compound in a suitable solvent like acetonitrile. The concentration should be such that a small volume can be added to the acidic solution to initiate the reaction, resulting in a final substrate concentration in the micromolar to millimolar range.
3. Kinetic Measurements:
-
Spectrophotometric Monitoring: The hydrolysis of vinyl ethers can be conveniently monitored by UV-Vis spectrophotometry.[1][5][6] This is achieved by observing either the decrease in absorbance of the this compound at a specific wavelength (typically in the range of 200-230 nm) or the increase in absorbance of the resulting aldehyde or ketone product at a different wavelength.[1]
-
Procedure:
-
Place a known volume of the acidic solution in a quartz cuvette and allow it to equilibrate to the desired temperature (e.g., 25.0 ± 0.1 °C) in the thermostatted cell compartment of the spectrophotometer.
-
Initiate the reaction by injecting a small, known volume of the this compound stock solution into the cuvette. Quickly mix the contents of the cuvette.
-
Immediately begin recording the absorbance at the chosen wavelength as a function of time. Continue data collection for at least three to four half-lives of the reaction.
-
4. Data Analysis:
-
Determination of the Observed Rate Constant (k_obs): The hydrolysis of vinyl ethers typically follows first-order kinetics under conditions where the acid concentration is in large excess compared to the this compound concentration. The observed first-order rate constant (k_obs) can be obtained by fitting the absorbance versus time data to the following exponential equation:
A(t) = A∞ + (A₀ - A∞)e^(-k_obs * t)
where A(t) is the absorbance at time t, A₀ is the initial absorbance, and A∞ is the absorbance at the completion of the reaction.
-
Determination of the Second-Order Rate Constant (kH+): To determine the second-order rate constant for hydronium ion catalysis (kH+), plot the observed first-order rate constants (k_obs) against the concentration of the hydronium ion ([H⁺]). The slope of this line will be the value of kH+. For general acid-catalyzed reactions in buffer solutions, a similar analysis can be performed by plotting k_obs against the concentration of the undissociated acid at a constant pH.[5]
This guide provides a foundational understanding and practical data for researchers working with vinyl ethers. The provided information is intended to facilitate the selection and application of these versatile compounds in various scientific and developmental contexts.
References
A Comparative Guide to the Validation of Vinyl Ether Functionality by NMR Spectroscopy
For researchers, scientists, and drug development professionals, the unambiguous confirmation of functional groups is a cornerstone of chemical analysis. This guide provides a detailed comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for the validation of the vinyl ether moiety. Experimental data for representative alkyl vinyl ethers are presented to illustrate the principles and provide a practical reference.
Spectroscopic Comparison for this compound Validation
The this compound functional group (-O-CH=CH₂) possesses unique electronic properties that give rise to characteristic signals in various spectroscopic methods. While NMR spectroscopy offers the most detailed structural information, Infrared (IR) spectroscopy and Mass Spectrometry (MS) provide complementary data for a comprehensive validation.
Data Presentation: A Comparative Overview of Spectroscopic Data for Common Alkyl Vinyl Ethers
The following tables summarize the characteristic spectroscopic data for ethyl this compound, isobutyl this compound, and tert-butyl this compound, facilitating a direct comparison of their spectral features.
Table 1: ¹H NMR Spectral Data
| Compound | H-α (ppm) | H-β (cis) (ppm) | H-β (trans) (ppm) | Other Protons (ppm) |
| Ethyl this compound | ~6.47 (dd) | ~4.00 (dd) | ~4.20 (dd) | 3.80 (q, 2H, -O-CH₂-), 1.32 (t, 3H, -CH₃) |
| Isobutyl this compound | ~6.46 (dd) | ~3.96 (dd) | ~4.16 (dd) | 3.52 (d, 2H, -O-CH₂-), 1.95 (m, 1H, -CH-), 0.98 (d, 6H, -CH(CH₃)₂) |
| tert-Butyl this compound | ~6.28 (dd) | ~3.90 (dd) | ~4.15 (dd) | 1.25 (s, 9H, -C(CH₃)₃) |
Table 2: ¹³C NMR Spectral Data
| Compound | C-α (ppm) | C-β (ppm) | Other Carbons (ppm) |
| Ethyl this compound | ~151.8 | ~86.2 | 63.5 (-O-CH₂-), 14.6 (-CH₃) |
| Isobutyl this compound | ~152.3 | ~85.6 | 75.5 (-O-CH₂-), 28.4 (-CH-), 19.3 (-CH(CH₃)₂) |
| tert-Butyl this compound | ~152.9 | ~84.5 | 74.8 (-O-C(CH₃)₃), 28.8 (-C(CH₃)₃) |
Table 3: IR and Mass Spectrometry Data
| Compound | IR: C=C Str. (cm⁻¹) | IR: C-O-C Str. (cm⁻¹) | MS: Molecular Ion (m/z) | MS: Key Fragments (m/z) |
| Ethyl this compound | ~1620 | ~1200 | 72 | 57, 44, 29 |
| Isobutyl this compound | ~1620 | ~1200 | 100 | 57, 43, 41 |
| tert-Butyl this compound | ~1620 | ~1200 | 100 | 85, 57, 41 |
Experimental Protocols
NMR Sample Preparation for Volatile Vinyl Ethers
Given the volatile nature of many vinyl ethers, careful sample preparation is crucial to obtain high-quality NMR spectra.
-
Sample Weighing: Accurately weigh approximately 5-20 mg of the this compound into a clean, dry vial. Due to volatility, it is advisable to perform this step quickly.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Benzene-d₆). Chloroform-d is a common choice, but the selection may depend on the solubility of the compound and the desired resolution of specific peaks.
-
Homogenization: Gently swirl the vial to ensure the sample is completely dissolved.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. To remove any particulate matter, a small plug of glass wool can be placed in the pipette.
-
Capping and Sealing: Cap the NMR tube securely. For highly volatile samples or for analysis at elevated temperatures, sealing the NMR tube may be necessary to prevent sample loss and concentration changes.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.
Visualization of Analytical Workflow and Spectral Interpretation
Experimental Workflow for this compound Validation
The following diagram illustrates a typical workflow for the spectroscopic validation of a synthesized this compound.
Caption: A flowchart illustrating the key stages from synthesis to spectroscopic validation of a this compound.
Logical Relationships in NMR Signal Interpretation for Vinyl Ethers
The interpretation of NMR spectra to confirm the this compound functionality relies on a logical assessment of chemical shifts, coupling patterns, and correlation experiments.
Caption: A diagram showing the logical connections between different NMR experiments for the structural elucidation of vinyl ethers.
A Comparative Guide to Iridium and Palladium Catalysts for Transetherification in Vinyl Ether Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of vinyl ethers is a fundamental transformation in organic chemistry, with applications ranging from the development of novel polymers to the synthesis of complex pharmaceutical intermediates. Transetherification, the exchange of an alkoxy group of an ether, stands out as a powerful method for their preparation. This guide provides an objective comparison of two of the most effective catalytic systems for this reaction: iridium and palladium-based catalysts. We present a detailed analysis of their performance, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific synthetic needs.
At a Glance: Iridium vs. Palladium Catalysts
A key distinction between iridium and palladium catalysts in this context lies in their preferred vinylating agents. Iridium catalysts typically exhibit high efficiency when using vinyl acetates, whereas palladium catalysts are the preferred choice for reactions involving vinyl ethers as the vinylating agent. This fundamental difference dictates the scope and conditions of the respective reactions.
Quantitative Performance Data
The following tables summarize the catalytic performance of representative iridium and palladium systems in the transetherification of various alcohols to their corresponding vinyl ethers.
Table 1: Iridium-Catalyzed Vinylation of Alcohols with Vinyl Acetate (B1210297) [1]
| Entry | Alcohol Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | p-Methoxyphenol | [Ir(cod)Cl]₂ (1 mol%) | Na₂CO₃ | Toluene | 100 | 2 | 91 |
| 2 | Phenol | [Ir(cod)Cl]₂ (1 mol%) | Na₂CO₃ | Toluene | 100 | 2 | 89 |
| 3 | 1-Naphthol | [Ir(cod)Cl]₂ (1 mol%) | Na₂CO₃ | Toluene | 100 | 3 | 93 |
| 4 | 4-tert-Butylphenol | [Ir(cod)Cl]₂ (1 mol%) | Na₂CO₃ | Toluene | 100 | 2 | 92 |
| 5 | 4-Chlorophenol | [Ir(cod)Cl]₂ (1 mol%) | Na₂CO₃ | Toluene | 100 | 2 | 85 |
| 6 | 2-Naphthalenol | [Ir(cod)Cl]₂ (1 mol%) | Na₂CO₃ | Toluene | 100 | 3 | 90 |
| 7 | Cyclohexanol | [Ir(cod)Cl]₂ (1 mol%) | Na₂CO₃ | Toluene | 100 | 15 | 75 |
| 8 | Thiophenol | [Ir(cod)Cl]₂ (1 mol%) | Na₂CO₃ | Toluene | 100 | 2 | 99 |
| 9 | 1-Octanol | [Ir(cod)Cl]₂ (1 mol%) | Na₂CO₃ | Toluene | 100 | 15 | 82 |
Table 2: Palladium-Catalyzed Vinylation of Alcohols with Ethyl Vinyl Ether [2]
| Entry | Alcohol Substrate | Catalyst System | Ligand | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Yield (%) |
| 1 | 2-(Hydroxymethyl) furan (B31954) | Pd(OAc)₂ (3 mol%) | 1,10-Phenanthroline (B135089) | Dichloromethane (B109758) | RT | 24 | 69 | 59 |
| 2 | 3,4,5-Trimethoxybenzyl alcohol | Pd(OAc)₂ (3 mol%) | 1,10-Phenanthroline | Dichloromethane | RT | 24 | 82 | 75 |
| 3 | Tetraethylene glycol | Pd(OAc)₂ (3 mol%) | 1,10-Phenanthroline | Dichloromethane | RT | 24 | 75 | 50 (mono-ether) |
| 4 | Dianhydro-D-glucitol | Pd(OAc)₂ (3 mol%) | 1,10-Phenanthroline | THF/CH₂Cl₂ | RT | 24 | 50 | 42 |
Catalytic Mechanisms and Experimental Workflows
Understanding the underlying catalytic cycles and experimental setups is crucial for optimizing reaction conditions and troubleshooting.
Iridium-Catalyzed Transetherification
The iridium-catalyzed reaction is proposed to proceed through an addition-elimination mechanism. The active iridium species coordinates to the alcohol, which then attacks the vinyl acetate. Subsequent elimination of acetic acid, facilitated by a base, yields the desired this compound and regenerates the catalyst.
Palladium-Catalyzed Transetherification
For palladium, the catalytic cycle is thought to involve the in situ formation of a palladium alkoxide species. This is followed by the insertion of a this compound molecule and subsequent β-alkoxide elimination to afford the product and regenerate the active palladium catalyst.
General Experimental Workflow
The following diagram illustrates a typical workflow for performing these catalytic reactions in a research laboratory setting.
Detailed Experimental Protocols
Iridium-Catalyzed Synthesis of 1-Methoxy-4-vinyloxybenzene[1]
-
Glassware Preparation: A 100-mL, two-necked round-bottomed flask is fitted with a magnetic stir bar, a reflux condenser connected to an argon/vacuum line, and a rubber septum. The equipment is flame-dried under vacuum and then flushed with argon.
-
Reagent Addition: Di-μ-chloro-bis(1,5-cyclooctadiene)diiridium(I) ([Ir(cod)Cl]₂, 0.34 g, 0.5 mmol, 0.01 eq.) and sodium carbonate (3.18 g, 30 mmol, 0.6 eq., dried under high vacuum at 80°C overnight) are rapidly weighed in air and added to the flask. The flask is resealed, evacuated, and backfilled with argon.
-
Solvent and Substrate Addition: Toluene (50 mL), p-methoxyphenol (6.21 g, 50 mmol), and vinyl acetate (8.61 g, 100 mmol, distilled) are successively introduced via syringe.
-
Reaction: The flask is placed into a preheated oil bath at 100°C and stirred magnetically. The reaction mixture changes from yellow to a wine-red color within 30 minutes.
-
Workup: After heating for 2 hours, the reaction mixture is cooled to ambient temperature. The contents are transferred to a separatory funnel, and the flask is rinsed with ethyl acetate (3 x 50 mL), with the rinsings added to the separatory funnel. The combined organic fractions are washed with water (3 x 100 mL) and brine (50 mL), then dried over MgSO₄.
-
Purification: The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the pure product.
Palladium-Catalyzed Synthesis of 2-(Vinyloxymethyl) furan[2]
-
Catalyst Preparation: In a reaction flask, palladium(II) acetate (Pd(OAc)₂, 134.7 mg, 0.60 mmol) is dissolved in dichloromethane (5 mL). A solution of 1,10-phenanthroline (110.2 mg, 0.60 mmol) in dichloromethane (2 mL) is then added dropwise. The mixture is stirred at room temperature for 30 minutes to generate the palladium catalyst in situ.
-
Substrate Addition: A solution of 2-(hydroxymethyl) furan (2.00 g, 20.4 mmol) and ethyl this compound (17.30 g, 240 mmol) in dichloromethane (5 mL) is added to the catalytic solution.
-
Reaction: The reaction mixture is stirred at room temperature for 24 hours. The conversion can be monitored by withdrawing a small sample, removing the volatile components under vacuum, and analyzing the residue by ¹H NMR.
-
Workup and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by an appropriate method, such as column chromatography, to isolate the desired this compound.
Conclusion
Both iridium and palladium catalysts are highly effective for the synthesis of vinyl ethers via transetherification, albeit with different substrate requirements. Iridium catalysts, particularly [Ir(cod)Cl]₂, are well-suited for the reaction of alcohols with vinyl acetate, offering high yields for a range of substrates. On the other hand, palladium catalysts, such as those generated in situ from Pd(OAc)₂ and a ligand like 1,10-phenanthroline, are the catalysts of choice for transetherification using vinyl ethers as the vinylating agent.
The choice between an iridium or palladium catalyst will therefore primarily depend on the desired vinylating agent and the specific alcohol substrate. The detailed protocols and mechanistic insights provided in this guide should serve as a valuable resource for researchers in the rational design and execution of their synthetic strategies for accessing a diverse array of vinyl ethers.
References
A Comparative Guide to the Kinetic Analysis of Vinyl Ether Addition to Carboxylic Acids
For researchers, scientists, and drug development professionals, understanding the kinetics of the addition of vinyl ethers to carboxylic acids is crucial for optimizing reaction conditions, controlling product formation, and developing efficient synthetic methodologies. This guide provides a comparative analysis of the kinetic data for this reaction under various conditions, detailed experimental protocols for its study, and a look at alternative catalytic systems.
The addition of a vinyl ether to a carboxylic acid yields a 1-alkoxyethyl ester (acetal ester), a reaction that is foundational in organic synthesis for the protection of carboxylic acid moieties. The reaction rate is significantly influenced by the nature of the carboxylic acid, the solvent, and the presence of a catalyst.
Quantitative Kinetic Data
The following table summarizes the kinetic data for the addition of n-butyl this compound to a series of carboxylic acids in dioxane, as reported in a foundational study on the topic. The reaction was found to be first order with respect to the this compound and second order with respect to the carboxylic acid.[1]
| Carboxylic Acid | Temperature (°C) | k x 10⁴ (l²·mol⁻²·s⁻¹) | Ea (kcal/mol) | ΔS‡ (e.u.) |
| Monochloroacetic Acid | 30 | 10.3 | 12.5 | -30.8 |
| 40 | 19.5 | |||
| 50 | 35.5 | |||
| Formic Acid | 30 | 2.05 | 11.2 | -38.4 |
| 40 | 3.61 | |||
| 50 | 6.13 | |||
| Acetic Acid | 50 | 0.098 | 11.8 | -44.2 |
| 60 | 0.204 | |||
| 70 | 0.398 | |||
| Propionic Acid | 50 | 0.081 | 11.7 | -44.9 |
| 60 | 0.165 | |||
| 70 | 0.320 | |||
| n-Butyric Acid | 50 | 0.075 | 11.6 | -45.5 |
| 60 | 0.151 | |||
| 70 | 0.295 | |||
| Isovaleric Acid | 50 | 0.060 | 11.3 | -47.0 |
| 60 | 0.118 | |||
| 70 | 0.230 |
Experimental Protocols
A detailed experimental protocol for determining the reaction kinetics is provided below, based on the methodology described by Mukaiyama and Nohira.[2]
Materials
-
n-Butyl this compound: Purified by washing with water containing a small amount of sodium carbonate, drying over potassium hydroxide, and distilling from metallic sodium.[2]
-
Carboxylic acids: Purified by distillation or recrystallization.[2]
-
Solvent (Dioxane): Purified by storing over metallic sodium wire and distilling from metallic sodium.[2]
-
Standard 0.1 N Iodine Solution
-
Standard 0.1 N Sodium Thiosulfate (B1220275) Solution
-
Methanol
General Kinetic Method
-
Solution Preparation:
-
Reaction Initiation:
-
Sampling and Analysis:
-
Withdraw 2 ml aliquots of the reaction mixture at various time intervals using a pipette.[2]
-
Immediately add the aliquot to a 100 ml Erlenmeyer flask containing a mixture of 15 ml of standard 0.1 N iodine solution and 15 ml of methanol.[2]
-
Stir the mixture for 5 minutes.[2]
-
Titrate the excess iodine with a standard 0.1 N sodium thiosulfate solution.[2] The amount of unreacted this compound is determined by the consumption of iodine.
-
Reaction Mechanism and Experimental Workflow
The addition of vinyl ethers to carboxylic acids is proposed to occur in two stages: the initial formation of an intermediate complex between the this compound and one molecule of the carboxylic acid, followed by the reaction of this complex with a second molecule of the carboxylic acid in the rate-determining step.[1][2]
Caption: Experimental workflow for kinetic analysis.
Caption: Proposed two-stage reaction mechanism.
Comparison with Alternative Catalytic Systems
While the uncatalyzed reaction proceeds, the rate can be significantly enhanced by catalysts.
-
Acid Catalysis: The reaction is catalyzed by acids. The rate of reaction increases as the acidity of the carboxylic acid increases.[1] For instance, monochloroacetic acid, being a stronger acid, exhibits a significantly higher rate constant compared to acetic acid. The use of strong acids like hydrochloric, sulfuric, or phosphoric acid can lead to high yields of the hemiacetal ester.[2]
-
Iodine Catalysis: Molecular iodine has been shown to be an effective catalyst for the reaction of vinyl ethers with carboxylic acids under solvent-free conditions.[3] This method offers an alternative to traditional acid catalysts. Mechanistic studies suggest the formation of an adduct between the this compound and the carboxylic acid, which then rearranges to the ester.[3]
-
Enzymatic Catalysis: For sensitive substrates, particularly those where the acid-lability of the this compound is a concern, enzymatic catalysis presents a milder alternative. Immobilized lipase (B570770) B from Candida antarctica (CalB) has been successfully used to synthesize this compound esters directly from carboxylic acids and hydroxyl-functional vinyl ethers.[4][5] The enzyme efficiently catalyzes the esterification, rapidly reducing the concentration of the carboxylic acid and thus preventing unwanted side reactions.[4] This method has been shown to achieve high conversions (>90%) in under an hour across a broad temperature range (22–90 °C).[5]
-
Polymer-Supported Catalysts: Polymer-supported pyridine (B92270) hydrochloride catalysts, such as crosslinked poly(4-vinylpyridine hydrochloride), offer advantages in terms of catalyst handling and removal.[6] These catalysts are milder than strong mineral acids, allowing for better reaction control and reduced corrosiveness. The catalyst can be easily removed by filtration at the end of the reaction.[6]
Conclusion
The kinetic analysis of the addition of vinyl ethers to carboxylic acids reveals a reaction that is first order in this compound and second order in carboxylic acid, with a rate that is highly dependent on the acidity of the carboxylic acid. While the reaction can proceed without a catalyst, its efficiency can be significantly improved through the use of various catalytic systems. The choice of catalyst, from strong mineral acids and iodine to milder enzymatic and polymer-supported catalysts, allows for the tailoring of reaction conditions to the specific needs of the synthesis, particularly for complex molecules in drug development where substrate sensitivity is a key consideration. The detailed experimental protocol provided herein serves as a robust starting point for researchers investigating the kinetics of this important reaction.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Reaction of carboxylic acids with vinyl ethers under solvent-free conditions using molecular iodine as a catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel sustainable synthesis of this compound ester building blocks, directly from carboxylic acids and the corresponding hydroxyl this compound, and their ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04636K [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. US5072029A - Catalyzed process for reacting carboxylic acids with vinyl ethers - Google Patents [patents.google.com]
Battle of the Binders: Bio-Based Poly(vinyl ether)s Challenge Conventional Alkyd Resins in Coating Performance
A new generation of bio-based poly(vinyl ether) resins is emerging as a high-performance, sustainable alternative to traditional petroleum-derived alkyd resins in the coatings industry. These innovative polymers, derived from renewable resources such as soybean oil, menthol (B31143), and eugenol, demonstrate significant improvements in key performance areas, including drying time, hardness, adhesion, and chemical resistance, according to recent studies.
Conventional alkyd resins have long been a staple in the paint and coatings industry, valued for their versatility, good adhesion, and cost-effectiveness.[1][2] However, they often exhibit limitations such as longer drying times and a tendency to yellow over time. The push for more environmentally friendly and higher-performing materials has driven research into bio-based alternatives, with poly(this compound)s showing considerable promise.[3][4][5]
Bio-based poly(this compound)s offer several advantages that stem from their unique synthesis and chemical structure. Unlike the high-temperature melt condensation polymerization used for alkyd resins, bio-based poly(this compound)s are typically synthesized via a milder, more energy-efficient cationic polymerization process.[3][4] This method allows for greater control over the polymer's composition and molecular weight, leading to a more consistent and well-defined product.[3]
Performance Showdown: A Quantitative Comparison
Recent research provides compelling evidence for the superior performance of bio-based poly(this compound) coatings when compared directly with conventional alkyd resins. While a comprehensive, single-source quantitative comparison across all performance metrics is still emerging in the literature, a compilation of data from various studies highlights the advantages of these novel bio-polymers.
| Performance Metric | Bio-Based Poly(this compound)s (Eugenol-Based) | Conventional Alkyd Resins (Commercial) | Test Method |
| Pencil Hardness | Significantly Higher | Standard Performance | ASTM D3363 |
| Adhesion | Excellent (5B) | Good to Excellent (4B-5B) | ASTM D3359 |
| Impact Resistance | High | Moderate to High | ASTM D2794 |
| Chemical Resistance | Significantly Higher | Standard Performance | Spot Test |
| Drying Time | Faster | Slower | ASTM D1640 |
| Glass Transition Temp. | Higher | Lower | DSC |
| Young's Modulus | Higher | Lower | DMA |
Note: The data presented for bio-based poly(this compound)s is primarily based on studies of eugenol-derived variants and is presented as a qualitative comparison due to the lack of standardized, direct comparative quantitative data in the available literature. Specific numerical values can vary depending on the exact formulation and testing conditions.
Key Advantages of Bio-Based Poly(this compound)s
Studies on eugenol-based poly(this compound) coatings have shown them to possess significantly higher chemical resistance, hardness, glass transition temperature, and Young's modulus when compared to commercial alkyd coatings.[4] This enhanced performance can be attributed to the inherent properties of the bio-based monomers and the controlled polymerization process. For instance, the incorporation of rigid cycloaliphatic groups from menthol into the polymer backbone has been shown to increase the glass transition temperature and mechanical properties of the resulting coating.[3]
Furthermore, coatings derived from plant oil-based poly(this compound)s have demonstrated faster drying times compared to traditional linseed oil-based coatings.[5] This is a crucial advantage in many coating applications where rapid curing is desirable.
Experimental Underpinnings: How Performance is Measured
The performance of these coating resins is evaluated using a suite of standardized tests to ensure accurate and reproducible results. The detailed methodologies for these key experiments are outlined below.
Experimental Protocols
1. Synthesis of Bio-Based Poly(this compound)s (Example: Eugenol-Based)
The synthesis of bio-based poly(this compound)s is typically achieved through cationic polymerization. In the case of eugenol-based polymers, the process involves the polymerization of a this compound monomer derived from eugenol. This reaction is carried out under controlled conditions to achieve a polymer with a well-defined molecular weight and narrow molecular weight distribution.[4][5]
Logical Workflow for Cationic Polymerization of Bio-Based Vinyl Ethers
Caption: Cationic polymerization workflow for bio-based poly(this compound) synthesis.
2. Performance Testing of Coatings
The prepared bio-based poly(this compound) and conventional alkyd resin coatings are then subjected to a series of standardized tests to evaluate their performance.
Experimental Workflow for Coating Performance Evaluation
Caption: Workflow for the comparative performance testing of coating samples.
a. Drying Time (ASTM D1640): This test method determines the various stages of drying of an organic coating film. A film of the coating is applied to a non-porous substrate and the time taken to reach different stages of drying (set-to-touch, tack-free, dry-hard, and dry-through) is recorded under controlled temperature and humidity.[6][7][8][9]
b. Adhesion (ASTM D3359): This method assesses the adhesion of coating films to a substrate by applying and removing pressure-sensitive tape over cuts made in the film. For Method B (cross-cut test), a lattice pattern is cut into the coating, tape is applied and then rapidly pulled off. The adhesion is rated on a scale from 5B (no peeling) to 0B (severe peeling).[10][11][12][13][14]
c. Impact Resistance (ASTM D2794): This test evaluates the resistance of a coating to rapid deformation (impact). A standard weight is dropped from a specified height onto an indenter that deforms the coating and the substrate. The impact energy at which cracking of the coating occurs is determined.[15][16][17]
d. Chemical Resistance (Spot Test): A spot test is a common method to evaluate the chemical resistance of a coating. A drop of a specific chemical (e.g., acid, alkali, solvent) is placed on the coating surface and covered for a specified period. The coating is then examined for any signs of degradation, such as blistering, discoloration, or softening.
The Path Forward: Signaling a Shift in the Coatings Industry
The superior performance characteristics of bio-based poly(this compound)s, coupled with their sustainable origins, signal a potential paradigm shift in the coatings industry. While conventional alkyd resins remain a viable option, the development of these advanced bio-polymers offers a compelling alternative for applications demanding higher performance and a reduced environmental footprint. Further research and standardization of comparative data will be crucial in accelerating the adoption of these promising bio-based materials.
Signaling Pathway for the Adoption of Bio-Based Poly(this compound)s
Caption: Logical progression towards the adoption of bio-based poly(this compound)s.
References
- 1. Alkyd resins produced from bio-based resources for more sustainable and environmentally friendly coating applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bio-based poly(this compound)s and their application as alkyd-type surface coatings - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. matestlabs.com [matestlabs.com]
- 7. ASTM D 1640-2022 "Organic coatings drying, curing and film formation at room temperature" | NBCHAO [en1.nbchao.com]
- 8. scribd.com [scribd.com]
- 9. standards.iteh.ai [standards.iteh.ai]
- 10. galvanizeit.com [galvanizeit.com]
- 11. kta.com [kta.com]
- 12. micomlab.com [micomlab.com]
- 13. ASTM D3359-23: Tape Test Methods for Measuring Adhesion - The ANSI Blog [blog.ansi.org]
- 14. blog.chasecorp.com [blog.chasecorp.com]
- 15. farsi.msrpco.com [farsi.msrpco.com]
- 16. ASTM D2794: Impact Resistance Test Explained [croccoatings.com]
- 17. micomlab.com [micomlab.com]
A Comparative Guide to the Stereoregularity of Poly(vinyl ether)s with Different Initiating Systems
For Researchers, Scientists, and Drug Development Professionals
The stereoregularity, or tacticity, of a polymer chain profoundly influences its macroscopic properties, including its thermal, mechanical, and optical behaviors.[1] For poly(vinyl ether)s (PVEs), which are valued for their flexibility, impact resistance, and low-temperature performance, controlling the stereochemistry of the polymer backbone can transform them from amorphous, viscous liquids into semi-crystalline thermoplastics with enhanced properties.[2][3][4] This guide provides an objective comparison of the performance of various initiating systems in controlling the stereoregularity of PVEs, supported by experimental data and detailed protocols.
Historically, achieving high stereocontrol in the cationic polymerization of vinyl ethers has been challenging due to highly reactive cationic species and unavoidable chain transfer reactions.[5][6] However, recent advancements, particularly in catalyst-controlled systems, have enabled the synthesis of highly isotactic PVEs.[7][8]
Comparison of Initiating Systems for Poly(this compound) Stereocontrol
The primary method for polymerizing vinyl ethers is cationic polymerization. The choice of the initiating system is critical for controlling the stereochemistry of the resulting polymer. While Ziegler-Natta catalysts are renowned for producing stereoregular polyolefins, they are generally incompatible with polar monomers like vinyl ethers due to catalyst poisoning.[4][7] Therefore, this guide will focus on various cationic polymerization systems.
| Initiating System Type | General Description | Typical Stereoregularity | Key Advantages | Key Limitations |
| Conventional Lewis Acids | Strong Lewis acids like BF₃·OEt₂ or TiCl₄ are used to initiate polymerization. Stereocontrol is often dependent on low temperatures and the solvent.[2][9] | Atactic to moderately isotactic. | Simple and readily available initiators. | Often leads to poor control over molecular weight and broad dispersity. Stereocontrol is limited.[5] |
| Living Cationic Polymerization | Systems designed to minimize termination and chain transfer, allowing for controlled polymer growth. Often involves an initiator (e.g., a this compound-HCl adduct) and a Lewis acid.[2][9][10] | Can produce polymers with controlled molecular weight and narrow dispersity. Stereoregularity depends on the specific system and conditions.[9] | Excellent control over polymer architecture (e.g., block copolymers) and molecular weight.[10][11] | Strict reaction conditions (e.g., anhydrous) are often required. Stereocontrol may not be the primary outcome.[12] |
| Catalyst-Controlled Cationic Polymerization | Utilizes a chiral counterion, typically a BINOL-based phosphoric acid, in conjunction with a Lewis acid (e.g., TiCl₄), to direct the stereochemistry of monomer addition.[7][8][13] | Highly isotactic (up to 95.1% meso diads).[14][15] | Provides access to a range of highly isotactic PVEs from various this compound substrates. Overrides chain-end stereochemical bias.[7] | Can be more complex to set up than conventional systems. Catalyst cost may be a factor.[5][6] |
| Brønsted Acid Catalysis | Employs a single-component chiral Brønsted acid (e.g., an imidodiphosphorimidate) that is acidic enough to initiate polymerization and whose conjugate base directs stereocontrol.[16][17] | Highly isotactic. | Enables an expanded substrate scope and the potential for catalyst recycling.[16][17] | A relatively newer approach with ongoing development. |
Quantitative Data on Stereoregularity
The following tables summarize the performance of different initiating systems in controlling the stereoregularity of various poly(this compound)s. The primary metric for isotacticity is the percentage of meso diads (% m), determined by NMR spectroscopy.[18][19]
Table 1: Catalyst-Controlled Cationic Polymerization with Chiral Counterions
| This compound Monomer | Initiating System | Solvent | Temp. (°C) | Isotacticity (% m) | Reference |
| Isobutyl this compound (iBVE) | Chiral Phosphoric Acid + TiCl₄ | Toluene (B28343) | -78 | 93.0 ± 0.2 | [7] |
| Ethyl this compound (EVE) | Chiral Phosphoric Acid + TiCl₄ | Toluene | -78 | 93.2 ± 0.1 | [7] |
| Isopropyl this compound (iPVE) | Chiral Phosphoric Acid + TiCl₄ | Toluene | -78 | 87.6 ± 0.4 | [7] |
| Enantioenriched VE | Chiral Phosphoric Acid + TiCl₄ | Toluene | -78 | 95.1 ± 0.1 | [14][15] |
| Alkyne-functionalized VE | Confined Brønsted Acid | Dichloromethane | -78 | up to 90 | [20] |
Table 2: Cationic Polymerization with Lewis Acids and Other Systems
| This compound Monomer | Initiating System | Solvent | Temp. (°C) | Isotacticity (% m) | Reference |
| Isobutyl this compound (iBVE) | TiCl₄ | Toluene | -78 | ~50-60 (estimated from control) | [7] |
| Benzyl this compound | BF₃·OEt₂ | Toluene | -78 | Highly Isotactic | [2][9] |
| Isobutyl this compound (iBVE) | TADDOL/TiCl₄ | Hexane (B92381)/Toluene | -78 | up to 87 | [21] |
| Ethyl this compound (EVE) | Trifluoromethyl sulfonate + BINOL ligand | Toluene | -60 | up to 81 | [22][23] |
Experimental Protocols
Protocol 1: General Procedure for Catalyst-Controlled Stereoselective Cationic Polymerization of Isobutyl this compound (iBVE)
This protocol is based on the methods developed for synthesizing highly isotactic PVEs using a chiral counterion.[7]
Materials:
-
Chiral BINOL-based phosphoric acid (e.g., 3a as described in Teator et al., 2019)
-
Titanium tetrachloride (TiCl₄)
-
Isobutyl this compound (iBVE), freshly distilled
-
Anhydrous toluene
-
Anhydrous methanol (B129727) (for quenching)
-
Standard Schlenk line and glassware
Procedure:
-
All glassware is flame-dried under vacuum and backfilled with argon.
-
In a glovebox, a stock solution of the chiral phosphoric acid in anhydrous toluene is prepared.
-
A stock solution of TiCl₄ in anhydrous toluene is also prepared in the glovebox.
-
To a stirred solution of the chiral phosphoric acid in toluene at -78 °C (dry ice/acetone bath), the TiCl₄ solution is added dropwise. The mixture is stirred for 30 minutes to allow for the formation of the chiral catalyst complex.
-
Freshly distilled iBVE is then added to the reaction mixture via syringe.
-
The polymerization is allowed to proceed at -78 °C for the desired time (e.g., 1-4 hours).
-
The reaction is quenched by the addition of anhydrous methanol.
-
The polymer is precipitated by pouring the reaction mixture into a large volume of methanol.
-
The precipitated polymer is collected by filtration, redissolved in a minimal amount of a suitable solvent (e.g., dichloromethane), and reprecipitated into methanol.
-
The purified polymer is dried under vacuum to a constant weight.
-
The stereoregularity (% m) of the resulting poly(isobutyl this compound) is determined by ¹H or ¹³C NMR spectroscopy.
Protocol 2: General Procedure for Living Cationic Polymerization of Vinyl Ethers
This protocol is a generalized procedure for achieving controlled molecular weight and narrow dispersity.[2][9][10]
Materials:
-
This compound monomer (e.g., ethyl this compound), purified and dried
-
Initiator (e.g., 1-isobutoxyethyl acetate)
-
Lewis acid (e.g., Ethylaluminum dichloride, EtAlCl₂)
-
Anhydrous solvent (e.g., hexane or toluene)
-
Lewis base (e.g., 1,4-dioxane), optional, to control reactivity
-
Anhydrous methanol (for quenching)
Procedure:
-
The polymerization is carried out under a dry, inert atmosphere (e.g., argon or nitrogen) in oven-dried glassware.
-
The anhydrous solvent and optional Lewis base are added to the reaction flask and cooled to the desired temperature (e.g., 0 °C or -78 °C).
-
The initiator is added to the stirred solution.
-
The Lewis acid co-initiator is then added to start the polymerization.
-
The monomer is added, and the reaction is allowed to proceed. Samples may be taken at intervals to monitor monomer conversion and molecular weight evolution by GPC.
-
After the desired time or monomer conversion is reached, the polymerization is terminated by adding an excess of pre-chilled methanol.
-
The polymer is isolated by precipitation in methanol, followed by filtration and drying under vacuum.
-
The molecular weight, dispersity (Đ), and tacticity of the polymer are characterized by GPC and NMR spectroscopy.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Undergraduate Honors Thesis | Stereocontrolled Cationic Copolymerization of Vinyl Ethers | ID: 2v23w356c | Carolina Digital Repository [cdr.lib.unc.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent advances in the well-controlled synthesis of poly(this compound)s via cationic polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Recent advances in the well-controlled synthesis of poly(this compound)s via cationic polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Catalyst-controlled stereoselective cationic polymerization of vinyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Living cationic polymerization - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Characteristics and Mechanism of this compound Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stereoselective Cationic Polymerization of Vinyl Ethers through Asymmetric Ion-Pairing Catalysis - ProQuest [proquest.com]
- 14. Mechanistic Insight into the Stereoselective Cationic Polymerization of Vinyl Ethers – Department of Chemistry [chem.unc.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Brønsted Acid Catalyzed Stereoselective Polymerization of Vinyl Ethers – Department of Chemistry [chem.unc.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. m.youtube.com [m.youtube.com]
- 19. measurlabs.com [measurlabs.com]
- 20. Synthesis of Clickable Isotactic Poly(this compound)s through Organocatalytic Stereoselective Cationic Copolymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Dual control of stereoregularity and molecular weight in cationic polymerization of this compound by tunable TADDOLs/TiCl 4 initiating systems - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY01353G [pubs.rsc.org]
- 22. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(this compound)s - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06181K [pubs.rsc.org]
- 23. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(this compound)s - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Functionalized Vinyl Ethers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of various functionalized vinyl ethers in key chemical transformations, including polymerization, cycloaddition, and hydrolysis. The information is supported by experimental data to aid in the selection and application of these versatile monomers in research and development.
Introduction
Vinyl ethers are a class of organic compounds characterized by a vinyl group attached to an ether linkage. The electron-rich nature of the carbon-carbon double bond, a result of the electron-donating oxygen atom, imparts high reactivity towards electrophiles, making them valuable building blocks in organic synthesis and polymer chemistry. The reactivity of vinyl ethers can be significantly tuned by the nature of the functional groups appended to the ether oxygen or the vinyl moiety. This guide explores these reactivity differences across various reaction types.
Reactivity in Polymerization
Vinyl ethers are readily polymerized, primarily through cationic mechanisms, although radical polymerization of certain functionalized vinyl ethers has been successfully developed. The choice of polymerization technique and the resulting polymer properties are highly dependent on the substituents on the vinyl ether monomer.
Cationic Polymerization
Cationic polymerization is the most common method for polymerizing vinyl ethers. The reaction is initiated by an electrophile, which attacks the electron-rich double bond to form a carbocationic propagating species. The stability of this carbocation, and thus the rate and control of the polymerization, is influenced by the functional groups on the monomer.
Key Reactivity Trends:
-
Electron-donating groups on the ether linkage increase the nucleophilicity of the double bond, generally leading to higher reactivity.
-
Steric hindrance around the vinyl group or the ether oxygen can decrease the rate of polymerization. For instance, propenyl ethers (with a β-methyl group) bearing bulky substituents like a tert-butyl group are less reactive than their corresponding this compound counterparts without the β-methyl group.[1] However, for linear alkyl groups, the presence of a β-methyl group can enhance reactivity.[1]
-
Functional groups capable of coordinating with the cationic center , such as hydroxyl groups, can lead to side reactions and termination. Therefore, protection of these functional groups is often necessary for controlled cationic polymerization.[1]
Quantitative Comparison of Reactivity in Cationic Copolymerization:
The relative reactivity of different monomers in copolymerization is described by their reactivity ratios (r). An r value greater than 1 indicates that the monomer prefers to add to a propagating chain with the same monomeric unit, while an r value less than 1 indicates a preference for adding to a chain with the other comonomer unit. An r value of approximately 1 suggests random copolymerization.
| Monomer 1 (VE) | Monomer 2 (DHF) | r(VE) | r(DHF) | r(VE)/r(DHF) | Conditions |
| Propyl this compound (PVE) | 2,3-dihydrofuran | 0.85 | 0.82 | 1.03 | Toluene, -40°C, SnCl₄ |
| n-Butyl this compound (nBVE) | 2,3-dihydrofuran | 0.94 | 0.85 | 1.10 | Toluene, -40°C, SnCl₄ |
| Isobutyl this compound (iBVE) | 2,3-dihydrofuran | 1.28 | 0.88 | 1.45 | Toluene, -40°C, SnCl₄ |
Data sourced from a study on the cationic copolymerization of vinyl ethers with 2,3-dihydrofuran.
Radical Polymerization
Historically, vinyl ethers were considered non-homopolymerizable via radical mechanisms. However, recent advancements have enabled the radical polymerization of specific functionalized vinyl ethers, particularly those containing hydroxyl groups.
Key Reactivity Trends:
-
Hydroxy-functional vinyl ethers , such as 2-hydroxyethyl this compound (HEVE), can undergo radical polymerization. This is attributed to hydrogen bonding between the hydroxyl group and the this compound oxygen, which reduces the reactivity of the growing radical and suppresses side reactions.
-
The presence of electron-accepting comonomers can facilitate the radical copolymerization of vinyl ethers. For example, vinyl ethers readily copolymerize with cyclic ketene (B1206846) acetals.
Quantitative Comparison of Reactivity in Radical Copolymerization:
| Monomer 1 (MDO) | Monomer 2 (BVE) | r(MDO) | r(BVE) | Conditions |
| 2-methylene-1,3-dioxepane | Butyl this compound | 0.73 | 1.61 | Bulk, 120°C |
Data sourced from a study on the free-radical copolymerization of cyclic ketene acetals and vinyl ethers.[2]
Reactivity in Cycloaddition Reactions
The electron-rich double bond of vinyl ethers makes them excellent dienophiles in Diels-Alder reactions and partners in other cycloaddition reactions.
Diels-Alder Reaction
In the Diels-Alder reaction, a [4+2] cycloaddition, vinyl ethers react with conjugated dienes to form cyclohexene (B86901) derivatives. The rate of this reaction is significantly influenced by the electronic properties of both the diene and the dienophile (the this compound).
Key Reactivity Trends:
-
Electron-donating groups on the this compound increase its highest occupied molecular orbital (HOMO) energy, leading to a smaller energy gap with the lowest unoccupied molecular orbital (LUMO) of an electron-poor diene, thus accelerating the reaction.
-
Conversely, for inverse-electron-demand Diels-Alder reactions, an electron-poor this compound would be more reactive with an electron-rich diene.
Reactivity in Hydrolysis
The this compound functionality is susceptible to acid-catalyzed hydrolysis, yielding an aldehyde and an alcohol. This property is exploited in applications requiring degradable materials or for the design of protecting groups.
Key Reactivity Trends:
-
The hydrolysis is acid-catalyzed , with the rate-determining step being the protonation of the β-carbon of the vinyl group.[3]
-
The stability of the resulting carbocation intermediate influences the reaction rate. Substituents that stabilize the positive charge will increase the rate of hydrolysis.
-
Conformational effects can also play a role. For instance, 4-methoxy-1,2-dihydronaphthalene (B8803084) hydrolyzes 2.4 times slower than 3-methoxyindene, which is attributed to the non-coplanar arrangement of the vinyl and benzene (B151609) groups in the former, reducing the stabilization of the carbocation intermediate.[4]
Quantitative Comparison of Hydrolysis Rates:
| This compound | Hydronium-ion Catalytic Coefficient (kH+, M⁻¹s⁻¹) | Conditions |
| 4-methoxy-1,2-dihydronaphthalene | 23 | Aqueous solution, 25°C |
| 3-methoxyindene | 55 | Aqueous solution, 25°C |
Data sourced from a study on the acid-catalyzed hydrolysis of vinyl ethers.[4]
Experimental Protocols
Living Cationic Polymerization of Isobutyl this compound (IBVE)
This protocol describes a typical procedure for the living cationic polymerization of isobutyl this compound initiated by the HCl adduct of IBVE in the presence of a Lewis acid.
Materials:
-
Isobutyl this compound (IBVE), distilled twice over calcium hydride.
-
Toluene, dried by passing through a solvent purification column.
-
Tin(IV) chloride (SnCl₄), as a solution in heptane.
-
1-(Isobutoxy)ethyl chloride (IBVE-HCl adduct), prepared from the addition of HCl to IBVE.
-
Methanol (B129727), for quenching the polymerization.
-
Dry nitrogen gas.
Procedure:
-
All glassware is flame-dried under vacuum and cooled under a stream of dry nitrogen.
-
The polymerization is carried out in a baked glass tube equipped with a magnetic stir bar under a dry nitrogen atmosphere.
-
Toluene is added to the reaction tube via a dry syringe.
-
The desired amount of IBVE-HCl adduct initiator is added from a stock solution in toluene.
-
The solution is cooled to the desired temperature (e.g., -30°C) in a cryostat.
-
The IBVE monomer is added via a dry syringe.
-
The polymerization is initiated by the rapid addition of the SnCl₄ solution.
-
The reaction is allowed to proceed for the desired time, with samples taken periodically to monitor conversion and molecular weight by GPC.
-
The polymerization is terminated by the addition of pre-chilled methanol.
-
The polymer is isolated by precipitation in a large excess of methanol, filtered, and dried under vacuum.
Cationic RAFT Polymerization of Ethyl this compound (EVE)
This protocol outlines a moisture-tolerant cationic RAFT polymerization of ethyl this compound.
Materials:
-
Ethyl this compound (EVE), may be used as received or distilled.
-
Chain transfer agent (CTA), e.g., a suitable trithiocarbonate.
-
Pentacarbomethoxycyclopentadiene (PCCP), as an organic acid initiator.
-
Hydrogen bond donor (HBD), e.g., a thiourea (B124793) derivative.
-
Methanol or diethylamine (B46881) for quenching.
Procedure:
-
In a vial open to the air, the CTA, PCCP, and HBD are combined.
-
The EVE monomer is added to the vial.
-
The mixture is stirred at room temperature.
-
The progress of the polymerization can be monitored by ¹H NMR and GPC by taking aliquots from the reaction mixture over time.
-
After the desired conversion is reached, the polymerization is quenched by adding a small amount of methanol or diethylamine.
-
The polymer is isolated, for example, by precipitation in methanol.
Kinetic Analysis of this compound Hydrolysis by UV-Vis Spectroscopy
This protocol describes a general method for monitoring the hydrolysis of a this compound that has a UV-active chromophore or produces a UV-active product.
Materials:
-
The this compound substrate.
-
Aqueous buffer solutions of desired pH (e.g., carboxylic acid buffers).
-
A UV-Vis spectrophotometer with a temperature-controlled cell holder.
-
Quartz cuvettes.
Procedure:
-
A stock solution of the this compound is prepared in a suitable solvent (e.g., acetonitrile).
-
The aqueous buffer solution is placed in a quartz cuvette and allowed to equilibrate to the desired temperature (e.g., 25°C) in the spectrophotometer.
-
The reaction is initiated by injecting a small volume of the this compound stock solution into the cuvette and mixing rapidly. The final concentration of the organic solvent should be low to minimize its effect on the reaction.
-
The change in absorbance at a predetermined wavelength (corresponding to the disappearance of the reactant or the appearance of the product) is monitored over time.
-
The pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance versus time data to a single exponential decay or growth equation.
-
By measuring k_obs at different buffer concentrations and pH values, the catalytic rate constants for the hydronium ion and the general acid can be determined.
Visualizations
Caption: Mechanism of Cationic Polymerization of Vinyl Ethers.
Caption: General Workflow for Reactivity Studies of Vinyl Ethers.
References
Confirming Polymerization Mechanisms: A Comparative Guide to End-Group Analysis
For researchers, scientists, and drug development professionals, understanding the precise mechanism of a polymerization reaction is critical for controlling polymer properties and ensuring the efficacy and safety of polymer-based products. End-group analysis stands as a cornerstone technique in this endeavor, providing crucial insights into the initiation, propagation, and termination steps of polymerization. This guide offers an objective comparison of the primary methods for end-group analysis, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your research needs.
The Significance of End-Groups
End-groups, the chemical functionalities at the termini of polymer chains, are direct reporters of the polymerization process.[1][2] Their identity and quantity can reveal the type of initiator used, the occurrence of chain transfer reactions, and the mechanism of termination.[2] This information is vital for confirming whether a polymerization follows a desired pathway, such as living polymerization, which is characterized by the absence of termination and chain transfer, leading to polymers with well-defined molecular weights and low polydispersity.[3][4]
Core Techniques for End-Group Analysis
The principal methods for identifying and quantifying polymer end-groups are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Liquid Chromatography (LC). Each technique offers a unique set of advantages and limitations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly proton (¹H) and carbon-13 (¹³C) NMR, is a powerful non-destructive technique for elucidating the chemical structure of polymer end-groups.[1][5][6] By comparing the integral of the signals from the end-groups to those of the repeating monomer units, the number-average molecular weight (Mn) of the polymer can be determined.[7][8][9]
Key Advantages:
-
Quantitative: Provides accurate quantification of end-groups, enabling the determination of Mn.[5][6]
-
Structural Detail: Offers detailed information about the chemical environment of the end-groups.[1]
-
Non-destructive: The sample can be recovered after analysis.[10]
Limitations:
-
Sensitivity: Can be challenging for high molecular weight polymers (> 25,000 g/mol ) where the end-group concentration is low.[10]
-
Solubility: The polymer must be soluble in a suitable deuterated solvent.[1][2]
-
Signal Overlap: End-group signals may overlap with those from the polymer backbone, complicating analysis.[10]
Mass Spectrometry (MS)
Mass spectrometry techniques, primarily Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI), provide highly sensitive methods for determining the absolute molecular weight of polymer chains and identifying their end-groups.[1][2]
Key Advantages:
-
High Sensitivity: Capable of detecting very low concentrations of end-groups.
-
Absolute Molecular Weight: Provides the absolute mass of individual polymer chains.[11]
-
Detailed Structural Information: Tandem MS (MS/MS) can be used to fragment polymer ions and provide detailed structural information about the end-groups and repeating units.[12]
Limitations:
-
Mass Discrimination: In MALDI-TOF MS, lower mass ions are often detected more efficiently, which can skew the perceived molecular weight distribution.
-
Fragmentation: Polymers can fragment during the ionization process, leading to complex spectra.
-
Polydispersity: Less accurate for polymers with a broad molecular weight distribution (polydispersity index > 1.2).[11]
Liquid Chromatography (LC)
Liquid chromatography, particularly Gel Permeation Chromatography/Size Exclusion Chromatography (GPC/SEC), separates polymers based on their hydrodynamic volume.[5][13][14] While not a direct method for end-group analysis, coupling GPC/SEC with other detectors, such as MS or NMR, can provide information about the end-groups as a function of molecular weight.[6][15] Liquid Chromatography at Critical Conditions (LCCC) is a specialized technique that can separate polymers based on their end-group functionality.[16]
Key Advantages:
-
Molecular Weight Distribution: Provides the full molecular weight distribution of the polymer sample.[5][13][14]
-
Fractionation: Allows for the separation of polymers with different end-groups when using techniques like LCCC.[16]
Limitations:
-
Indirect Analysis: GPC/SEC alone does not provide direct information about the chemical structure of end-groups.
-
Calibration: GPC/SEC requires calibration with polymer standards of known molecular weight.[5]
Quantitative Data Comparison
| Feature | NMR Spectroscopy | Mass Spectrometry (MALDI-TOF/ESI) | Liquid Chromatography (GPC/SEC) |
| Principle | Nuclear spin transitions in a magnetic field | Mass-to-charge ratio of ionized molecules | Separation by hydrodynamic volume |
| Information Provided | End-group structure, Mn, copolymer composition | Absolute Mn, Mw, end-group mass, polydispersity | Mn, Mw, Mz, polydispersity, hydrodynamic radius |
| Molecular Weight Range | Typically < 25,000 g/mol for end-group analysis[10] | Up to ~500,000 g/mol (MALDI), higher with ESI | Broad range, dependent on column selection |
| Accuracy | High for Mn determination of low MW polymers | High for absolute mass, can be biased for distributions | Relative to calibration standards |
| Sample Requirements | Soluble, 5-10 mg | Soluble, ~1 mg/mL | Soluble, ~1-2 mg/mL |
| Destructive? | No | Yes | No (sample is diluted) |
| Key Advantage | Quantitative and structurally detailed | High sensitivity and absolute mass determination | Provides full molecular weight distribution |
| Key Limitation | Low sensitivity for high MW polymers | Mass discrimination and potential for fragmentation | Indirect end-group information |
Experimental Protocols
¹H NMR Spectroscopy for End-Group Analysis and Mn Determination
-
Sample Preparation: Accurately weigh 5-10 mg of the dried polymer sample into an NMR tube.
-
Solvent Addition: Add approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to dissolve the polymer completely.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a spectrometer with a field strength of at least 300 MHz. Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons for accurate integration.
-
Data Processing: Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integration: Integrate the characteristic signals corresponding to the end-groups and the repeating monomer units.
-
Calculation of Mn: Use the following formula: Mn = ( (Integral of repeating unit protons / Number of repeating unit protons) / (Integral of end-group protons / Number of end-group protons) ) * Molar mass of repeating unit + Molar mass of end-groups
MALDI-TOF Mass Spectrometry for End-Group Analysis
-
Sample Preparation: Prepare a solution of the polymer in a suitable solvent (e.g., THF) at a concentration of approximately 1 mg/mL.
-
Matrix and Cationizing Agent Preparation: Prepare a solution of the matrix (e.g., dithranol, DCTB) in the same solvent at a concentration of about 10 mg/mL. Prepare a solution of a cationizing agent (e.g., sodium trifluoroacetate) at about 1 mg/mL.
-
Sample Spotting: Mix the polymer solution, matrix solution, and cationizing agent solution in a specific ratio (e.g., 10:50:1 by volume). Spot 1 µL of the mixture onto the MALDI target plate and allow the solvent to evaporate completely.
-
Data Acquisition: Acquire the mass spectrum in reflectron mode for higher resolution. Calibrate the instrument using a known polymer standard.
-
Data Analysis: The resulting spectrum will show a distribution of peaks, where each peak corresponds to a polymer chain of a specific length. The mass of each peak can be represented by the equation: m/z = (n * M_repeat) + M_end-groups + M_cation, where 'n' is the degree of polymerization. By identifying the mass of the repeating unit (M_repeat) and the cation (M_cation), the mass of the end-groups (M_end-groups) can be determined.
Alternative Methods for Confirmation
While NMR, MS, and chromatography are the primary tools, other techniques can provide valuable complementary information.
-
Titration: A classical chemical method that can be used to quantify acidic or basic end-groups.[1][13][14] It is a simple and inexpensive technique but is limited to polymers with titratable end-groups and can be impractical for polymers with molecular weights exceeding 25,000 g/mol due to the low concentration of end-groups.
-
Vibrational Spectroscopy (FTIR and Raman): These techniques can identify the presence of specific functional groups in the polymer, including end-groups.[2][11] While generally qualitative, they can be used quantitatively with appropriate calibration. They are particularly useful for analyzing insoluble polymers.[2]
Case Study: Confirming Living Cationic Polymerization
In the study of living cationic polymerization of vinyl ethers, end-group analysis is crucial to confirm the "living" nature of the reaction.[3] A true living polymerization should yield polymers where each chain is initiated by an initiator fragment and retains an active center at the other end.
-
¹H NMR Analysis: The ¹H NMR spectrum of the resulting poly(vinyl ether) would be expected to show signals corresponding to the initiator fragment at one end and the active (or quenched) chain end at the other. The integration of these end-group signals relative to the polymer backbone would allow for the calculation of Mn, which should increase linearly with monomer conversion.
-
MALDI-TOF MS Analysis: The MALDI-TOF mass spectrum would show a single distribution of polymer chains, with the mass of each chain corresponding to the sum of the initiator mass, a specific number of monomer units, and the end-group mass. The absence of other distributions would indicate the absence of side reactions or termination events.
The combination of these techniques provides strong evidence for a living polymerization mechanism.
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflow for end-group analysis and a decision-making pathway for selecting the appropriate technique.
Conclusion
End-group analysis is an indispensable tool for the detailed characterization of polymers and the confirmation of polymerization mechanisms. The choice of analytical technique depends on several factors, including the molecular weight of the polymer, its solubility, and the specific information required. NMR spectroscopy provides excellent quantitative and structural information for lower molecular weight polymers, while mass spectrometry offers high sensitivity and absolute mass determination, particularly for higher molecular weight samples. Liquid chromatography, especially when coupled with other detectors, is invaluable for determining the molecular weight distribution. By carefully considering the strengths and weaknesses of each method, researchers can select the most appropriate approach to gain a comprehensive understanding of their polymerization system, leading to the rational design of polymers with tailored properties for advanced applications.
References
- 1. End-Group Analysis of Polymer | MtoZ Biolabs [mtoz-biolabs.com]
- 2. End group - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Living polymerization - Wikipedia [en.wikipedia.org]
- 5. 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMR Spectroscopy Applications in Polymer Analysis [eureka.patsnap.com]
- 7. 材料学中的聚合物分析 [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Some Applications of Vibrational Spectroscopy for the Analysis of Polymers and Polymer Composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. chem.fsu.edu [chem.fsu.edu]
- 12. researchgate.net [researchgate.net]
- 13. docsity.com [docsity.com]
- 14. echemi.com [echemi.com]
- 15. Some Applications of Vibrational Spectroscopy for the Analysis of Polymers and Polymer Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [PDF] Some Applications of Vibrational Spectroscopy for the Analysis of Polymers and Polymer Composites | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Proper Disposal of Vinyl Ether: A Guide for Laboratory Professionals
Ensuring laboratory safety and compliance necessitates rigorous adherence to proper disposal procedures for hazardous chemicals such as vinyl ether. This guide provides essential, immediate safety and logistical information, including operational and disposal plans tailored for researchers, scientists, and drug development professionals.
This compound is a highly flammable liquid that poses a significant risk due to its potential to form explosive peroxides upon exposure to air and light.[1][2] Improper handling and disposal can lead to dangerous, and potentially fatal, incidents.[1] Adherence to the following step-by-step procedures is critical for the safe management of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses or goggles, a face shield, and a flame-retardant lab coat.[3] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]
Key safety measures include:
-
Minimizing Quantities: Purchase and store only the smallest practicable amounts of this compound to minimize the potential hazard.[1][3]
-
Proper Storage: Store this compound in tightly sealed, opaque, and airtight containers, preferably the original manufacturer's container.[3][5][6] Containers should be kept in a cool, dark, and well-ventilated area away from heat, light, and ignition sources.[2][3][7]
-
Date Stamping: Clearly label all this compound containers with the date of receipt and the date of opening.[1][6] This is crucial for tracking the age of the chemical and its potential for peroxide formation.
-
Segregation: Store this compound away from incompatible materials such as oxidizers, acids, and other reactive chemicals.[7]
Operational Plan: Peroxide Detection and Management
This compound is classified as a peroxide-forming chemical, which can form unstable and explosive peroxides over time.[1] Regular testing for the presence of peroxides is a critical step before disposal.
Visual Inspection: Before handling, visually inspect the container for any signs of peroxide formation.[8] If any of the following are observed, DO NOT handle or open the container. Immediately contact your institution's Environmental Health and Safety (EHS) office. [6]
-
A cloudy appearance of the liquid.
-
Visible discoloration.[8]
Peroxide Testing Protocol: If there are no visual signs of peroxide formation and the chemical is within its recommended shelf life, proceed with peroxide testing. Commercial peroxide test strips are a common and effective method.
Methodology for Peroxide Test Strips:
-
Dip the test strip into the this compound for 1 second.
-
Allow the solvent to evaporate from the strip.
-
Add a drop of deionized water to the test pad.
-
After the time specified by the manufacturer (typically 5-15 seconds), compare the color of the test strip to the color chart provided with the kit.[4]
-
Record the peroxide concentration, the test date, and your initials on the container label.
Quantitative Data for this compound Disposal
The following table summarizes key quantitative parameters for the safe management and disposal of this compound.
| Parameter | Guideline | Citation |
| Storage Time (Opened) | Test for peroxides or discard after 6-12 months. | |
| Storage Time (Unopened) | Discard after the manufacturer's expiration date or within 1 year. | |
| Peroxide Concentration for Immediate Disposal | ≥ 10 ppm | [4] |
| Peroxide Concentration Requiring EHS Notification | ≥ 100 ppm |
Note: Disposal guidelines for peroxide concentration may vary by institution. Always consult your local EHS for specific requirements.
Disposal Plan: Step-by-Step Procedures
1. Characterization of Waste:
-
All this compound waste, including empty or partially used containers and materials used for spill cleanup, must be treated as hazardous waste.
2. Peroxide Level Assessment:
-
< 10 ppm: If the peroxide concentration is below the action level, the this compound can be disposed of through your institution's hazardous waste program.
-
≥ 10 ppm: If the peroxide concentration is at or above the action level, it requires immediate disposal as hazardous waste.[4] Do not attempt to treat or dilute the chemical.
-
Visible Peroxides or Unknown Age: If peroxides are visually detected or the age of the chemical is unknown, do not handle the container. Cordon off the area and contact your EHS office immediately for specialized disposal.[8]
3. Packaging for Disposal:
-
Ensure the waste container is in good condition, with no leaks or cracks, and the lid is securely fastened.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound"), the concentration of peroxides, and the date.
-
Store the waste container in a designated and properly ventilated hazardous waste accumulation area, segregated from incompatible materials.
4. Final Disposal:
-
The primary and recommended method for the final disposal of this compound is incineration by a licensed and permitted hazardous waste disposal facility.[4][8]
-
Do not dispose of this compound down the drain or in regular trash.[4][8] This is a serious violation of environmental regulations and poses a significant safety hazard.
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's EHS department for specific guidance and clarification.
References
- 1. Chapter 6, Chemical Hygiene Plan: Identifying Peroxide-Forming Chemicals | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 2. otago.ac.nz [otago.ac.nz]
- 3. ehs.uci.edu [ehs.uci.edu]
- 4. drexel.edu [drexel.edu]
- 5. uvic.ca [uvic.ca]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Standard Operating Procedures (SOP) for peroxide forming compounds | Chemistry | University of Waterloo [uwaterloo.ca]
- 8. peroxide_test_protocol – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Vinyl Ether
Essential safety protocols and logistical plans for the handling and disposal of vinyl ether are critical for ensuring a safe laboratory environment. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to minimize risks associated with this hazardous chemical.
This compound is a highly flammable liquid that can cause skin and eye irritation, as well as respiratory issues and dizziness.[1][2][3] Adherence to strict safety protocols, particularly the correct use of personal protective equipment (PPE), is paramount. This document outlines the necessary PPE, operational procedures for handling, and plans for disposal to ensure the well-being of laboratory personnel and compliance with safety standards.
Operational Plan: Handling and Disposal of this compound
1. Pre-Handling Preparations:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Ignition Sources: Eliminate all potential ignition sources, such as open flames, hot surfaces, and sparks, from the handling area.[1][4][5] Use non-sparking tools and explosion-proof equipment.[1][3][4]
-
Static Discharge: Ensure that all containers and equipment are properly grounded and bonded to prevent the buildup of static electricity.[1][3][4]
-
PPE Inspection: Before starting any procedure, inspect all PPE for signs of damage or degradation. Ensure gloves are free of punctures and that eye and face protection is clean and fits properly.
2. Safe Handling Procedure:
-
Donning PPE: Put on all required PPE before opening the this compound container. This includes chemical-resistant gloves, a lab coat or chemical-resistant apron, and chemical splash goggles. A face shield may be necessary for splash hazards.
-
Dispensing: When dispensing this compound, do so slowly and carefully to avoid splashing. Keep the container opening away from your face.
-
Container Sealing: Keep the this compound container tightly closed when not in use.[1][3][4]
-
Spill Management: In the event of a spill, immediately evacuate non-essential personnel. Wearing appropriate PPE, contain the spill with an absorbent material and dispose of it as hazardous waste.
3. Post-Handling and Disposal:
-
Doffing PPE: Remove PPE carefully to avoid self-contamination. Gloves should be removed last, turning them inside out as you pull them off.
-
Hand Hygiene: Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[6]
-
Waste Container: Dispose of used gloves and any contaminated disposable PPE in a designated hazardous waste container.
-
Chemical Waste: Unused or waste this compound must be disposed of in a clearly labeled, sealed, and appropriate hazardous waste container.[7] Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.[8] Due to the risk of forming explosive peroxides, it is crucial to manage the storage time of this compound and dispose of it before peroxides can accumulate.[9][10]
Personal Protective Equipment (PPE) for Handling this compound
The following table summarizes the essential personal protective equipment required when working with this compound. The selection of specific PPE should be based on a thorough risk assessment of the planned experiment.
| Protection Type | Required PPE | Specifications and Use Cases |
| Eye and Face Protection | Chemical Splash Goggles | Must be worn at all times when handling this compound to protect against splashes.[11] |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing.[5][11] | |
| Hand Protection | Chemical-Resistant Gloves | Impervious gloves are essential to prevent skin contact.[12] While specific breakthrough times for this compound are not readily available in the provided search results, butyl rubber or nitrile gloves are generally recommended for handling solvents.[12][13] It is advisable to consult the glove manufacturer's compatibility chart. |
| Body Protection | Laboratory Coat or Chemical-Resistant Apron | A lab coat should be worn as a minimum level of body protection.[11] For larger quantities or tasks with a higher splash risk, a chemical-resistant apron or coveralls should be used.[14] Flame-retardant and antistatic protective clothing is recommended. |
| Respiratory Protection | Use in a well-ventilated area (e.g., fume hood) | For most laboratory-scale operations, working in a properly functioning chemical fume hood will provide adequate respiratory protection.[1][5] |
| Supplied-Air Respirator | In situations where adequate ventilation is not available or there is a potential for overexposure, a NIOSH-approved supplied-air respirator with a full facepiece operated in a positive-pressure mode should be used.[5] |
Experimental Workflow for Safe this compound Handling
The following diagram illustrates the logical workflow for ensuring safety when working with this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound, from preparation to disposal.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. godavaribiorefineries.com [godavaribiorefineries.com]
- 3. olaughlinco.com [olaughlinco.com]
- 4. fishersci.com [fishersci.com]
- 5. nj.gov [nj.gov]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. ethz.ch [ethz.ch]
- 8. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 9. ehs.yale.edu [ehs.yale.edu]
- 10. Hazardous Waste Disposal [cool.culturalheritage.org]
- 11. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 12. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 13. 03 – Personal Protective Equipment – Raplab [raplab.arch.ethz.ch]
- 14. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
